Titanium(2+)
Description
BenchChem offers high-quality Titanium(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
15969-58-1 |
|---|---|
Molecular Formula |
Ti+2 |
Molecular Weight |
47.867 g/mol |
IUPAC Name |
titanium(2+) |
InChI |
InChI=1S/Ti/q+2 |
InChI Key |
MJOXZELXZLIYPI-UHFFFAOYSA-N |
Canonical SMILES |
[Ti+2] |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic d² Ion: A Technical Guide to the Electronic Structure of Titanium(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium, a ubiquitous element in materials science and catalysis, is most commonly encountered in its robust +4 oxidation state. The lower oxidation states, particularly Titanium(II), represent a more challenging and synthetically demanding area of chemistry. Ti(II) complexes, with their d² electron configuration, are highly reducing and often air- and moisture-sensitive, necessitating specialized handling techniques.[1][2] Despite these challenges, understanding the electronic structure of Ti(II) complexes is crucial. Their unique reactivity holds potential in synthetic organic chemistry, catalysis, and offers a fundamental platform for studying electron transfer processes and magnetic interactions, which can inform broader fields, including the design of novel therapeutic agents. This guide provides an in-depth analysis of the electronic structure of Ti(II) complexes, supported by quantitative data, detailed experimental protocols, and conceptual diagrams to serve as a comprehensive resource for researchers.
The Titanium(II) Ion: A d² Electronic System
The free Ti²⁺ ion possesses an [Ar] 3d² electronic configuration. In the absence of a ligand field, the five 3d orbitals are degenerate. The two d-electrons give rise to a triplet ground state (S=1), making most Ti(II) complexes paramagnetic.[3][4] This inherent paramagnetism is a key feature that is exploited by various spectroscopic and magnetic techniques to probe the electronic environment of the metal center.
Upon coordination to ligands, the degeneracy of the d-orbitals is lifted, a phenomenon described by Crystal Field Theory (CFT) and the more comprehensive Ligand Field Theory (LFT). The manner and magnitude of this splitting are dictated by the geometry and nature of the coordinating ligands. In an octahedral field, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). For a d² ion like Ti(II), the ground state electronic configuration in an octahedral environment is (t₂g)².
Spectroscopic and Magnetic Properties
The electronic structure of Ti(II) complexes is experimentally probed primarily through UV-Visible spectroscopy, Electron Paramagnetic Resonance (EPR), and magnetic susceptibility measurements.
UV-Visible Spectroscopy
The absorption of light in the UV-Visible region by Ti(II) complexes typically arises from d-d electronic transitions, where an electron is promoted from the t₂g level to the eg level. The energy of these transitions corresponds to the ligand field splitting parameter (Δo). For instance, the hexaaquatitanium(II) ion, [Ti(H₂O)₆]²⁺, is violet in solution due to the absorption of visible light that promotes one of the d-electrons.[5] However, these d-d transitions are often weak (low molar absorptivity) as they are Laporte-forbidden.
| Complex | Ligand(s) | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference(s) |
| trans-[TiCl₂(tmeda)₂] | tmeda, Cl⁻ | 869, 724 | Not Reported | [1] |
| [Ti(III)-NTA Complex] | NTA | ~714 | ~6 | [6] |
| [Ti(III)-cyclam Complex] | cyclam | ~550, ~420 | Not Reported for Ti(II) | [7] |
| Ti-complex | Not specified | 410 | Not Reported | [8] |
Note: Data for Ti(II) complexes is sparse; some data for analogous Ti(III) complexes are included for context as they also exhibit d-d transitions.
Magnetic Properties
As d² systems, Ti(II) complexes are expected to be paramagnetic with two unpaired electrons. The theoretical spin-only magnetic moment (μ_so) can be calculated using the formula:
μ_so = √[n(n+2)]
where n is the number of unpaired electrons. For n=2, the calculated μ_so is 2.83 Bohr Magnetons (B.M.).[4] Experimental values often deviate from this due to orbital contributions to the magnetic moment. For more complex systems, zero-field splitting (ZFS) can also have a significant impact on the magnetic properties. This splitting of the spin states in the absence of an external magnetic field is described by the parameters D (axial) and E (rhombic).
| Complex | Effective Magnetic Moment (μ_eff, B.M.) | Temperature (K) | ZFS Parameter D (cm⁻¹) | ZFS Parameter E (cm⁻¹) | Reference(s) |
| trans-[TiCl₂(tmeda)₂] | Not explicitly reported, S=1 ground state confirmed | N/A | -5.23 | -0.88 | [1][3] |
| Ti₂Cl₄(guanidinate)₂ | 0.95 (per Ti center) | 298 | Not Reported | Not Reported | [9] |
| Ti clusters (Ti₃-Ti₁₃) | Varies (e.g., 0 for Ti₇, Ti₁₃) | N/A | Not Applicable | Not Applicable | [10] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species, including Ti(II) complexes.[11] It provides detailed information about the electronic environment through the g-tensor and hyperfine coupling constants. For a Ti(II) ion (S=1), the EPR spectra can be complex but reveal crucial information about the symmetry of the complex and the nature of the metal-ligand bonding. The deviation of the g-values from the free-electron value (g_e ≈ 2.0023) is indicative of spin-orbit coupling.[12][13]
| Complex | g-values (g_x, g_y, g_z) | ZFS Parameter D (cm⁻¹) | ZFS Parameter E/D | Reference(s) |
| trans-[TiCl₂(tmeda)₂] | 1.86, 1.94, 1.77 | -5.23 | 0.17 | [1][14] |
Structural Data
The geometry of Ti(II) complexes is critical in determining their electronic properties. X-ray crystallography provides precise data on bond lengths and angles.
| Complex | Ti-Ligand Bond | Bond Length (Å) | Ligand-Ti-Ligand | Bond Angle (°) | Reference(s) |
| trans-[TiCl₂(tmeda)₂] | Ti-Cl | 2.477(2) | Cl-Ti-Cl | 180 (by symmetry) | [1][2] |
| Ti-N | 2.376(2), 2.382(2) | N-Ti-N (equatorial) | 79.13(4), 100.87(4) | [1] | |
| Dimeric Ti(III)-guanidinate | Ti-N | 2.026(5), 2.078(5) | N-Ti-N | 64.08(19) | [9] |
| Ti-Cl (terminal) | 2.276(2) | Cl(bridging)-Ti-Cl(bridging) | 98.10(7) | [9] | |
| Ti-Cl (bridging) | 2.368(2), 2.403(2) | [9] | |||
| Ti-Ti | 3.127(2) | [9] |
Experimental Protocols
The synthesis and characterization of Ti(II) complexes require rigorous exclusion of air and moisture.
General Synthesis under Inert Atmosphere
-
Apparatus: Schlenk line or an inert atmosphere glovebox.
-
Procedure:
-
All glassware is oven-dried or flame-dried under vacuum to remove adsorbed water.
-
The reaction vessel is subjected to several cycles of evacuation and backfilling with a high-purity inert gas (e.g., Argon or Nitrogen).[15]
-
Solvents must be rigorously dried and deoxygenated, typically by distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons) under an inert atmosphere.
-
Reagents are added via syringe, cannula, or in a glovebox.
-
The reaction is stirred under a positive pressure of inert gas.
-
Workup procedures, such as filtration and crystallization, are performed using Schlenk techniques or inside a glovebox.[1]
-
Synthesis of trans-[TiCl₂(tmeda)₂]
-
Protocol adapted from Edema et al. (1991): [2]
-
A suspension of TiCl₃ (e.g., 10 g) is prepared in THF (e.g., 250 mL) in a Schlenk flask.
-
N,N,N',N'-tetramethylethylenediamine (tmeda) is added (e.g., 4 equivalents).
-
Finely cut lithium wire or another suitable reducing agent is added to the stirred suspension.
-
The mixture is stirred at room temperature for an extended period (e.g., 48 hours), during which the initial solid dissolves, and a new crystalline solid forms.
-
The reaction mixture is diluted with THF, filtered under inert atmosphere to remove excess reducing agent and LiCl.
-
The filtrate is concentrated under vacuum, and the product is crystallized by cooling to -30 °C, yielding light violet crystals.[2]
-
Magnetic Susceptibility Measurement (Evans Method)
The Evans method is an NMR-based technique to determine the magnetic susceptibility of a paramagnetic species in solution.[16][17]
-
Sample Preparation:
-
Prepare a solution of the paramagnetic Ti(II) complex with a precisely known concentration in a suitable deuterated solvent.
-
Prepare a reference NMR tube containing the same deuterated solvent plus a small amount of a non-coordinating, non-deuterated internal standard (e.g., TMS or residual solvent protons).
-
Create the Evans method sample by placing a sealed capillary of the pure solvent (or a solution of the internal standard in the solvent) inside a standard NMR tube containing the solution of the paramagnetic complex. Alternatively, use a coaxial NMR tube insert.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
The spectrum will show two peaks for the internal standard: one from the inner tube (reference) and one from the outer solution containing the paramagnetic sample. The peak from the paramagnetic solution will be shifted.
-
-
Calculation:
-
Measure the frequency difference (Δf in Hz) between the two peaks.
-
Calculate the molar magnetic susceptibility (χ_M) using the appropriate formula, which accounts for Δf, the spectrometer frequency, the concentration of the sample, and the mass susceptibility of the solvent.[16]
-
Calculate the effective magnetic moment (μ_eff) from χ_M and temperature.
-
UV-Vis Spectroscopy of Air-Sensitive Samples
-
Apparatus: A standard UV-Vis spectrophotometer and an airtight cuvette (e.g., a cuvette with a screw cap and septum, or a specialized Schlenk cuvette).
-
Procedure:
-
Inside a glovebox, prepare a solution of the Ti(II) complex in a dry, deoxygenated UV-transparent solvent.
-
Prepare a blank using the same solvent.
-
Fill the airtight cuvette with the sample solution and seal it.
-
Fill a matched cuvette with the blank solvent and seal it.
-
Quickly transfer the cuvettes to the spectrophotometer.
-
Acquire a baseline spectrum using the blank cuvette.
-
Acquire the absorption spectrum of the sample.
-
Conclusion
The electronic structure of Titanium(II) complexes is a rich and challenging field of study. Their d² configuration leads to interesting paramagnetic properties that are highly sensitive to the coordination environment. Techniques such as magnetic susceptibility measurements and EPR spectroscopy, combined with structural data from X-ray crystallography, provide a powerful toolkit for elucidating the intricate relationship between structure and electronic properties. While the inherent reactivity of these low-valent species necessitates careful experimental design and execution under inert conditions, the insights gained are fundamental to advancing coordination chemistry and exploring new frontiers in catalysis and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.tue.nl [pure.tue.nl]
- 3. Electronic Structure and Magnetic Properties of a Titanium(II) Coordination Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]
- 6. tesla.pmf.ni.ac.rs [tesla.pmf.ni.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structures of TiIII and TiIV Complexes Supported by a Bulky Guanidinate Ligand [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. saif.iitb.ac.in [saif.iitb.ac.in]
- 13. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 14. researchgate.net [researchgate.net]
- 15. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. scribd.com [scribd.com]
The Synthesis of Stable Titanium(II) Coordination Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of stable Titanium(II) coordination complexes presents a significant challenge in inorganic chemistry due to the high propensity of low-valent titanium to undergo oxidation. However, the unique reactivity of these d² metal centers makes them valuable synthons and catalysts in a variety of organic transformations. This technical guide provides an in-depth overview of the core principles and methodologies for the synthesis, stabilization, and characterization of Ti(II) complexes, drawing from key findings in the field.
Core Principles of Stabilization
The stabilization of the Ti(II) oxidation state is primarily achieved through the careful selection of ligand systems that can electronically and sterically saturate the metal center, thereby preventing unwanted side reactions. Key strategies include the use of:
-
Bulky Ligands: Sterically demanding ligands create a protective kinetic barrier around the metal center, hindering intermolecular reactions that can lead to decomposition or oxidation.
-
Pi-Acceptor Ligands: Ligands with π-accepting capabilities, such as phosphines and carbonyls, can stabilize the low oxidation state by delocalizing electron density from the metal center.
-
Chelating and Macrocyclic Ligands: Polydentate ligands enforce specific coordination geometries and enhance thermodynamic stability through the chelate effect.
-
Redox-Active Ligands: In some cases, ligands that can participate in redox chemistry can provide an alternative pathway to stabilize the overall complex.
Synthetic Pathways to Titanium(II) Complexes
The generation of Ti(II) complexes typically involves the reduction of higher-valent titanium precursors, most commonly Ti(IV) or Ti(III) halides. The choice of reducing agent and reaction conditions is critical to obtaining the desired product in good yield and purity.
Characterization of the Titanium(II) Oxidation State: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the Titanium(II) (Ti²⁺) oxidation state, a less common but increasingly important valence state of titanium. Due to its high reactivity and reducing power, Ti(II) complexes are of significant interest as synthons in organic synthesis and catalysis.[1] This document details the electronic structure, stability, and reactivity of Ti(II) species, along with the primary experimental techniques employed for their characterization.
Core Concepts of the Titanium(II) Oxidation State
The Titanium(II) ion possesses a 3d² electronic configuration, rendering it a paramagnetic species.[1] Its chemistry is dominated by its strong reducing nature, readily undergoing oxidation to the more stable Ti(III) and Ti(IV) states.[2] The stability and reactivity of Ti(II) complexes are highly dependent on the nature of the supporting ligands.[3] Sterically demanding and electronically donating ligands are often required to stabilize this low oxidation state.
Synthesis of Titanium(II) Complexes
The synthesis of Ti(II) complexes is challenging due to their sensitivity to air and moisture.[1] A common strategy involves the reduction of a suitable Ti(IV) or Ti(III) precursor in an inert atmosphere.
Example: Synthesis of trans-[TiCl₂(tmeda)₂]
A notable example is the synthesis of trans-[TiCl₂(tmeda)₂] (tmeda = N,N,N′,N′-tetramethylethane-1,2-diamine).[1] While the original synthesis was reported decades ago, a modified and more recent procedure has been described.[1]
Spectroscopic Characterization Techniques
A suite of advanced spectroscopic techniques is essential for the unambiguous characterization of the Ti(II) oxidation state and the elucidation of the electronic and geometric structures of its complexes.
High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) Spectroscopy
HFEPR spectroscopy is a powerful tool for studying paramagnetic species with integer spin, such as high-spin Ti(II) (S=1).[1] This technique provides precise information about the zero-field splitting (ZFS) parameters (D and E), which are sensitive to the symmetry and electronic structure of the complex.[1]
X-ray Absorption Spectroscopy (XAS)
XAS is an element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom.[4][5] The X-ray Absorption Near Edge Structure (XANES) region is particularly sensitive to the formal oxidation state, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides details on bond lengths and coordination numbers.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For Ti(II) complexes, the d-d transitions give rise to characteristic absorption bands. For instance, the hexaaquatitanium(II) ion, [Ti(H₂O)₆]²⁺, is reported to be violet in solution.[6] The aqueous solution of Ti(II) has been reported to exhibit absorption maxima around 430 nm and 660 nm.[2]
Electrochemical Characterization
Cyclic voltammetry (CV) is a key electrochemical technique used to probe the redox behavior of Ti(II) complexes. It can be used to determine the reduction and oxidation potentials, providing insight into the stability of the Ti(II) state and its propensity to undergo electron transfer reactions. While the electrochemistry of titanium and its alloys has been studied, detailed CV studies on discrete Ti(II) complexes in non-aqueous solvents are crucial for understanding their redox properties.[7][8]
Reactivity of Titanium(II) Complexes
Ti(II) complexes, or synthons that behave as Ti(II) species, exhibit rich reactivity with a variety of small molecules and organic substrates.[3] They can act as potent one- or two-electron reducing agents.[3][9]
Reactivity with π-Acids: Ti(II) complexes can react with π-acids like carbon monoxide (CO) and isocyanides to form stable adducts.[3]
Reductive Coupling: The reducing power of Ti(II) can be harnessed to effect reductive C-C coupling reactions, for example, with pyridine.[3]
Quantitative Data
The following tables summarize key quantitative data for representative Ti(II) complexes.
Table 1: Selected Bond Lengths and Angles for trans-[TiCl₂(tmeda)₂] [1]
| Parameter | Value |
| Ti-N Bond Length (Å) | 2.376(2), 2.382(2) |
| N-Ti-N Angle (°) | 79.13(4), 100.87(4) |
Table 2: Spin Hamiltonian Parameters for trans-[TiCl₂(tmeda)₂] [1]
| Parameter | Value |
| D (cm⁻¹) | -5.23(1) |
| E (cm⁻¹) | -0.88(1) |
| E/D | 0.17 |
| g-values | [1.86(1), 1.94(2), 1.77(1)] |
Table 3: Redox Potential Range for a Ti(II) Synthon [3][9]
| Complex/Synthon | Redox Potential Range (V vs [Cp₂Fe]⁰/⁺) |
| (Ketguan)(ImDippN)Ti | ca. -2.3 to -3.1 |
Experimental Protocols
Synthesis of trans-[TiCl₂(tmeda)₂]
This is a generalized procedure based on literature descriptions. All manipulations should be performed under a dry, oxygen-free atmosphere using standard Schlenk or glovebox techniques.[1]
-
A solution of a suitable Ti(III) or Ti(IV) chloride precursor is prepared in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A stoichiometric amount of a reducing agent (e.g., potassium graphite, KC₈) is added portion-wise with vigorous stirring.
-
A solution of N,N,N′,N′-tetramethylethane-1,2-diamine (tmeda) in the same solvent is added dropwise to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred for a specified period.
-
The resulting mixture is filtered to remove any insoluble byproducts.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by recrystallization from a suitable solvent (e.g., pentane).
High-Frequency and -Field EPR (HFEPR) Spectroscopy
This protocol is a general guideline for the HFEPR analysis of air-sensitive powder samples.[1]
-
A powdered sample of the Ti(II) complex is loaded into an EPR tube inside a glovebox.
-
The tube is sealed to prevent exposure to air and moisture.
-
The sample is inserted into the HFEPR spectrometer.
-
Spectra are recorded over a wide range of frequencies (e.g., 50-700 GHz) and magnetic fields (up to 25 T) at various temperatures (from liquid helium to room temperature).
-
Data analysis is performed to extract the spin Hamiltonian parameters (D, E, and g-values).
X-ray Absorption Spectroscopy (XAS)
This is a general protocol for conducting XAS measurements on air-sensitive samples.[10]
-
The sample is prepared in an inert atmosphere by pressing it into a sample holder or mixing it with an inert matrix like boron nitride.
-
The sample holder is sealed in an air-tight container for transport to the synchrotron facility.
-
At the beamline, the sample is loaded into the measurement chamber under an inert atmosphere.
-
XAS spectra are collected at the Ti K-edge in transmission or fluorescence mode.
-
Data processing and analysis are performed to extract information on the oxidation state and coordination environment.
Cyclic Voltammetry (CV)
This is a general protocol for non-aqueous cyclic voltammetry.[11]
-
A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).
-
The measurements are carried out in a suitable non-aqueous solvent (e.g., acetonitrile, tetrahydrofuran) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon).
-
The Ti(II) complex is dissolved in the electrolyte solution.
-
The potential is swept between set limits, and the resulting current is measured.
-
The voltammogram is analyzed to determine the redox potentials.
Visualizations
Caption: Workflow for the synthesis and characterization of a Ti(II) complex.
Caption: Generalized reaction pathway of a Ti(II) complex with a small molecule.
Caption: Interplay of techniques for characterizing the Ti(II) oxidation state.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An introduction to X-ray absorption spectroscopy and its in situ application to organometallic compounds and homogeneous catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. air.unimi.it [air.unimi.it]
- 6. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sfu.ca [sfu.ca]
Theoretical Exploration of Divalent Titanium's Electronic Configuration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical and computational methodologies employed to elucidate the electronic configuration of Titanium(II) (Ti(II)), a d² transition metal ion. Understanding the electronic structure of Ti(II) complexes is crucial for predicting their reactivity, magnetic properties, and spectroscopic signatures, which are vital in fields ranging from catalysis to medicinal chemistry. This guide provides a comprehensive overview of the key theoretical models, detailed experimental and computational protocols, and a summary of quantitative data for representative Ti(II) complexes.
Theoretical Framework: Unveiling the d-Orbital Landscape
The electronic properties of Ti(II) complexes are primarily governed by the arrangement of its two 3d electrons. Ligand Field Theory (LFT) provides a foundational qualitative model to understand the interaction between the Ti(II) ion and its surrounding ligands.
In an isolated gaseous Ti(II) ion, the five d-orbitals are degenerate. However, in a coordination complex, the ligands create an electrostatic field that breaks this degeneracy, leading to a splitting of the d-orbital energies. The pattern of this splitting is determined by the geometry of the ligand field.
Octahedral Coordination
In an octahedral field, the six ligands approach the central Ti(II) ion along the x, y, and z axes. This results in the d-orbitals splitting into two sets: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). The energy separation between these sets is denoted as Δo (or 10Dq). For a d² ion like Ti(II) in a weak ligand field (high-spin case), the two electrons will occupy separate t₂g orbitals with parallel spins, resulting in a triplet ground state (³T₁g).
The Dawn of a Reactive State: A Technical Guide to the Discovery and History of Titanium(2+) Chemistry
For Researchers, Scientists, and Drug Development Professionals
The exploration of titanium chemistry has predominantly centered on its robust +4 oxidation state. However, the lower oxidation states, particularly Titanium(II), offer a rich and reactive landscape for synthetic chemistry, catalysis, and materials science. This technical guide provides an in-depth exploration of the discovery and history of Ti(II) chemistry, summarizing key milestones, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.
A Glimpse into the History of Low-Valent Titanium
While the element titanium was discovered in 1791 by William Gregor, the journey into its lower oxidation states is a more recent saga.[1][2][3] The chemistry of low-valent titanium reagents gained significant traction and application starting in the 1970s.[4][5] A pivotal precursor in this field, the Ti(IV) compound titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂), was first synthesized in 1954 by Wilkinson and Birmingham, paving the way for access to lower-valent organotitanium species.[6] The development of stable, well-characterized Ti(II) coordination complexes is exemplified by the synthesis of compounds like trans-[TiCl₂(tmeda)₂] approximately three decades ago.[7][8]
Foundational Inorganic Chemistry of Ti(II): Titanium(II) Dichloride
The simplest binary compound of divalent titanium, titanium(II) chloride (TiCl₂), serves as a fundamental starting point in the exploration of Ti(II) chemistry.
Synthesis of Titanium(II) Dichloride
The most common laboratory-scale synthesis of TiCl₂ involves the thermal disproportionation of titanium(III) chloride (TiCl₃) at elevated temperatures (around 500 °C). The reaction is driven by the removal of the more volatile titanium(IV) chloride (TiCl₄), leaving behind the solid TiCl₂.[9][10]
Reaction: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)
Structure and Properties
Titanium(II) chloride is a black, solid material that is highly reactive.[9] It readily acts as a strong reducing agent due to its high affinity for oxygen and reacts with water to produce hydrogen gas.[9] TiCl₂ adopts a layered cadmium iodide (CdI₂) crystal structure, where each Ti(II) center is octahedrally coordinated by six chloride ligands.[9][10]
The Emergence of Ti(II) Coordination Complexes
The isolation and study of stable Ti(II) coordination complexes have been crucial for understanding the electronic structure and reactivity of the Ti²⁺ ion.
trans-[TiCl₂(tmeda)₂]: A Key Example
A significant advancement in Ti(II) coordination chemistry was the synthesis and characterization of trans-[TiCl₂(tmeda)₂], where tmeda is N,N,N′,N′-tetramethylethylenediamine.[7][8] This complex has served as a valuable model for spectroscopic and magnetic studies.
trans-[TiCl₂(tmeda)₂] is a high-spin d² complex with a triplet (S=1) ground state.[7][11] Detailed spectroscopic investigations using techniques such as high-frequency and -field EPR (HFEPR) and magnetic circular dichroism (MCD) have provided precise parameters for its electronic structure.[7][11]
Structural Data for Ti(II) Complexes
The molecular structure of trans-[TiCl₂(tmeda)₂] reveals a Ti(II) center in a distorted octahedral geometry. The two chloride ligands are in axial positions, while the two bidentate tmeda ligands occupy the equatorial plane.[7][11]
The Rich Field of Organometallic Ti(II) Chemistry
The development of organometallic Ti(II) chemistry has been instrumental in its application in organic synthesis. A key precursor for many of these complexes is titanocene dichloride, which can be reduced to access Ti(II) species.
Titanocene Dicarbonyl: A Gateway to Ti(II) Organometallics
Dicarbonylbis(cyclopentadienyl)titanium, (C₅H₅)₂Ti(CO)₂, is a well-characterized organometallic Ti(II) complex.[8]
This maroon-colored, air-sensitive compound is typically prepared by the reduction of titanocene dichloride in the presence of carbon monoxide.[8] Common reducing agents for this transformation include magnesium.[8]
Reaction: (C₅H₅)₂TiCl₂ + Mg + 2 CO → (C₅H₅)₂Ti(CO)₂ + MgCl₂
Experimental Protocols
Synthesis of Titanium(II) Dichloride (TiCl₂)
This procedure is based on the thermal disproportionation of titanium(III) chloride.
-
Apparatus: A quartz tube furnace equipped with a system for inert gas flow and collection of volatile byproducts.
-
Procedure:
-
Place titanium(III) chloride in the center of the quartz tube under an inert atmosphere (e.g., argon).
-
Heat the furnace to 500 °C.
-
Maintain this temperature and a slow flow of inert gas to carry away the volatile TiCl₄ byproduct.
-
The TiCl₄ can be collected in a cold trap downstream.
-
After the reaction is complete (cessation of TiCl₄ evolution), cool the furnace to room temperature under the inert atmosphere.
-
The remaining black solid is titanium(II) chloride.
-
Synthesis of trans-[TiCl₂(tmeda)₂]
This protocol is a modified version of the original report by Gambarotta and co-workers.[7]
-
Reagents: Titanium(III) chloride, N,N,N′,N′-tetramethylethylenediamine (tmeda), a suitable reducing agent (e.g., an alkali metal), and an appropriate solvent (e.g., THF or DME).
-
Procedure:
-
Under an inert atmosphere, prepare a slurry of the reducing agent in the chosen solvent.
-
Add a solution of TiCl₃ and an excess of tmeda to the slurry at low temperature (e.g., -78 °C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The progress of the reduction can often be monitored by a color change.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Crystallize the product from the filtrate, often by cooling or by layering with a non-polar solvent.
-
Synthesis of Titanocene Dicarbonyl ((C₅H₅)₂Ti(CO)₂)
This synthesis involves the reductive carbonylation of titanocene dichloride.[8]
-
Apparatus: A Schlenk flask or a similar apparatus that allows for the maintenance of an inert atmosphere and the introduction of carbon monoxide.
-
Procedure:
-
In a Schlenk flask under an argon atmosphere, prepare a slurry of magnesium powder in tetrahydrofuran (B95107) (THF).
-
Add titanocene dichloride to the slurry.
-
Replace the argon atmosphere with carbon monoxide (CO) at a pressure slightly above atmospheric.
-
Stir the mixture vigorously at room temperature. The reaction is typically accompanied by a color change to deep red or maroon.
-
After the reaction is complete, filter the mixture to remove magnesium chloride and any unreacted magnesium.
-
Remove the THF solvent under vacuum to yield the crude product.
-
The product can be purified by sublimation or recrystallization from a suitable solvent like benzene (B151609) or toluene.
-
Summary of Quantitative Data
The following tables summarize key quantitative data for representative Ti(II) complexes.
Table 1: Crystallographic Data for trans-[TiCl₂(tmeda)₂] [11]
| Parameter | Value (Å or °) |
| Ti–Cl Bond Length | ~2.477 |
| Ti–N Bond Length | ~2.376, ~2.382 |
| Cl–Ti–Cl Bond Angle | 180 |
| N–Ti–N Bond Angle | ~79.13, ~100.87 |
Table 2: Spectroscopic and Magnetic Data for trans-[TiCl₂(tmeda)₂] [7][11]
| Property | Value |
| Ground State | Triplet (S=1) |
| g-values | g = [1.86, 1.94, 1.77] |
| Zero-field splitting (D) | -5.23 cm⁻¹ |
| Zero-field splitting (E/D) | 0.17 |
Visualizations
The following diagrams illustrate key concepts in the discovery and chemistry of Titanium(II).
References
- 1. titanium.com [titanium.com]
- 2. etcnmachining.com [etcnmachining.com]
- 3. History of Titanium - Kyocera SGS Europe [kyocera-sgstool.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organotitanium chemistry - Wikipedia [en.wikipedia.org]
- 7. Electronic Structure and Magnetic Properties of a Titanium(II) Coordination Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Titanium - Wikipedia [en.wikipedia.org]
- 11. Titanocene dichloride - Wikipedia [en.wikipedia.org]
stability of Titanium(2+) in different solvent systems
An In-depth Technical Guide on the Stability of Titanium(2+) in Different Solvent Systems
Introduction
Titanium, a first-row transition metal, exhibits a range of oxidation states, with +4 being the most stable and common. The lower oxidation states, particularly Titanium(II) (Ti²⁺), are of significant interest in catalysis and organic synthesis due to their potent reducing power.[1][2] Ti²⁺ possesses a 3d² electronic configuration, making it a powerful reductant that is readily oxidized.[3] Consequently, Ti(II) species are generally unstable and their chemistry is less explored compared to Ti(III) and Ti(IV).[4] The stability of the Ti(II) ion is highly dependent on its chemical environment, including the solvent system and the nature of coordinating ligands. This guide provides a comprehensive overview of the stability of Titanium(2+) in various aqueous and non-aqueous systems, detailing experimental protocols and summarizing key quantitative data for researchers and drug development professionals.
Stability of Titanium(II) in Aqueous Systems
The aqueous chemistry of Ti(II) is particularly challenging due to its extreme sensitivity to oxidation. The simple hexaaquatitanium(II) ion, [Ti(H₂O)₆]²⁺, is a powerful reducing agent and is readily oxidized by water or trace impurities.[3]
Redox Potential and Instability
The potential required to deposit titanium metal from an aqueous solution exceeds the stability window of water, making electrodeposition impossible from such media.[5] The standard redox potential for the Ti³⁺/Ti²⁺ couple is a subject of some debate, with suggested values around -2.3 V, indicating the highly reducing nature of Ti²⁺.[5] This low potential underscores its inherent instability in protic, aqueous environments.
Disproportionation Reactions
In certain acidic environments, Ti(III) can undergo disproportionation to yield Ti(II) and Ti(IV). For instance, the addition of Ti(III) to a solution of triflic acid and hydrofluoric acid (HF) results in a rapid and quantitative disproportionation.[6] This unusual redox behavior highlights a specific pathway for the formation of aqueous Ti(II), albeit in a complex equilibrium with other oxidation states.
Caption: Disproportionation of Ti(III) in an acidic aqueous medium.
Stability of Titanium(II) in Non-Aqueous Solvent Systems
The stability of the Ti(II) oxidation state can be significantly enhanced in non-aqueous solvents, particularly when coordinated with suitable ligands. These ligands stabilize the low oxidation state by donating electron density to the metal center and sterically protecting it from oxidizing agents.
Coordination with Organic Ligands
Stable coordination complexes of Ti(II) are relatively uncommon but can be synthesized.[1][2] For example, titanium(II) chloride and bromide react with methyl cyanide (acetonitrile) to form non-ionic complexes.[7] These acetonitrile (B52724) adducts can then serve as intermediates for preparing other Ti(II) complexes with ligands such as:
-
Pyridine
-
Tetrahydrofuran (THF)
-
2,2′-bipyridyl
A well-characterized example is trans-[TiCl₂(tmeda)₂] (where tmeda = N,N,N′,N′-tetramethylethane-1,2-diamine), which is a stable, high-spin Ti(II) complex.[1][2] Similarly, a mononuclear, high-spin tetrahedral Ti(II) complex, [(TptBu,Me)TiCl], has been synthesized and shown to readily bind THF to form a stable paramagnetic adduct.[8]
Electrochemical Behavior in Non-Aqueous Solvents
Cyclic voltammetry studies in non-aqueous solvents provide insight into the stepwise reduction of titanium species. In a solution of TiCl₄ in N,N-dimethylformamide (DMF), distinct reduction peaks are observed that can be attributed to the Ti(IV) → Ti(III), Ti(III) → Ti(II), and potentially Ti(II) → Ti(0) transitions.[5] The specific potentials for these reductions are highly dependent on the solvent and the supporting electrolyte.[5][9] For instance, while reduction to Ti(III) is observed in solvents like dimethoxyethane (DME) and propylene (B89431) carbonate (PC), further reduction is not.[5]
Quantitative Data Summary
The redox potentials for titanium couples are highly sensitive to the solvent system, pH, and coordinating ligands. The following table summarizes available electrochemical data.
| Redox Couple | E½ (V vs. reference) | Solvent System | Reference Electrode | Notes |
| Ti(III) / Ti(II) | ~ -2.3 (calculated) | Aqueous | (Not specified) | Ti²⁺ is unstable in aqueous solution; direct measurement is not possible.[5] |
| Ti(IV) → Ti(III) | ~ -0.6 | TiCl₄ in DMF (0.1M TBAP) | Ag/AgCl | Initial reduction peak observed on a Pt working electrode.[5] |
| Ti(III) → Ti(II) | ~ -1.2 | TiCl₄ in DMF (0.1M TBAP) | Ag/AgCl | Second reduction peak observed.[5] |
| Ti(II) → Ti(0) | ~ -2.3 | TiCl₄ in DMF (0.1M TBAP) | Ag/AgCl | Third reduction peak observed.[5] |
| Ti(IV)/Ti(III) | < -0.8 | Ti(IV) citrate (B86180) in Water (pH 7) | (Not specified) | Quasi-reversible redox couple.[10] |
Experimental Protocols
Precise experimental procedures are critical when working with highly reactive Ti(II) species. All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Protocol: Preparation of Aqueous Ti(II) Solution
This protocol is adapted from a method for generating Ti(II) in an acidic aqueous medium.[6]
-
Materials : Titanium metal powder (Ti(0)), triflic acid, hydrofluoric acid (HF), deionized water. All solutions must be rigorously deoxygenated.
-
Apparatus : Schlenk flask, magnetic stirrer, gas-tight syringe.
-
Procedure :
-
In a Schlenk flask under an argon atmosphere, prepare the desired acidic solution by diluting triflic acid and HF with deoxygenated, deionized water.
-
Add a stoichiometric amount of Ti(0) powder to the stirred acid solution.
-
The dissolution of the metal, indicated by gas evolution and a color change in the solution, leads to the formation of titanium species. In the presence of excess fluoride (B91410) and triflic acid, Ti(III) is known to disproportionate, yielding Ti(II) and Ti(IV).[6]
-
The resulting solution containing Ti(II) must be used immediately for subsequent reactions.
-
Protocol: Synthesis of a Non-Aqueous Ti(II) Complex
This generalized protocol is based on the reductive synthesis of a Ti(II) precursor complex.[8]
-
Materials : Ti(III) precursor complex (e.g., [(TptBu,Me)TiCl₂]), potassium graphite (B72142) (KC₈), anhydrous non-coordinating solvent (e.g., toluene), coordinating solvent/ligand (e.g., THF).
-
Apparatus : Glovebox or Schlenk line, cannulation equipment, fritted filter.
-
Procedure :
-
Inside a glovebox, dissolve the Ti(III) precursor complex in the anhydrous non-coordinating solvent.
-
Slowly add one equivalent of KC₈ as a solid reducing agent to the stirred solution.
-
Allow the reaction to stir at room temperature for several hours. The color change will indicate the progress of the reduction.
-
Filter the reaction mixture to remove graphite and any insoluble byproducts.
-
The resulting solution contains the coordinatively unsaturated Ti(II) complex. To isolate a stable adduct, add the desired ligand (e.g., THF).
-
Crystallize the final product by layering with a non-polar solvent (e.g., pentane) or by slow evaporation.
-
Caption: Workflow for the synthesis of a stabilized Ti(II) complex.
Protocol: Electrochemical Analysis (Cyclic Voltammetry)
This protocol outlines the steps for determining the redox potentials of titanium complexes in a non-aqueous solvent.[5]
-
Materials : Anhydrous, deoxygenated electrochemical solvent (e.g., DMF), supporting electrolyte (e.g., 0.1M tetrabutylammonium (B224687) perchlorate, TBAP), titanium complex of interest.
-
Apparatus : Potentiostat, three-electrode electrochemical cell (working electrode: e.g., platinum or glassy carbon; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire), inert atmosphere glovebox.
-
Procedure :
-
Assemble the three-electrode cell inside a glovebox.
-
Prepare a solution of the supporting electrolyte in the chosen solvent. Record a background voltammogram of this solution.
-
Dissolve the titanium complex in the electrolyte solution to the desired concentration.
-
Run the cyclic voltammetry experiment, scanning the potential cathodically from an initial potential where no reaction occurs to a potential beyond the expected reductions.
-
Reverse the scan anodically to observe any oxidation peaks.
-
Analyze the resulting voltammogram to identify the potentials for the reduction and oxidation events (e.g., Ti(IV)→Ti(III) and Ti(III)→Ti(II)).
-
Caption: Logical workflow for electrochemical analysis of Ti(II) stability.
Conclusion
The stability of the Titanium(II) oxidation state is a delicate balance of electronic and steric factors. In aqueous solutions, Ti(II) is highly unstable, acting as a potent reducing agent and being susceptible to oxidation and disproportionation. However, in non-aqueous solvents, the Ti(II) state can be effectively stabilized through coordination with a variety of organic ligands. The choice of solvent and ligand is paramount in isolating and utilizing these powerful reductants. Understanding the electrochemical behavior and synthetic pathways in different media is essential for harnessing the unique reactivity of Ti(II) complexes in catalysis, materials science, and synthetic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. docbrown.info [docbrown.info]
- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-ordination complexes of titanium(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrode Potentials Part 2: Nonaqueous and Solid-State Systems [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Titanium(II) Complexes: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Titanium(II) complexes. Given the highly reducing and air-sensitive nature of Ti(II) species, all manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Introduction
Titanium(II) complexes are potent reducing agents with significant applications in organic synthesis, small molecule activation, and catalysis. Their utility stems from the electron-rich nature of the d² Ti(II) center, which can readily engage in reductive coupling reactions and activate inert bonds. However, the inherent reactivity of low-valent titanium necessitates careful handling and the use of stabilizing ligands to enable their isolation and characterization. The choice of ligand is crucial in tuning the steric and electronic properties of the complex, thereby influencing its stability and reactivity. Common strategies for stabilizing the Ti(II) oxidation state include the use of bulky ancillary ligands, such as aryloxides or cyclopentadienyls, and π-acceptor ligands that can delocalize electron density from the metal center.
Data Presentation: Synthesis and Characterization of Representative Ti(II) Complexes
The following table summarizes key quantitative data for the synthesis of selected Titanium(II) and related precursor complexes.
| Complex/Precursor | Ligand/Precursor | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Key Spectroscopic Data | Reference |
| [LTiCl3] (1) | [{(Dip)N}2CNR2]H | - | Toluene (B28343) | 80 °C, overnight | 82 | ¹H NMR (C₆D₆): δ = 7.01–7.11 (m, 6H, C₆H₃), 3.86 (sep, 2H, CH(CH₃)₂), 3.60 (sep, 4H, CH(CH₃)₂), 1.58 (d, 12H, CH(CH₃)₂), 1.20 (d, 12H, CH(CH₃)₂), 0.66 (d, 12H, CH(CH₃)₂) | [1] |
| [LTiCl(μ–Cl)]2 (2) | [LTiCl3] (1) | KC₈ | Hexane | Room temp., overnight | 28 | Paramagnetically broadened ¹H NMR. µeff(298 K) = 0.95 µB | [1] |
| (tBuPCP)TiCl3 | [tBuPCP]Li | - | Et₂O | -78 °C to RT, overnight | 23 | ¹H NMR (C₆D₆): δ 6.90 (m, 1 H, Arp- H), 6.69 (d, 1 H, Ar-H), 3.37 (s, 4 H, PCH₂), 1.28 (s, 36 H, CCH₃). ³¹P{¹H} NMR (C₆D₆): 91.78 (s) | [2] |
| (tBuPCP)TiCl2 | [tBuPCP]Li | - | Pentane | -78 °C to RT, 17 h | 66 | Paramagnetically broadened ¹H NMR. No signal in ³¹P{¹H} NMR. | [2] |
| TiCl₂(CO)₂(dmpe)₂ | trans-TiCl₂(dmpe)₂ | CO (3 atm) | Toluene-d₈ | -72 °C, 72 h | - | ¹³C{¹H} NMR: δ 453.6, 456.7. ³¹P{¹H} NMR corresponds to the AA'BB' part of an AA'BB'XX' spin system. | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Mono(guanidinate) Titanium(IV) Precursor, [LTiCl3] (1)
This protocol describes the synthesis of a Ti(IV) complex which can be subsequently reduced to a Ti(III) species.
Materials:
-
[{(Dip)N}2CNR2]H (LH) (Dip = C₆H₃iPr₂-2,6, R = CH(CH₃)₂)
-
[(CH₃)₂NTiCl₃]
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox, add LH (0.928 g, 2 mmol) and [(CH₃)₂NTiCl₃] (0.397 g, 2 mmol) to a Schlenk flask containing 50 mL of anhydrous toluene at room temperature.[1]
-
The solution will turn a brown-red color.[1]
-
Heat the reaction mixture to 80 °C and stir overnight.[1]
-
After cooling to room temperature, filter the solution to remove any insoluble byproducts.[1]
-
Reduce the volume of the filtrate to approximately 20 mL under vacuum.[1]
-
Allow the solution to stand at room temperature to afford red crystals of [LTiCl₃] (1).[1]
-
Isolate the crystals by filtration and dry under vacuum. (Yield: 1.01 g, 82%).[1]
Protocol 2: Reduction to a Dimeric Titanium(III) Complex, [LTiCl(μ–Cl)]2 (2)
This protocol details the reduction of the Ti(IV) precursor to a Ti(III) complex.
Materials:
-
[LTiCl₃] (1)
-
Potassium graphite (B72142) (KC₈)
-
Anhydrous hexane
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer
Procedure:
-
In a glovebox, suspend [LTiCl₃] (1) in anhydrous hexane.
-
Add 3.3 equivalents of KC₈ to the suspension at room temperature.[1]
-
Allow the mixture to stir overnight. The solution will turn green.[1]
-
Filter the resulting green solution to remove graphite and other solid residues.[1]
-
Reduce the volume of the filtrate to approximately 10 mL under vacuum. Green crystalline material of [LTiCl(μ–Cl)]₂ (2) will begin to precipitate.[1]
-
Keep the filtrate at room temperature to allow for further crystallization.[1]
-
Isolate the green crystals by filtration and dry under vacuum. (Yield: 0.850 g, 28%).[1]
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of Titanium(II) complexes.
Caption: Key factors influencing the stability of Titanium(II) complexes.
References
Application Notes and Protocols for the Characterization of Titanium(II) Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) compounds, with their d² electron configuration, are potent reducing agents and valuable synthons in organometallic chemistry and catalysis.[1][2][3] Their high reactivity, particularly their extreme sensitivity to air and moisture, presents significant challenges for their characterization.[1][4][5][6] This document provides detailed application notes and experimental protocols for the key techniques used to characterize these sensitive yet important molecules. Proper handling using inert-atmosphere techniques, such as a glovebox or a Schlenk line, is a prerequisite for obtaining reliable data.[1][4][5][6][7]
Handling of Air-Sensitive Ti(II) Compounds
Due to their low oxidation state, Ti(II) compounds are highly susceptible to oxidation by oxygen and hydrolysis by water. All manipulations must be performed under an inert atmosphere (typically argon or nitrogen) using either a glovebox or Schlenk line techniques.[1][4][5]
Protocol 1: General Handling
-
Glassware Preparation: All glassware (e.g., Schlenk flasks, vials) must be rigorously dried in an oven (>150 °C) overnight and then cooled under vacuum.[1] Before introducing into a glovebox or use on a Schlenk line, glassware should be subjected to at least three evacuate-refill cycles with inert gas to remove adsorbed water and atmospheric gases.[1][6]
-
Solvent Preparation: Solvents must be thoroughly dried and deoxygenated. This is typically achieved by passing them through a solvent purification system or by distillation from appropriate drying agents. Before use, solvents should be degassed by methods such as the freeze-pump-thaw technique (three cycles are recommended).[4]
-
Solid Manipulation: All weighing and transfer of solid Ti(II) compounds should be performed inside a glovebox with a continuously purified inert atmosphere (<1 ppm O₂, H₂O).[4][6]
-
Solution Transfer: Air-sensitive solutions are transferred using gas-tight syringes or a cannula under a positive pressure of inert gas.[4][6][7]
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state molecular structure of Ti(II) compounds, providing precise information on bond lengths, bond angles, and coordination geometry.[8]
Protocol 2: Crystal Mounting for Air-Sensitive Compounds
-
Crystal Selection: Inside a glovebox, select a suitable single crystal under a microscope. The crystal should be of adequate size (typically >0.1 mm in all dimensions) and have well-defined faces with no visible cracks or defects.
-
Mounting:
-
Coat the tip of a cryo-loop or a glass fiber with a thin layer of viscous oil (e.g., paratone-N or fomblin oil).[9]
-
Carefully touch the oiled tip to the selected crystal. The crystal should adhere to the oil.
-
Quickly scoop the crystal and ensure it is fully coated in oil to protect it from the atmosphere.
-
-
Transfer and Cooling:
-
Mount the loop onto the goniometer head of the diffractometer.
-
Immediately begin cooling the crystal in a stream of cold nitrogen gas (typically 100 K). The rapid cooling vitrifies the oil and fixes the crystal in place for data collection.[8]
-
Data Presentation: Crystallographic Data for Ti(II) Complexes
| Compound | Crystal System | Space Group | Ti-L (Å) | Ti-Cl (Å) | Reference |
| trans-[TiCl₂(tmeda)₂] | Monoclinic | P2₁/n | Ti-N1: 2.376(2), Ti-N2: 2.382(2) | 2.45 (avg) | [8] |
| [(TpᵗBu,Me)TiCl] | Trigonal | P-31c | Ti-N: 2.15-2.18 | 2.361(1) | [10] |
| [(TpᵗBu,Me)TiCl(THF)] | Monoclinic | P2₁/c | Ti-N: 2.17-2.22, Ti-O: 2.215(2) | 2.395(1) | [10] |
tmeda = N,N,N',N'-tetramethylethane-1,2-diamine; TpᵗBu,Me = hydrotris(3-tert-butyl-5-methylpyrazolyl)borate; THF = tetrahydrofuran
Magnetic Measurements
The d² electron configuration of Ti(II) results in paramagnetism. Measuring the magnetic properties is crucial for understanding the electronic structure, including the spin state (S=1 for high-spin complexes).
SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument for measuring the magnetic susceptibility of a solid sample as a function of temperature and applied magnetic field.[11][12]
Protocol 3: SQUID Sample Preparation
-
Sample Loading (in a glovebox):
-
Weigh a precise amount of the crystalline, finely powdered Ti(II) compound (typically 5-20 mg) into a gelatin capsule or a calibrated sample holder.
-
Restrain the powder within the holder using a small amount of quartz wool to prevent movement during measurement.
-
Seal the sample holder in an air-tight manner.
-
-
Measurement:
-
Quickly transfer the sealed sample from the glovebox to the SQUID magnetometer.
-
Measure the magnetic moment over a wide temperature range (e.g., 2–300 K) at a fixed applied field (e.g., 1 kOe).[13]
-
Correct the raw data for the diamagnetic contributions of the sample holder and the core electrons of the atoms (using Pascal's constants).
-
Evans Method (NMR Spectroscopy)
The Evans method is a convenient way to determine the magnetic susceptibility of a paramagnetic compound in solution using a standard NMR spectrometer.[14][15][16] The method relies on measuring the chemical shift difference of a reference signal in the presence and absence of the paramagnetic species.[16][17]
Protocol 4: Evans Method Measurement
-
Sample Preparation (in a glovebox):
-
Prepare a solution of the Ti(II) complex with a precisely known concentration in a suitable deuterated solvent.
-
Prepare a reference solution containing the same solvent and a small amount of an inert reference compound (e.g., tert-butanol (B103910) or TMS).
-
Use a coaxial NMR tube insert (or two separate sealed tubes). Fill the inner insert tube with the reference solution.
-
Fill the outer tube with the solution of the paramagnetic Ti(II) complex.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. You will observe two separate signals for the reference compound.
-
Measure the frequency difference (Δf in Hz) between the two reference signals.
-
-
Calculation:
Data Presentation: Magnetic Properties of Ti(II) Complexes
| Compound | Method | µₑₑₑ (µₑ) | Temperature (K) | Spin State (S) | Reference |
| trans-[TiCl₂(tmeda)₂] | SQUID | 2.75 | 300 | 1 | [8] |
| [(TpᵗBu,Me)TiCl] | SQUID | 2.61 | 300 | 1 | [10] |
| [(TpᵗBu,Me)TiCl] | Evans (C₆D₆) | 2.72 | 298 | 1 | [10] |
| [(TpᵗBu,Me)TiCl(CNAd)] | Evans (C₆D₆) | 2.72 | 301 | 1 | [10] |
The theoretical spin-only magnetic moment for an S=1 ion is 2.83 µₑ.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species. For Ti(II) (d², S=1), which is a non-Kramers ion, conventional EPR spectra can be difficult to observe due to large zero-field splitting (ZFS). High-Frequency and -Field EPR (HFEPR) is often required to accurately determine the spin Hamiltonian parameters (g-values and ZFS parameters D and E).[2][3][8][19][20]
Protocol 5: HFEPR Sample Preparation and Measurement
-
Sample Preparation (in a glovebox):
-
Grind a crystalline sample of the Ti(II) complex into a fine powder. Caution: Excessive grinding should be avoided for labile or sensitive samples.[8]
-
Load the powder into an EPR sample tube or a specialized sample holder (e.g., a Teflon container for solutions or powders).[21]
-
Seal the tube or holder securely.
-
-
Measurement:
-
Quickly transfer the sample to the HFEPR spectrometer and cool to low temperatures (typically liquid helium, 4.2 K).
-
Collect spectra at multiple high frequencies (e.g., 50–700 GHz) and high magnetic fields (up to 25 T).[8]
-
The use of multiple frequencies is crucial for accurately determining the ZFS parameters.[8]
-
Data Presentation: EPR Parameters for Ti(II) Complexes
| Compound | gₓ, gᵧ, g𝓏 | D (cm⁻¹) | E (cm⁻¹) | E/D | Reference |
| trans-[TiCl₂(tmeda)₂] | 1.86, 1.94, 1.77 | -5.23 | -0.88 | 0.17 | [2][3][8] |
| [(TpᵗBu,Me)TiCl] | gᵢₛₒ ≈ 1.98 | +9.74 | 0 | 0 | [10] |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the Ti(II) center. The position and intensity of absorption bands are sensitive to the ligand field environment.
Protocol 6: UV-Vis Spectroscopy of Air-Sensitive Solutions
-
Sample Preparation (in a glovebox):
-
Prepare a solution of the Ti(II) complex of known concentration in a UV-transparent, anhydrous, and deoxygenated solvent (e.g., THF, toluene).
-
Fill a quartz cuvette designed for air-sensitive samples (e.g., a cuvette with a Teflon screw cap or a flame-sealable sidearm).
-
Seal the cuvette securely before removing it from the glovebox.
-
-
Measurement:
-
Record a baseline spectrum using a matched cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-1100 nm).
-
Data Presentation: UV-Vis Absorption Data for Ti(II) Complexes
| Compound | Solvent | λₘₐₓ (nm) | Reference |
| [(TpᵗBu,Me)TiCl] | Toluene | ~450, ~600, ~750 | [10] |
| [Ti(H₂O)₆]²⁺ (aq) | Water | (Violet color implies absorption in the green-yellow region, ~500-600 nm) | [22] |
X-ray Absorption Spectroscopy (XAS)
XAS is an element-specific technique that provides information on the oxidation state and local coordination environment (bond distances, coordination number) of the absorbing atom. The pre-edge features in the Ti K-edge XANES spectrum are particularly sensitive to the coordination geometry.[23][24]
Protocol 7: XAS Sample Preparation
-
Sample Preparation (in a glovebox):
-
For transmission measurements, dilute the finely ground sample with an inert, X-ray transparent matrix like boron nitride or cellulose.
-
Press the mixture into a uniform pellet.
-
Mount the pellet in an air-tight sample holder with X-ray transparent windows (e.g., Kapton tape).
-
-
Measurement:
-
Transport the sealed sample holder to the synchrotron beamline.
-
Mount the sample in the spectrometer, often within a cryostat for low-temperature measurements.
-
Collect the X-ray absorption spectrum across the titanium K-edge (around 4966 eV).
-
Visualizations
Experimental Workflow for Characterizing a New Ti(II) Compound
References
- 1. Air-free technique - Wikipedia [en.wikipedia.org]
- 2. Electronic Structure and Magnetic Properties of a Titanium(II) Coordination Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ossila.com [ossila.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Magnetic spectroscopies (NMR, EPR, SQUID) - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
- 12. Magnetic spectroscopies (NMR, EPR, SQUID) - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
- 13. From strong to weak interaction: reconciling SQUID and μSQUID-EPR data in anomalous Co( ii ) dimers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI01387A [pubs.rsc.org]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]
- 16. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]
- 17. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]
- 18. 3.2. Solution Magnetic Susceptibility Measurements [bio-protocol.org]
- 19. High-frequency and high-field electron paramagnetic resonance (HFEPR): a new spectroscopic tool for bioinorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nationalmaglab.org [nationalmaglab.org]
- 21. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 22. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]
- 23. mdpi.com [mdpi.com]
- 24. tsapps.nist.gov [tsapps.nist.gov]
Application Notes and Protocols for Handling and Storage of Air-Sensitive Titanium(II) Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) reagents are powerful reducing agents and valuable synthons in organic and organometallic chemistry, enabling a wide range of chemical transformations. Their utility is underscored by their low oxidation state, which imparts high reactivity. However, this same property also renders them extremely sensitive to air and moisture, necessitating specialized handling and storage techniques to prevent decomposition and ensure experimental success and safety. These application notes provide a comprehensive guide to the proper handling, storage, and quenching of air-sensitive Titanium(II) reagents, tailored for professionals in research and drug development.
Properties and Stability of Titanium(II) Reagents
Low-valent early transition metal complexes, including those of Titanium(II), are known to be highly reducing and require stabilizing ligands to be isolated.[1] Their sensitivity to air and moisture is a critical consideration for their use. For example, Dicarbonylbis(cyclopentadienyl)titanium(II) (Cp₂Ti(CO)₂), a common Ti(II) reagent, is a maroon-colored, air-sensitive compound.[2] While it is soluble in aliphatic and aromatic solvents, its handling and synthesis must be conducted under an inert atmosphere.[2]
The stability of Titanium(II) complexes is highly dependent on the ligand environment. While quantitative data on the decomposition kinetics of many Ti(II) reagents in common laboratory solvents is not extensively documented in publicly available literature, it is understood that exposure to air leads to rapid oxidation. The choice of solvent is also critical, as protic solvents will readily decompose the reagent. Anhydrous, deoxygenated solvents are mandatory for all manipulations.
Inert Atmosphere Techniques for Handling Titanium(II) Reagents
The successful manipulation of air-sensitive Ti(II) reagents relies on the stringent exclusion of air and moisture. This is primarily achieved through the use of a glovebox or Schlenk line techniques.
Glovebox Technique:
A glovebox provides an enclosed workspace with a continuously purified inert atmosphere (typically nitrogen or argon), maintaining very low levels of oxygen and moisture. This is the preferred method for handling and storing highly sensitive reagents like Ti(II) complexes.
Schlenk Line Technique:
A Schlenk line is a glass manifold connected to a source of high-purity inert gas and a vacuum pump. It allows for the manipulation of air-sensitive compounds in glassware under an inert atmosphere. This technique is suitable for many operations involving Ti(II) reagents, although it may not provide the same level of protection as a glovebox for extremely sensitive compounds or long-term storage.
Experimental Protocols
Protocol 1: General Handling of a Solid Titanium(II) Reagent in a Glovebox
-
Preparation: Ensure the glovebox atmosphere is at or below acceptable oxygen and moisture levels (typically <1 ppm). All glassware, spatulas, and other equipment must be thoroughly dried in an oven (e.g., at 150°C overnight) and brought into the glovebox antechamber.
-
Inerting Equipment: Cycle the antechamber between vacuum and the inert glovebox atmosphere at least three times to remove residual air and moisture from the surface of the equipment.
-
Transfer: Once inside the glovebox, allow the equipment to cool to the glovebox temperature. Open the container of the Ti(II) reagent and carefully weigh the desired amount into a pre-tared, dry reaction vessel.
-
Dissolution: Add the desired anhydrous, deoxygenated solvent to the reaction vessel. The solvent should be brought into the glovebox in a sealed, antechamber-cycled container.
-
Sealing: If the reaction is to be performed outside the glovebox, securely seal the reaction vessel with a greased glass stopper or a rubber septum secured with a wire or clamp before removing it from the glovebox.
Protocol 2: Transfer of a Titanium(II) Reagent Solution using a Schlenk Line
-
Glassware Preparation: Assemble the reaction glassware and flame-dry it under vacuum on the Schlenk line to remove adsorbed moisture. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Solvent Degassing: The solvent for the reaction must be thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles.
-
Cannula Transfer: To transfer a solution of a Ti(II) reagent from a storage flask to a reaction flask, use a double-tipped needle (cannula).
-
Ensure both the storage flask and the reaction flask are under a positive pressure of inert gas.
-
Insert one end of the cannula through the septum of the storage flask and into the headspace above the solution. Purge the cannula with inert gas by allowing it to flow through the needle for a few minutes.
-
Insert the other end of the cannula through the septum of the reaction flask.
-
To initiate the transfer, lower the end of the cannula in the storage flask into the solution. A slight positive pressure difference between the two flasks (achieved by slightly increasing the inert gas flow to the storage flask or slightly venting the reaction flask through a bubbler) will drive the solution transfer.
-
-
Completion: Once the desired volume is transferred, raise the cannula out of the solution in the storage flask and into the headspace to clear the cannula of any remaining liquid with inert gas flow. Then, remove the cannula from both flasks.
Storage of Titanium(II) Reagents
Proper storage is crucial to maintain the integrity of Ti(II) reagents.
-
Short-term Storage: Solutions of Ti(II) reagents can be stored for short periods in a well-sealed Schlenk flask under a positive pressure of inert gas in a dark, cool place.
-
Long-term Storage: For long-term storage, solid Ti(II) reagents should be kept in their original, sealed containers inside a glovebox. If a container has been opened, it is best to store it inside a larger, sealed container within the glovebox to minimize any potential exposure to trace atmospheric components.
Quenching of Titanium(II) Reagents
Unreacted or excess Ti(II) reagents must be safely quenched before disposal. The high reactivity of these compounds necessitates a careful and controlled quenching procedure.
Protocol 3: Quenching of a Titanium(II) Reagent
-
Inert Atmosphere: The quenching procedure should be performed under an inert atmosphere (in a fume hood using a Schlenk line or in a glovebox).
-
Cooling: Cool the reaction mixture containing the Ti(II) reagent in an ice bath (0°C).
-
Slow Addition of a Protic Solvent: While stirring vigorously, slowly add a less reactive protic solvent, such as isopropanol, dropwise. The reaction can be exothermic, so the addition rate should be controlled to manage any temperature increase and gas evolution.
-
Completion of Quenching: After the initial vigorous reaction subsides, a more reactive protic solvent, such as methanol (B129727) or ethanol, can be slowly added to ensure complete quenching.
-
Aqueous Workup: Once the reaction with alcohols is complete and the mixture has returned to room temperature, water can be cautiously added. This will hydrolyze any remaining reactive species.
-
Neutralization and Disposal: The resulting mixture can then be neutralized with dilute acid or base as appropriate and disposed of according to institutional hazardous waste guidelines.
Data Presentation
Due to the limited availability of specific quantitative stability data for a wide range of Ti(II) reagents in the public domain, a generalized table is provided below to guide researchers. It is crucial to consult specific literature for the particular Ti(II) complex being used.
| Parameter | Recommendation | Rationale |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents rapid oxidation by atmospheric oxygen and decomposition by moisture. |
| Storage Temperature | Cool and Dark (as per manufacturer/literature) | Minimizes thermal decomposition. |
| Compatible Solvents | Anhydrous, deoxygenated aliphatic and aromatic hydrocarbons (e.g., hexane, toluene), ethers (e.g., THF, diethyl ether) | Ti(II) reagents are reactive towards protic solvents and may react with some chlorinated solvents. |
| Incompatible Materials | Air, Moisture, Protic Solvents (water, alcohols), Strong Oxidizing Agents | Leads to rapid decomposition and potential safety hazards. |
Visualizations
Caption: Workflow for Handling Ti(II) Reagents.
Caption: Choosing the Right Handling Technique.
References
Applications of Titanium(II) in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of low-valent titanium(II) reagents in organic synthesis. Titanium(II) species are powerful reducing agents that enable a variety of synthetic transformations, most notably the reductive coupling of carbonyl compounds.
Introduction
Low-valent titanium reagents, typically generated in situ from titanium(III) or titanium(IV) precursors, have become indispensable tools in modern organic synthesis.[1] Their high oxophilicity is the driving force behind their utility in deoxygenation and reductive coupling reactions. The most well-known application is the McMurry reaction, which allows for the synthesis of alkenes from two carbonyl moieties.[2][3][4] This methodology has been successfully applied to the synthesis of complex natural products and strained molecular architectures.[2][4] Beyond the classic McMurry coupling, low-valent titanium reagents have found applications in the synthesis of heterocyclic compounds, the reductive coupling of imines, and in various radical-mediated transformations.[5][6][7]
Core Applications
The primary applications of Titanium(II) in organic synthesis revolve around its ability to effect reductive C-C bond formation.
The McMurry Reaction: Reductive Coupling of Aldehydes and Ketones
The McMurry reaction is a powerful method for the synthesis of alkenes via the reductive coupling of two aldehyde or ketone molecules.[2][8] The reaction is driven by the formation of a strong titanium-oxygen bond in the titanium oxide byproducts.
Reaction Mechanism: The reaction is believed to proceed in two main stages:
-
Pinacol (B44631) Coupling: Single electron transfer from the low-valent titanium species to the carbonyl groups generates ketyl radicals. These radicals then dimerize to form a pinacolate (1,2-diolate) intermediate, which is coordinated to the titanium species.[2][4][9]
-
Deoxygenation: The titanium pinacolate intermediate undergoes deoxygenation, driven by the high oxophilicity of titanium, to yield the final alkene product.[2][9]
Caption: Generalized mechanism of the McMurry reaction.
Quantitative Data for Intermolecular McMurry Coupling:
The McMurry reaction is highly effective for the synthesis of both symmetrical and unsymmetrical alkenes. The choice of titanium precursor and reducing agent can influence the yield and stereoselectivity of the reaction.
| Entry | Carbonyl Substrate | Ti-Reagent System | Product | Yield (%) | E/Z Ratio | Reference |
| 1 | Benzophenone | TiCl₃ / LiAlH₄ | Tetraphenylethylene | ~95 | - | [8] |
| 2 | Adamantanone | TiCl₃ / LiAlH₄ | Biadamantylidene | ~85 | - | [8] |
| 3 | Retinal | TiCl₃ / LiAlH₄ | β-Carotene | ~80 | - | [2][8] |
| 4 | Acetophenone | TiCl₄ / Zn | 2,3-Diphenyl-2-butene | 82 | ~1:1 | |
| 5 | Propiophenone | TiCl₄ / Zn | 3,4-Diphenyl-3-hexene | 81 | 26:74 | |
| 6 | Phenylacetaldehyde | TiCl₄ / Zn | 1,4-Diphenyl-2-butene | 45 | 88:12 |
Intramolecular McMurry Coupling for Ring Synthesis
The intramolecular version of the McMurry reaction is a powerful tool for the synthesis of cyclic and macrocyclic compounds, including strained ring systems that are difficult to access through other methods.[3][4]
Quantitative Data for Intramolecular McMurry Coupling:
| Entry | Dicarbonyl Substrate | Ti-Reagent System | Product Ring Size | Yield (%) | Reference |
| 1 | 1,4-Dibenzoylbutane | TiCl₄ / Zn | 1,2-Diphenylcyclohexene | 77 | |
| 2 | 1,10-Diketostearic acid | TiCl₃ / LiAlH₄ | Civetone (17-membered ring) | ~60-70 | [8] |
| 3 | Various diketones | TiCl₃ / K | 4- to 16-membered rings | 30-95 |
Experimental Protocols
Caution: Low-valent titanium reagents are pyrophoric and moisture-sensitive. All reactions must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Intermolecular McMurry Coupling (TiCl₄/Zn)
This protocol is adapted from a general method for the reductive coupling of ketones.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbonyl substrate (ketone or aldehyde)
-
Pyridine (optional, can improve yields in some cases)
-
10% aq. K₂CO₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
To a stirred solution of TiCl₄ (75 mmol) in anhydrous THF (200 mL) under an inert atmosphere and cooled in an ice bath, add zinc dust (150 mg-atom) in small portions.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours. The color of the slurry will turn from yellow/orange to black, indicating the formation of the low-valent titanium species.
-
Cool the black slurry to room temperature.
-
Add a solution of the carbonyl compound (70 mmol) in anhydrous THF (200 mL) to the slurry. Pyridine (5 mL) can be added at this stage if desired.
-
Heat the reaction mixture to reflux for 16-20 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of 10% aqueous K₂CO₃ solution (150 mL).
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or pentane, 5 x 50 mL).
-
Wash the combined organic extracts with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the McMurry coupling reaction.
Protocol 2: Preparation of Low-Valent Titanium with TiCl₃/LiAlH₄
This combination of reagents often produces a highly reactive low-valent titanium species.[2] The ratio of TiCl₃ to LiAlH₄ can be varied to generate different active species.
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, place anhydrous THF or DME (50 mL).
-
Add TiCl₃ (e.g., 20 mmol) to the solvent with stirring.
-
Carefully add LiAlH₄ (e.g., 10 mmol) in small portions. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, reflux the mixture for 1 hour. The black slurry of the low-valent titanium reagent is now ready for use.
-
Cool the mixture to the desired reaction temperature before adding the carbonyl substrate.
Other Notable Applications
While the McMurry reaction is the most prominent, low-valent titanium reagents are versatile and have been employed in other synthetic transformations.
-
Pinacol Coupling: By modifying the reaction conditions (e.g., lower temperatures), the reaction can often be stopped at the pinacol stage, providing access to 1,2-diols.[2][9]
-
Reductive Coupling of Imines: Analogous to the coupling of carbonyls, imines can be reductively coupled to form vicinal diamines.[6]
-
Synthesis of Heterocycles: Intramolecular reductive coupling of appropriately functionalized substrates can lead to the formation of furans, benzofurans, and indoles.
-
Alkyne/Alkoxyallene Reductive Coupling: Low-valent titanium(II) complexes have been shown to promote intramolecular alkyne/alkoxyallene coupling reactions to form functionalized cyclic compounds.[5][10]
-
Radical Chemistry: Titanocene(III) chloride (Cp₂TiCl), a Ti(III) species, is a well-known single-electron transfer agent used to generate radicals from epoxides for subsequent cyclization reactions.[7][11]
Conclusion
Low-valent titanium reagents, particularly those derived from TiCl₄/Zn and TiCl₃/LiAlH₄, are powerful tools for reductive coupling reactions in organic synthesis. The McMurry reaction, in both its inter- and intramolecular variants, provides a robust method for the synthesis of a wide range of alkenes and cyclic structures. The protocols and data presented herein offer a starting point for researchers looking to employ these versatile reagents in their synthetic endeavors. Careful attention to anhydrous and inert reaction conditions is paramount for successful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Low-valent titanium(ii) mediated intramolecular and regioselective alkyne/alkoxyallene reductive coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Generation of Reactive Low-Valent Titanium Species Using Metal-Arenes as Efficient Organic Reductants for TiCl3: Applications to Organic Synthesis - Amrita Vishwa Vidyapeetham [amrita.edu]
- 7. mdpi.com [mdpi.com]
- 8. McMurry_reaction [chemeurope.com]
- 9. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-valent titanium(ii) mediated intramolecular and regioselective alkyne/alkoxyallene reductive coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Modern applications of low-valent early transition metals in synthesis and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Titanium(2+) Mediated Reductive Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Low-valent titanium reagents are powerful tools in synthetic organic chemistry for the reductive coupling of carbonyl compounds. This process, most famously known as the McMurry reaction, facilitates the formation of alkenes from two ketone or aldehyde molecules.[1][2] This methodology is particularly valuable for synthesizing sterically hindered and complex cyclic molecules, making it a cornerstone in natural product synthesis and materials science.[2][3]
Core Concepts and Applications
Titanium(II)-mediated reductive coupling involves the generation of a low-valent titanium species, typically in situ, by reducing a titanium halide precursor like TiCl₃ or TiCl₄ with a suitable reducing agent (e.g., Zn, LiAlH₄, Mg, or Zn-Cu couple).[1] This highly reactive, oxophilic titanium species then mediates the coupling of carbonyl groups.
The reaction can be broadly categorized into two main types:
-
Pinacol (B44631) Coupling: The coupling of two carbonyls to form a 1,2-diol (a pinacol). This intermediate can sometimes be isolated at lower temperatures.[4][5]
-
McMurry Reaction: The subsequent deoxygenation of the pinacol intermediate to yield an alkene.[1][4] This is the most common application and is favored at higher (reflux) temperatures.
Key Applications:
-
Natural Product Synthesis: The intramolecular McMurry reaction is exceptionally effective for creating medium-to-large ring systems found in complex natural products like cembranoid diterpenes.[6] It has been instrumental in the synthesis of molecules such as tamoxifen (B1202) and various alkaloids.[2][7]
-
Synthesis of Strained Alkenes: The reaction is uniquely suited for preparing sterically congested alkenes, including tetrasubstituted olefins, which are challenging to synthesize using other methods.[3][8]
-
Materials Science: It is used to create novel polycyclic aromatic hydrocarbons and molecular motors.[1][2]
Reaction Mechanism and Workflow
The generally accepted mechanism proceeds through two main stages:
-
Single-Electron Transfer (SET) and Dimerization: The low-valent titanium species transfers single electrons to the carbonyl groups of two substrate molecules. This generates ketyl radicals which then dimerize to form a titanium pinacolate intermediate.[1][2][4]
-
Deoxygenation: At elevated temperatures, the highly oxophilic titanium coordinates to the oxygen atoms of the pinacolate, facilitating the cleavage of the C-O bonds and forming a stable titanium oxide species (e.g., TiO₂) to yield the final alkene product.[1][4]
Visualizing the Mechanism
The diagram below illustrates the proposed mechanistic steps for the McMurry reaction.
Caption: Proposed mechanism of the McMurry reaction.
Experimental Protocols
Successful McMurry couplings are highly dependent on anhydrous and oxygen-free conditions, as the low-valent titanium reagents are sensitive to both.[8]
Protocol 1: General Procedure for In-Situ Generation of Low-Valent Titanium (LVT) Reagent (TiCl₄/Zn)
This protocol describes the preparation of the active LVT slurry, which is the most critical step.
-
Apparatus Setup: Assemble a two or three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.
-
Reagent Preparation: In the flask, add zinc dust (10 eq.). Suspend the zinc in dry tetrahydrofuran (B95107) (THF) under vigorous stirring.
-
Formation of LVT: Cool the stirred suspension to 0°C (ice bath). Add titanium tetrachloride (TiCl₄, 4 eq.) dropwise via the dropping funnel over 30-45 minutes. The mixture will typically turn from a yellow/colorless suspension to dark green and finally to black, indicating the formation of the low-valent titanium species.[9]
-
Activation: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-3 hours to ensure full activation of the reagent. The resulting black slurry is now ready for the coupling reaction.
Visualizing the Experimental Workflow
Caption: Standard workflow for a McMurry coupling experiment.
Protocol 2: Intramolecular Reductive Coupling of a Diketone
This protocol provides a representative procedure for cyclization.
-
LVT Preparation: Prepare the low-valent titanium slurry as described in Protocol 1 .
-
Substrate Addition: After the LVT slurry has been activated at reflux, add a solution of the dicarbonyl substrate (1 eq.) in dry THF dropwise to the refluxing slurry over several hours using a syringe pump. This slow addition favors the intramolecular reaction pathway.
-
Reaction Monitoring: Continue to reflux the reaction mixture for an additional 8-12 hours after the substrate addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Quenching: After cooling to room temperature, cautiously quench the reaction by slow addition of 10% aqueous K₂CO₃ or methanol. Stir for 30 minutes.
-
Isolation: Filter the mixture through a pad of Celite to remove the titanium oxide salts, washing the filter cake thoroughly with ethyl acetate (B1210297) or diethyl ether. Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloalkene.
Quantitative Data and Substrate Scope
The efficiency of the McMurry reaction can be influenced by the choice of titanium source, reducing agent, and substrate.
Table 1: Effect of Reagent System on the Yield of Tetraphenylethylene from Benzophenone
| Ti Source | Reducing Agent | Solvent | Conditions | Yield (%) |
| TiCl₃ | LiAlH₄ | THF | Reflux | ~85% |
| TiCl₄ | Zn | THF | Reflux | ~87% |
| TiCl₃ | Zn-Cu | DME | Reflux | ~95% |
| TiCl₃ | Li | THF | Reflux | ~84% |
| TiCl₃ | K | THF | Reflux | ~86% |
Data compiled from various sources for comparative purposes.[1][5]
Table 2: Representative Substrate Scope for Intramolecular McMurry Coupling
| Substrate (Diketone/Dialdehyde) | Product (Cycloalkene) | Ring Size | Typical Yield (%) |
| 1,6-Dioxododecanedioate | Cyclodecene derivative | 10 | 75-85% |
| 2,2'-Diacetylbiphenyl | Dibenzo[a,c]cyclooctene derivative | 8 | ~70% |
| 1,12-Dodecanedial | Cyclododecene | 12 | 80-90% |
| Retinal (dimerization) | β-Carotene | N/A | ~60% |
Yields are representative and can vary based on specific reaction conditions.
Troubleshooting and Considerations
-
Low Yields: Often caused by moisture or oxygen contamination. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas.[10]
-
Formation of Pinacol Byproduct: If the 1,2-diol is isolated instead of the alkene, ensure the reaction temperature is high enough (reflux) and the reaction time is sufficient for deoxygenation to occur.[4][5]
-
Reduction of Carbonyl to Alcohol: This side reaction can occur, especially at lower temperatures or with certain reagent combinations.[10] Using a highly active LVT slurry and appropriate stoichiometry can minimize this.
-
Intermolecular vs. Intramolecular Coupling: For intramolecular reactions, high dilution (slow addition of substrate) is crucial to prevent polymerization and favor the desired ring formation.
-
Stereoselectivity: Intermolecular couplings of acyclic ketones often produce a mixture of E/Z isomers, though the E-alkene may be favored.[2] Intramolecular reactions can exhibit high diastereoselectivity, often favoring the formation of cis-fused rings.[2]
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Applications of titanium-mediated reductive coupling and cyclocarbonyl" by Maria A. Appeaning [repository.lsu.edu]
- 8. youtube.com [youtube.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
The McMurry Coupling Reaction: A Powerful Tool for Alkene Synthesis Utilizing Ti(II) Reagents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The McMurry coupling reaction is a robust and indispensable methodology in organic synthesis for the reductive coupling of aldehydes and ketones to form alkenes. This reaction, which employs low-valent titanium reagents, typically Ti(II) or Ti(0) species, is particularly valued for its ability to construct sterically hindered and complex alkenes, including those found in various natural products and pharmaceutically active molecules.[1][2][3] These application notes provide a detailed overview of the McMurry coupling, with a focus on the use of Ti(II) reagents, and offer comprehensive experimental protocols for its successful implementation.
Introduction to McMurry Coupling with Ti(II) Reagents
The McMurry reaction proceeds via a two-step mechanism initiated by the single-electron transfer from a low-valent titanium species to the carbonyl groups of the substrates.[2][4] This generates ketyl radical anions that subsequently dimerize to form a pinacolate (1,2-diolate) intermediate complexed to the titanium. The second step involves the deoxygenation of this pinacolate by the oxophilic titanium to yield the final alkene product.[2][4]
The active low-valent titanium species, often considered to be Ti(II) or a mixture of Ti(0) and Ti(II), are generated in situ by the reduction of titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) with a suitable reducing agent.[2][5] Common reducing agents include zinc powder, zinc-copper couple, lithium aluminum hydride (LiAlH₄), magnesium, and potassium.[6][7] The choice of the titanium precursor and the reducing agent can significantly influence the reaction's efficiency and outcome.
Applications in Drug Development and Complex Molecule Synthesis
The McMurry coupling has proven to be a key strategic reaction in the total synthesis of numerous complex molecules and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon double bonds, particularly in the context of macrocyclization and the synthesis of sterically congested systems, makes it a powerful tool for medicinal chemists and drug development professionals.
Notable applications include:
-
Tamoxifen (B1202) and its Analogs: The McMurry reaction has been successfully employed in the synthesis of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of breast cancer, and its derivatives.[8][9][10] The reaction facilitates the crucial construction of the triarylethylene core of these molecules.
-
Combretastatin Analogs: Researchers have utilized the McMurry coupling to synthesize analogs of Combretastatin A-4, a potent natural product that exhibits anti-tubulin and anti-cancer activity.[1][11][12]
-
Macrocycle Synthesis: The intramolecular variant of the McMurry coupling is a highly effective method for the synthesis of macrocyclic compounds, which are prevalent in many natural products with interesting biological activities.[4][13]
-
Sterically Hindered Alkenes: The reaction is renowned for its ability to produce highly substituted and sterically hindered alkenes that are often difficult to access through other olefination methods.[3]
Data Presentation: Quantitative Analysis of McMurry Coupling Reactions
The following tables summarize quantitative data from various McMurry coupling reactions, providing a comparative overview of different reagent systems, substrates, and their corresponding yields.
Table 1: Intermolecular Homocoupling of Ketones
| Ketone Substrate | Titanium Reagent System | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Benzophenone | TiCl₄ / Zn | THF | Overnight | Reflux | 56 | [7] |
| Adamantanone | TiCl₃ / Li | DME | 18 h | Reflux | 85-87 | [14] |
| 4-Bromobenzophenone | TiCl₄ / Zn | THF | - | Reflux | - | [4] |
| Dihydrocivetone | TiCl₃ / LiAlH₄ | THF | - | Reflux | - | [2] |
Table 2: Intramolecular Coupling of Diketones for Macrocycle Synthesis
| Diketone Substrate | Titanium Reagent System | Solvent | Reaction Time | Temperature | Product Ring Size | Yield (%) | Reference(s) |
| 1,12-Diketone | TiCl₄ / Zn | THF | - | Reflux | 14 | - | [13] |
| Diketo-sulfide | TiCl₄ / Zn | THF | - | Reflux | - | 84 | [15] |
Table 3: Cross-Coupling for the Synthesis of Tamoxifen Analogs
| Ketone 1 | Ketone 2 | Titanium Reagent System | Solvent | Reaction Time | Temperature | Product | Yield (%) | Reference(s) |
| Propiophenone | 4-(2-Chloroethoxy)benzophenone | TiCl₃ / Li | THF | - | Reflux | (Z)-Tamoxifen precursor | - | [9] |
| Ketone 15 | Ketone 10-12 | TiCl₄ / LiAlH₄ | THF | 5 h | Reflux | Tri- and Tetra-arylethylenes | - | [1] |
| Diaryl/Aryl Ketone | Substituted Ketone | TiCl₄ / Zn / Pyridine (B92270) | THF | - | Reflux | Cross-coupled alkene | 53-94 | [8] |
Experimental Protocols
The following are detailed methodologies for performing the McMurry coupling reaction using two common Ti(II) reagent systems. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: McMurry Coupling using TiCl₄ / Zn
This protocol is adapted from procedures used for the synthesis of various alkenes.[4][8]
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbonyl substrate(s)
-
Pyridine (optional, can enhance selectivity in cross-coupling)[8]
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
To a round-bottom flask equipped with a magnetic stirrer and under a positive pressure of argon, add zinc powder.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add anhydrous THF to the zinc powder with stirring.
-
Carefully add TiCl₄ dropwise to the stirred suspension. An exothermic reaction will occur, and the mixture will turn from a yellow/orange color to black, indicating the formation of the low-valent titanium species.
-
After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours.
-
-
Coupling Reaction:
-
Cool the black slurry of the low-valent titanium reagent to room temperature or 0 °C.
-
Dissolve the carbonyl substrate(s) in anhydrous THF. For cross-coupling reactions, a solution of both ketones can be prepared. The addition of pyridine to this solution may be beneficial.[8]
-
Slowly add the solution of the carbonyl substrate(s) to the stirred titanium slurry.
-
After the addition, heat the reaction mixture to reflux and maintain for the required reaction time (typically several hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow, dropwise addition of a quenching agent such as aqueous potassium carbonate (K₂CO₃) or hydrochloric acid (HCl).[4]
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Wash the filter cake with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: McMurry Coupling using TiCl₃ / LiAlH₄
This protocol is based on the original McMurry procedure and its subsequent modifications.[1][2]
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Lithium aluminum hydride (LiAlH₄) (as a solution in an ethereal solvent or as a solid)
-
Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)
-
Carbonyl substrate(s)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend TiCl₃ in anhydrous THF or DME.
-
Cool the suspension to 0 °C.
-
Carefully and slowly add a solution of LiAlH₄ in THF or portion-wise as a solid to the stirred TiCl₃ suspension. A vigorous reaction may occur.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours. The color of the suspension will turn black.
-
-
Coupling Reaction:
-
Cool the black slurry to room temperature.
-
Add a solution of the carbonyl substrate(s) in anhydrous THF or DME to the slurry.
-
Heat the reaction mixture to reflux for the required duration (typically 4-16 hours), monitoring by TLC.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Slowly and cautiously quench the reaction by adding water or a dilute aqueous acid, as the mixture may contain unreacted LiAlH₄.
-
Perform an aqueous work-up as described in Protocol 1, including filtration through Celite, extraction, washing, drying, and purification.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the McMurry coupling reaction.
Caption: General mechanism of the McMurry coupling reaction.
Caption: Experimental workflow for a typical McMurry coupling reaction.
References
- 1. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. McMurry_reaction [chemeurope.com]
- 7. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 8. Insights into the General and Efficient Cross McMurry Reactions between Ketones [organic-chemistry.org]
- 9. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Synthesis of Titanium(II) Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-valent titanium species, particularly Titanium(II) (Ti²⁺), are powerful reducing agents extensively used in organic synthesis for reactions such as reductive couplings, deoxygenations, and deprotections. The classical methods for generating these reactive species often rely on strong, stoichiometric chemical reductants like magnesium, zinc, or alkali metals, which can lead to purification challenges and safety concerns. Electrochemical synthesis offers a cleaner, more controlled, and sustainable alternative. By using electrons as the "reagent," this method allows for precise control over the reduction potential, enabling the selective generation of desired oxidation states under mild conditions.
These application notes provide a comprehensive overview and detailed protocols for the electrochemical generation of Ti(II) species, tailored for professionals in research and drug development who can leverage this technology for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Principles of Electrochemical Generation
The electrochemical synthesis of Ti(II) species typically involves the reduction of a stable, higher-valent titanium precursor, most commonly Titanium(IV) chloride (TiCl₄), in a suitable non-aqueous solvent. The process is carried out in an electrochemical cell under an inert atmosphere due to the high reactivity and sensitivity of low-valent titanium to air and moisture.
The reduction proceeds in a stepwise manner. For a Ti(IV) precursor, the general reduction pathway at the cathode is:
-
Ti(IV) + e⁻ → Ti(III)
-
Ti(III) + e⁻ → Ti(II)
The specific potential at which each reduction step occurs is dependent on the solvent, the supporting electrolyte, and the nature of the titanium complex in the solution. Cyclic voltammetry is a key analytical technique used to determine these reduction potentials and to study the stability of the generated species. The successful synthesis and application of Ti(II) often rely on its in situ generation and immediate use in a subsequent chemical reaction, or its stabilization through the formation of stable coordination complexes.
Data Presentation: Experimental Conditions
The following tables summarize the experimental conditions reported for the electrochemical reduction of titanium species in various non-aqueous solvent systems. This data is crucial for designing and optimizing synthetic protocols.
Table 1: Electrochemical Reduction of Titanium Precursors in Nonaqueous Solvents
| Precursor | Solvent | Supporting Electrolyte | Working Electrode | Reduction Potentials (vs. ref) | Observations |
| TiCl₄ | Dimethylformamide (DMF) | Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) | Platinum (Pt) | -0.6 V, -1.2 V, -2.3 V | Stepwise reduction observed. The peak at -2.3 V is suggested to correspond to a Ti species with an oxidation state of +2 or less.[1] |
| TiCl₄ | Dimethyl sulfoxide (B87167) (DMSO) | TBAP | Platinum (Pt) | Complex reduction behavior; cathode passivation observed.[1] | |
| TiCl₄ | Dimethoxyethane (DME) | Tetrabutylammonium tetrafluoroborate (B81430) (TBATFB) | Platinum (Pt) | ~ -1.0 V | A redox couple likely corresponding to Ti⁴⁺/Ti³⁺ was observed.[1] |
| Cp₂TiCl₂ | Dimethylformamide (DMF) | Not specified | Not specified | -0.80 V, -1.30 V (vs. SCE) | The first potential generates Ti(III) for selective reduction, while the more negative potential leads to further reduction.[2] |
| Ti anode | Acetonitrile (B52724) (CH₃CN) | N,N'-bis(salicylidene)-o-phenylenediamine | Titanium (Ti) | Not specified (preparative scale) | Direct synthesis of a Ti(II) complex in high yield. |
Table 2: Applications of Low-Valent Titanium in Organic Synthesis
| Reaction Type | Description | Relevance to Drug Development |
| McMurry Coupling | Reductive coupling of aldehydes or ketones to form alkenes. | Synthesis of complex olefinic structures, macrocyclization.[3] |
| Pinacol (B44631) Coupling | Reductive coupling of aldehydes or ketones to form 1,2-diols. | Creation of chiral centers and complex polyol structures.[4] |
| Reductive Deoxygenation | Removal of oxygen functional groups (e.g., from epoxides). | Access to primary alcohols and other reduced functionalities.[2] |
| Deprotection Reactions | Cleavage of protecting groups such as sulfonamides and allyl/propargyl ethers.[3][4] | Critical step in multi-step synthesis of APIs to unmask functional groups.[3] |
| Cycloaddition Reactions | Catalyzes [2+2+2] cycloadditions of alkynes and nitriles. | Formation of substituted benzenes and pyridines, core structures in many pharmaceuticals.[3] |
Experimental Protocols
Protocol 1: General Procedure for In Situ Electrochemical Generation of Low-Valent Titanium for Reductive Coupling
This protocol describes a general method for generating a low-valent titanium solution (likely a mixture of Ti(II) and Ti(III)) for immediate use in a synthetic reaction, such as the reductive coupling of a ketone.
Materials and Reagents:
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in toluene (B28343) or dichloromethane
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME)
-
Tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium tetrafluoroborate (TBATFB) (supporting electrolyte)
-
Substrate (e.g., acetophenone)
-
Argon or Nitrogen gas (high purity)
-
Working Electrode: Reticulated vitreous carbon (RVC) or platinum gauze
-
Counter Electrode: Platinum or graphite (B72142) rod
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Undivided electrochemical cell with a gas-tight setup
-
Potentiostat/Galvanostat
Procedure:
-
Inert Atmosphere: Assemble the electrochemical cell and dry all glassware thoroughly in an oven. Purge the entire system with argon or nitrogen for at least 30 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the experiment.
-
Electrolyte Preparation: In the electrochemical cell, dissolve the supporting electrolyte (e.g., TBAP, 0.1 M) in the anhydrous solvent (e.g., THF).
-
Precursor Addition: Under a steady stream of inert gas, add the TiCl₄ solution to the electrolyte via syringe. The solution will likely turn yellow.
-
Cyclic Voltammetry (Optional but Recommended): Perform a cyclic voltammetry scan to identify the reduction potentials for the Ti⁴⁺/Ti³⁺ and Ti³⁺/Ti²⁺ couples in the specific solvent-electrolyte system. This will inform the potential to be applied for the bulk electrolysis.
-
Bulk Electrolysis:
-
Add the organic substrate (e.g., acetophenone) to the cell.
-
Begin the bulk electrolysis at a controlled potential determined from the CV (typically at or slightly more negative than the second reduction peak, e.g., -2.3 V). Use a large surface area working electrode like RVC to maximize efficiency.
-
Monitor the reaction progress by observing the color change of the solution (e.g., from yellow to green, then to dark brown or black, characteristic of low-valent titanium species) and by measuring the charge passed (coulombs).
-
-
Work-up and Analysis:
-
Once the reaction is complete (indicated by the consumption of starting material, which can be monitored by TLC or GC/MS of quenched aliquots), turn off the potentiostat.
-
Carefully quench the reaction mixture by pouring it into an aqueous solution (e.g., 1 M HCl) under vigorous stirring.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography, distillation, or recrystallization.
-
Protocol 2: Direct Electrochemical Synthesis of a Ti(II)-Saloph Complex
This protocol is adapted from a literature procedure for the direct synthesis of a stable Ti(II) complex.
Materials and Reagents:
-
Titanium metal sheet or foil (anode)
-
Platinum foil (cathode)
-
N,N'-bis(salicylidene)-o-phenylenediamine (SalophH₂) ligand
-
Anhydrous acetonitrile (CH₃CN)
-
DC power supply
-
100 mL electrochemical cell (beaker type)
Procedure:
-
Cell Setup: Use a 100 mL beaker as the electrochemical cell. Suspend the titanium metal anode and the platinum cathode in the cell.
-
Solution Preparation: Prepare a solution of the SalophH₂ ligand in anhydrous acetonitrile. The concentration will depend on the desired scale.
-
Electrolysis:
-
Fill the cell with the ligand solution.
-
Apply a constant voltage (e.g., 20 V) between the electrodes. Hydrogen gas will be evolved at the cathode.
-
During the electrolysis, the titanium anode oxidizes and dissolves into the solution, where it is complexed by the ligand to form the Ti(II)-Saloph complex. The solution will typically change color.
-
-
Isolation:
-
Continue the electrolysis until a sufficient amount of the titanium anode has been consumed.
-
Filter the resulting suspension to collect the solid Ti(II)-Saloph complex.
-
Wash the product with fresh acetonitrile and dry under vacuum. The reported yields for this type of synthesis are typically high (85-95% based on the amount of titanium dissolved).
-
Visualization of Workflows and Pathways
// Nodes Ti4 [label="Ti(IV) Precursor\n(e.g., TiCl4)", fillcolor="#FBBC05"]; Cathode [label="Cathode (Working Electrode)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ti3 [label="Ti(III) Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ti2 [label="Ti(II) Species\n(Active Reductant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Organic Substrate\n(e.g., 2 x Ketone)", fillcolor="#FFFFFF"]; Product [label="Coupled Product\n(e.g., Alkene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TiO2 [label="Ti(IV) Oxide", fillcolor="#FBBC05"];
// Edges Ti4 -> Cathode [label="+ e⁻"]; Cathode -> Ti3; Ti3 -> Cathode [label="+ e⁻"]; Cathode -> Ti2; Ti2 -> Product [label="Reductive Coupling"]; Substrate -> Product; Product -> TiO2 [style=dashed, label="Re-oxidation"]; } .dot Caption: Logical pathway for a Ti(II)-mediated reductive coupling reaction.
Applications in Research and Drug Development
The ability to form carbon-carbon bonds under mild conditions is a cornerstone of medicinal chemistry and drug development. Low-valent titanium reagents generated electrochemically are particularly valuable for:
-
Scaffold Synthesis: Creating complex molecular skeletons through intramolecular pinacol or McMurry couplings to form macrocycles or intricate ring systems present in natural products and APIs.
-
Late-Stage Functionalization: The mild and controlled nature of electrosynthesis may allow for the deprotection or modification of advanced intermediates without affecting sensitive functional groups elsewhere in the molecule.
-
Access to Novel Chemical Space: The unique reactivity of Ti(II) can enable transformations that are difficult to achieve with other reagents, allowing chemists to explore novel molecular architectures for drug discovery programs.
By avoiding harsh chemical reductants, electrochemical methods lead to cleaner reaction profiles, simplifying purification and reducing metallic waste, which are significant advantages in the process development of pharmaceuticals.
Conclusion and Outlook
The electrochemical synthesis of Ti(II) species represents a powerful and sustainable tool for modern organic chemistry. While the technique is well-established in academic research, its broader adoption in industrial settings, including pharmaceutical development, is still emerging. Future research will likely focus on developing more stable and easily handled Ti(II) complexes, improving reaction yields and Faradaic efficiencies, and adapting these methods to continuous flow reactors for enhanced scalability and safety. The protocols and data presented here provide a solid foundation for researchers to begin exploring the vast potential of electrochemically generated low-valent titanium in their synthetic endeavors.
References
Application Notes and Protocols: Titanium(II) as a Catalyst in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium-based catalysts have garnered significant attention in the field of polymer chemistry due to their high efficiency, economic viability, and low toxicity.[1][2] This is particularly relevant in the synthesis of biodegradable polymers such as polylactide (PLA) and poly(ε-caprolactone) (PCL), which have found extensive applications in drug delivery, surgical materials, and tissue engineering.[1][2] While titanium catalysts in higher oxidation states (Ti-IV and Ti-III) are well-established for both olefin polymerization and ring-opening polymerization (ROP) of cyclic esters, the exploration of discrete Titanium(II) complexes as catalysts is a more nascent and less documented area of research.
These application notes provide an overview of the use of titanium catalysts in polymerization reactions, with a focus on providing detailed experimental protocols and performance data. Given the limited literature on well-defined Ti(II) catalysts, this document will primarily detail the protocols and data for the more common Ti(IV) and Ti(III) systems, which can serve as a benchmark and a methodological foundation for the investigation of Ti(II) catalysts.
Titanium Catalysts in Olefin Polymerization
Titanium complexes, particularly those with phenoxy-imine and other chelating ligands, are effective catalysts for ethylene (B1197577) polymerization, often activated by a co-catalyst such as methylaluminoxane (B55162) (MAO). The ligand architecture plays a crucial role in determining the catalytic activity and the properties of the resulting polymer.
Data Presentation: Ethylene Polymerization with Titanium Catalysts
| Catalyst System | Co-catalyst | Temperature (°C) | Activity (kg PE/mol Ti·h) | Polymer Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Dendritic 3,5-di-tert-butylsalicylaldehyde-Ti | MAO | 25 | 78.56 | - | - | [3] |
| Fluorine-containing phenoxy-imine-Ti (Complex 1) | MAO | 25 | > 20,000 min⁻¹ atm⁻¹ (TOF) | > 400,000 | < 1.20 | [1] |
| Pyrrolide-benzoxazole-Ti (Complex 2d, R=Cl) | MAO | - | 39.8 x 10⁴ g PE/mol Ti·h | 96.10 x 10⁵ | - | [4] |
| Half-titanocene (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃) | MAO | 25 | 8.4 x 10⁶ g PE/mol Ti·h | - | - | [5] |
| Half-titanocene (η⁵-C₅Me₅)TiCl₂(N=CᵗBu₂) | MAO | 25 | 19.68 x 10⁶ g PE/mol Ti·h | - | - | [5] |
Note: The activities and polymer properties are highly dependent on specific reaction conditions such as monomer concentration, Al/Ti ratio, and reaction time.
Experimental Protocols: Ethylene Polymerization
Protocol 1: Synthesis of a Dendritic Salicylaldimine Titanium Catalyst [6]
This protocol describes the synthesis of a dendritic titanium catalyst precursor.
1. Ligand Synthesis:
-
In a glovebox, place a magnetic stirring bar in a 250 mL three-necked flask.
-
Add anhydrous sodium sulfate (B86663) (3.0 g) and slowly add 3,5-di-tert-butylsalicylaldehyde (8.8 g, 37.61 mmol).
-
Dissolve the mixture in an appropriate anhydrous solvent.
-
Add the dendritic amine precursor and stir at room temperature for the required duration to form the Schiff base.
-
Isolate and purify the ligand by standard procedures.
2. Catalyst Synthesis:
-
In a vacuum glovebox, dissolve the synthesized ligand (1.3 mmol) in 100 mL of THF.
-
Add NaH (5.2 mmol) to the solution and stir for 24 hours at 25°C.
-
Add a solution of the titanium precursor (e.g., TiCl₄·2THF) and continue stirring.
-
Isolate the solid catalyst by filtration, wash with appropriate solvents, and dry under vacuum.[6]
Protocol 2: Ethylene Polymerization [6]
-
Carry out the polymerization in a 250 mL stainless steel reactor equipped with magnetic stirring.
-
Prior to the reaction, heat the reactor under vacuum for 2 hours at 160°C and then cool to the desired reaction temperature.
-
Introduce the solvent (e.g., toluene) and the co-catalyst (e.g., MAO) into the reactor.
-
Add the titanium catalyst precursor.
-
Introduce ethylene gas at the desired pressure to start the polymerization.
-
After the desired reaction time, terminate the polymerization by adding an appropriate quenching agent (e.g., acidified methanol).
-
Collect the polyethylene (B3416737) by filtration, wash with methanol, and dry under vacuum.
Titanium Catalysts in Ring-Opening Polymerization (ROP)
Titanium complexes are highly effective for the ring-opening polymerization of cyclic esters like ε-caprolactone (ε-CL) and lactide (LA), producing biodegradable polyesters.[2][7] The mechanism typically follows a coordination-insertion pathway.[7]
Data Presentation: Ring-Opening Polymerization with Titanium Catalysts
| Catalyst | Monomer | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Polymer Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Ti(OR)₂X₂ type (isopropoxy) | ε-CL | 100 | 25 | 8 | 100 | 4,800 - 10,900 | 1.45 - 2.28 | [7] |
| Ti(OR)₂X₂ type (chloro) | ε-CL | 100 | 25 | 24 | 60-100 | - | - | [7] |
| Titanatrane (dimethylamine-based) | ε-CL | - | - | - | - | - | - | [8] |
| Titanatrane (isopropoxy-based) | ε-CL | - | - | - | - | - | - | [8] |
Experimental Protocols: Ring-Opening Polymerization
Protocol 3: Synthesis of a Representative Titanium-Phenolate Catalyst [9]
-
In a Schlenk flask under an inert atmosphere, dissolve the desired substituted phenol-based ligand in an anhydrous solvent such as THF or toluene (B28343).
-
Add a titanium alkoxide precursor, for example, titanium(IV) isopropoxide (Ti(OⁱPr)₄), to the solution with stirring.
-
Stir the reaction mixture at room temperature for several hours to facilitate complete ligand exchange.
-
Remove the volatile components under vacuum to obtain the solid titanium-phenolate catalyst.[9]
Protocol 4: Ring-Opening Polymerization of L-Lactide [9]
-
In a Schlenk flask under an inert atmosphere, add the titanium-phenolate catalyst and the desired amount of L-lactide (e.g., a monomer-to-catalyst ratio of 100:1).
-
Add anhydrous solvent (e.g., toluene or dichloromethane) to achieve the desired monomer concentration (e.g., 1 M).
-
If an external initiator such as benzyl (B1604629) alcohol or isopropanol (B130326) is to be used, add it to the reaction mixture.
-
Place the flask in a thermostatted oil bath at the desired polymerization temperature and stir.
-
After the desired reaction time, quench the polymerization by adding a small amount of acidic methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polylactide by filtration, wash with methanol, and dry under vacuum.[9]
Protocol 5: Ring-Opening Polymerization of ε-Caprolactone [9]
-
Purify ε-caprolactone by distillation over CaH₂ before use.
-
In a Schlenk flask under an inert atmosphere, add the titanium-phenolate catalyst and the purified ε-caprolactone.
-
Add anhydrous solvent to achieve the desired monomer concentration (e.g., 2 M).
-
If required, add an initiator.
-
Stir the reaction at the desired temperature.
-
After the specified time, terminate the polymerization by exposing the mixture to air and adding a few drops of HCl in methanol.
-
Precipitate the polymer in cold methanol, filter, wash, and dry under vacuum.[9]
Visualizations
Caption: Workflow for ethylene polymerization using a titanium catalyst.
Caption: Coordination-insertion mechanism for ring-opening polymerization.
The Case of Titanium(II) Catalysts
The application of well-defined, discrete Titanium(II) complexes as catalysts for polymerization is significantly less explored compared to their Ti(IV) and Ti(III) counterparts. Much of the literature referencing Ti(II) in polymerization pertains to its presence in heterogeneous Ziegler-Natta catalysts, where it exists as part of a mixture of titanium species on a support material. In these systems, it is often challenging to deconvolute the specific catalytic role of Ti(II) from that of other oxidation states.
The synthesis and isolation of stable, discrete Ti(II) complexes suitable for catalytic studies can be challenging due to their propensity for oxidation. However, the development of such catalysts could open new avenues in polymerization, potentially offering unique reactivity and selectivity. Researchers interested in this area may need to focus on the design of robust ligand scaffolds that can stabilize the low-valent titanium center. The experimental protocols provided for Ti(IV) systems can serve as a starting point for developing methodologies for the handling and testing of potential Ti(II) catalysts under strictly inert conditions.
Conclusion
Titanium-based catalysts are versatile and highly effective for both olefin polymerization and the ring-opening polymerization of cyclic esters. While the field is dominated by catalysts in the +4 and +3 oxidation states, the exploration of Ti(II) catalysis presents an exciting frontier. The protocols and data presented herein provide a solid foundation for researchers working with established titanium catalyst systems and a valuable reference for those venturing into the development of novel low-valent titanium catalysts for polymerization reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes: In Situ Generation of Low-Valent Titanium for Reductive Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-valent titanium (LVT) reagents, typically in the Ti(0), Ti(I), or Ti(II) oxidation states, are powerful reducing agents in organic synthesis. They are particularly renowned for their ability to mediate the reductive coupling of carbonyl compounds, a transformation famously known as the McMurry reaction.[1][2] This reaction and its variants, such as pinacol (B44631) couplings, are indispensable tools for constructing carbon-carbon bonds, enabling the synthesis of complex molecules, including natural products, strained olefins, and novel materials.[2][3] Due to their high reactivity and sensitivity to air and moisture, these reagents are almost exclusively generated in situ from stable, higher-valent titanium precursors, such as titanium(IV) chloride (TiCl₄) or titanium(III) chloride (TiCl₃).[4][5] This document provides detailed protocols for the most common methods of generating LVT species for synthetic applications.
Overview of Generation Methods
The in situ generation of low-valent titanium involves the reduction of a titanium halide or alkoxide precursor using a suitable reducing agent. The nature of the active LVT species can vary depending on the precursor, reductant, and solvent used, which in turn influences the outcome and efficiency of the subsequent coupling reaction.[1][6] Common systems include combinations of TiCl₃ or TiCl₄ with reductants like zinc, lithium aluminum hydride (LAH), magnesium, or manganese.[1][7]
Visualization of General Workflow
The following diagram illustrates a typical experimental workflow for generating and utilizing low-valent titanium reagents in situ.
Caption: General workflow for in situ LVT generation and reductive coupling.
Experimental Protocols
Safety Precaution: All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Titanium tetrachloride is corrosive and reacts violently with water. Lithium aluminum hydride is a pyrophoric solid.[8] Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: The Classic McMurry Reagent (TiCl₃/LiAlH₄)
This system, developed by McMurry and Fleming, is highly effective for coupling both aromatic and aliphatic ketones.[2][6] The active species is believed to be a Ti(0) slurry.
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Lithium aluminum hydride (LiAlH₄)[9]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Carbonyl substrate (e.g., benzophenone)
-
10% v/v aqueous H₂SO₄ for work-up[8]
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add anhydrous THF (e.g., 40 mL per 10 mmol of substrate).
-
Carefully add lithium aluminum hydride (0.5 equivalents relative to TiCl₃) to the THF.
-
Slowly add TiCl₃ (e.g., 4 equivalents per equivalent of carbonyl) to the stirred suspension. A black slurry indicating the formation of low-valent titanium should appear.
-
After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the active reagent.
-
Cool the mixture to room temperature and add a solution of the carbonyl substrate (1 equivalent) in anhydrous THF dropwise.
-
After the addition, heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to 0°C and cautiously quench the reaction by the slow, dropwise addition of water, followed by 10% H₂SO₄.[8]
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: The TiCl₄/Zn System
This is one of the most common and cost-effective methods for generating low-valent titanium, often used for both McMurry and pinacol couplings.[10][11] The use of a zinc-copper couple (Zn(Cu)) can enhance reactivity.[2]
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (B42094) (DME)
-
Carbonyl substrate (e.g., acetone (B3395972) for pinacol coupling)
-
Aqueous potassium carbonate (K₂CO₃) for work-up
Procedure:
-
Assemble a dry, three-necked flask under an argon atmosphere, equipped with a stirrer, dropping funnel, and reflux condenser.
-
Add zinc dust (e.g., 3-4 equivalents relative to TiCl₄) to the flask, followed by anhydrous THF.
-
Cool the stirred suspension to 0°C in an ice bath.
-
Slowly add TiCl₄ (e.g., 1.5-2 equivalents per equivalent of carbonyl) dropwise via the dropping funnel. The addition is exothermic and will result in a yellow-to-green-to-black color change.[2]
-
After the addition, remove the ice bath and heat the mixture to reflux for 2-3 hours. A finely divided black slurry of active titanium should form.
-
Cool the mixture to the desired reaction temperature (e.g., 0°C for pinacol coupling, reflux for olefination).
-
Add a solution of the carbonyl substrate in anhydrous THF dropwise.
-
Stir the reaction at the chosen temperature until completion (monitored by TLC).
-
Cool the reaction to 0°C and quench by the slow addition of 10% aqueous K₂CO₃ solution.
-
Filter the mixture through a pad of Celite® to remove titanium oxides.
-
Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the product as required.
Protocol 3: The Ti(O-i-Pr)₄/Me₃SiCl/Mg System
This method generates a more soluble, homogeneous LVT species, allowing for reactions under milder conditions.[12][13] It is particularly useful for deprotection and other reductive transformations beyond carbonyl coupling.[13][14]
Materials:
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Magnesium powder
-
Chlorotrimethylsilane (Me₃SiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Substrate (e.g., sulfonamide for deprotection)
Procedure:
-
To a dry, argon-flushed flask, add magnesium powder (e.g., 4 equivalents relative to Ti).
-
Add anhydrous THF, followed by Ti(O-i-Pr)₄ (1 equivalent) and Me₃SiCl (4 equivalents).
-
Stir the mixture at room temperature. The solution will gradually change color, indicating the formation of the low-valent titanium species.
-
After stirring for 1-2 hours, add the substrate to the reaction mixture.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl).
-
Perform a standard aqueous work-up, extract the product, dry the organic phase, and concentrate.
-
Purify the product by chromatography.
Data Presentation: Comparison of LVT Generation Systems
The choice of reagent system depends on the desired transformation (olefination vs. diol formation), substrate compatibility, and reaction conditions.[2][10]
| Reagent System | Ti Precursor | Reductant | Typical Solvent | Typical Temp. | Key Application(s) | Advantages | Disadvantages |
| TiCl₃/LiAlH₄ | TiCl₃ | LiAlH₄ | THF, DME | Reflux | McMurry Olefination | Highly reactive, good for sterically hindered ketones[6] | Pyrophoric reductant, strongly reducing conditions[8] |
| TiCl₄/Zn | TiCl₄ | Zn or Zn(Cu) | THF, DME | 0°C to Reflux | Pinacol & McMurry Coupling[1][10] | Cost-effective, widely applicable, reproducible[6] | Heterogeneous, requires activation of Zn |
| TiCl₄/Mn | TiCl₄ | Mn | THF | -10°C to RT | Cross-Pinacol Coupling[7] | Good selectivity in cross-couplings, mild conditions[7] | Less common than Zn-based systems |
| Ti(O-i-Pr)₄/Mg/Me₃SiCl | Ti(O-i-Pr)₄ | Mg | THF | Room Temp. | Deprotection, Reductions[12][13] | Homogeneous, mild conditions, broad scope[13] | More expensive precursor, requires Me₃SiCl additive |
Logical Relationships in LVT Generation
The diagram below illustrates the common pathways from high-valent titanium precursors to the active low-valent species responsible for reductive coupling.
Caption: Precursors and reductants for generating active LVT species.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. McMurry_reaction [chemeurope.com]
- 7. A Convenient Synthesis of Unsymmetrical Pinacols by Coupling of Structurally Similar Aromatic Aldehydes Mediated by Low-Valent Titanium [organic-chemistry.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. byjus.com [byjus.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Titanium(IV) Chloride–Zinc | Semantic Scholar [semanticscholar.org]
- 12. Titanium (low valent) [organic-chemistry.org]
- 13. Synthetic Reactions Using Low-valent Titanium Reagents Derived from Ti(OR)4 or CpTiX3 (X = O-i-Pr or Cl) in the Presence of Me3SiCl and Mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Applications of Titanium(II) in Inorganic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Titanium(II) [Ti(II)] complexes and reagents in inorganic and organic synthesis. Low-valent titanium species are powerful reducing agents and versatile synthons, enabling a range of synthetic transformations including reductive coupling, cycloaddition, and the formation of novel organometallic frameworks.
Application Note 1: Reductive Coupling of Carbonyls – McMurry and Pinacol (B44631) Reactions
Low-valent titanium, often generated in situ from Ti(IV) or Ti(III) precursors, is widely employed for the reductive coupling of aldehydes and ketones. Depending on the reaction conditions, this can lead to the formation of alkenes (McMurry reaction) or 1,2-diols (pinacol coupling). These reactions are foundational in the synthesis of complex organic molecules and strained ring systems.
The active species is believed to be a Ti(0) or Ti(II) species, which acts as a single-electron donor to the carbonyl group, generating a ketyl radical. Dimerization of these radicals on the titanium surface or in solution leads to a titanium pinacolate intermediate. Subsequent deoxygenation affords the alkene, while hydrolysis of the pinacolate yields the 1,2-diol.
Experimental Protocol: McMurry Reaction of Benzophenone (B1666685)
This protocol describes the synthesis of tetraphenylethylene (B103901) from benzophenone using a TiCl₄/Zn system.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Benzophenone
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (4.0 eq).
-
Suspend the zinc dust in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add TiCl₄ (2.0 eq) dropwise to the stirred suspension under a nitrogen atmosphere. The mixture will turn from yellow to black, indicating the formation of low-valent titanium.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
-
Reductive Coupling:
-
Dissolve benzophenone (1.0 eq) in dry THF.
-
Add the benzophenone solution dropwise to the refluxing low-valent titanium slurry.
-
Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite® to remove the titanium oxides.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.
-
Experimental Protocol: Diastereoselective Pinacol Coupling of Benzaldehyde (B42025)
This protocol details a photoredox-catalyzed, diastereoselective pinacol coupling of benzaldehyde to form hydrobenzoin, favoring the dl (syn) diastereomer.[1][2][3]
Materials:
-
Titanocene (B72419) dichloride (Cp₂TiCl₂)
-
Benzaldehyde
-
Hantzsch's ester
-
An organic dye photocatalyst (e.g., [nPr-DMQA]⁺[BF₄]⁻)
-
Trifluorotoluene
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a Schlenk tube, combine Cp₂TiCl₂ (0.05 eq), the organic dye photocatalyst (0.01 eq), and Hantzsch's ester (1.2 eq).
-
Add trifluorotoluene as the solvent.
-
Add benzaldehyde (1.0 eq) to the mixture.
-
Degas the solution by three freeze-pump-thaw cycles.
-
-
Photoreaction:
-
Irradiate the reaction mixture with an orange LED light source at room temperature for 24-48 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Extract the mixture with CH₂Cl₂ (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired 1,2-diol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.[1][2][3]
-
Quantitative Data for Reductive Coupling Reactions
| Carbonyl Substrate | Reaction Type | Ti Reagent | Reductant | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| Benzophenone | McMurry | TiCl₄ | Zn | 95 | N/A | [4] |
| Acetophenone | McMurry | TiCl₃ | LiAlH₄ | 85 | N/A | [4] |
| Benzaldehyde | Pinacol | TiCl₄ | Zn | 78 | 57:43 | [5] |
| p-Chlorobenzaldehyde | Pinacol | TiCl₄ | Zn | 80 | 45:55 | [5] |
| p-Anisaldehyde | Pinacol | TiCl₄ | Zn | 86 | 84:16 | [6] |
| Benzaldehyde | Photoredox Pinacol | Cp₂TiCl₂ | Hantzsch's ester | 90 | >20:1 | [1] |
| p-Methoxybenzaldehyde | Photoredox Pinacol | Cp₂TiCl₂ | Hantzsch's ester | 95 | >20:1 | [1] |
Application Note 2: Synthesis of Titanacyclopentadienes and their Application in Cycloaddition Reactions
Titanacyclopentadienes are stable metallacyclic compounds that serve as versatile intermediates in the synthesis of a variety of cyclic and heterocyclic systems. They are typically prepared by the reaction of a low-valent titanocene equivalent with two equivalents of an alkyne. The resulting titanacycle can then undergo insertion reactions with various unsaturated molecules, such as alkynes, alkenes, nitriles, and carbonyls, to form substituted benzenes, pyridines, and other complex organic structures.
Experimental Protocol: Synthesis of Tetraphenyltitanacyclopentadiene
This protocol describes the synthesis of a titanacyclopentadiene from diphenylacetylene (B1204595) and a titanocene precursor.[7][8][9]
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diphenylacetylene
-
Dry Tetrahydrofuran (THF)
-
Anhydrous pentane (B18724)
Procedure:
-
Generation of the Low-Valent Titanocene Reagent:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve Cp₂TiCl₂ (1.0 eq) in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.0 eq) dropwise to the stirred solution. The solution will change color, indicating the formation of a low-valent titanium species.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Formation of the Titanacyclopentadiene:
-
In a separate Schlenk flask, dissolve diphenylacetylene (2.0 eq) in dry THF.
-
Add the diphenylacetylene solution to the low-valent titanocene solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 2 hours. A color change to dark green or brown is typically observed.
-
-
Isolation and Purification:
-
Remove the THF under reduced pressure.
-
Extract the residue with anhydrous pentane and filter to remove lithium salts.
-
Concentrate the pentane solution and cool to -30 °C to induce crystallization of the tetraphenyltitanacyclopentadiene product.
-
Isolate the crystals by filtration and dry under vacuum.
-
Application Note 3: Ti(II)/Ti(IV) Catalyzed Synthesis of Polysubstituted Pyrroles
Titanium complexes can catalyze the formal [2+2+1] cycloaddition of alkynes and diazenes to produce highly substituted pyrroles.[10][11][12][13] This reaction proceeds through a Ti(II)/Ti(IV) redox cycle. A Ti(IV) imido species, generated from the diazene, undergoes a [2+2] cycloaddition with an alkyne to form an azatitanacyclobutene. Subsequent insertion of a second alkyne molecule and reductive elimination yields the pyrrole (B145914) product and regenerates the active Ti(II) catalyst.
Experimental Protocol: Ti-Catalyzed Synthesis of 1,2,3,4,5-Pentaphenylpyrrole
This protocol details the synthesis of pentaphenylpyrrole from diphenylacetylene and azobenzene (B91143) using a titanium catalyst precursor.[10][13]
Materials:
-
TiCl₄(THF)₂
-
Zinc dust (Zn)
-
Azobenzene
-
Diphenylacetylene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine TiCl₄(THF)₂ (0.1 eq), zinc dust (0.2 eq), and azobenzene (1.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add dry anisole as the solvent, followed by diphenylacetylene (2.5 eq).
-
Fit the flask with a reflux condenser under a nitrogen atmosphere.
-
-
Catalytic Reaction:
-
Heat the reaction mixture to 115 °C and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pentaphenylpyrrole.
-
Quantitative Data for Ti-Catalyzed Pyrrole Synthesis
| Alkyne | Diazene | Catalyst Precursor | Yield (%) | Reference |
| 3-Hexyne | Azobenzene | TiCl₄(THF)₂/Zn | 85 | [10] |
| Diphenylacetylene | Azobenzene | TiCl₄(THF)₂/Zn | 92 | [10] |
| 1-Phenyl-1-propyne | Azobenzene | TiCl₄(THF)₂/Zn | 75 (mixture of regioisomers) | [10] |
| 1,2-Cyclononadiene/3-Hexyne | Azobenzene | [py₂TiCl₂NPh]₂ | 78 | [11] |
| Propadiene | Azobenzene | [py₂TiCl₂NPh]₂ | 76 | [11] |
Visualizations
References
- 1. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pinacol Coupling of Aromatic Aldehydes and Ketones Mediated by TiCl4—Zn in Ethyl Acetate under Ultrasound. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nichia.co.jp [nichia.co.jp]
- 8. Titanocene_dichloride [chemeurope.com]
- 9. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 10. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti(II)/Ti(IV) redox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thieme.de [thieme.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ti(II) Catalysis
Welcome to the Technical Support Center for Titanium(II) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and ensuring reproducible results in Ti(II)-catalyzed transformations.
Frequently Asked Questions (FAQs)
Q1: My Ti(II)-catalyzed reaction is giving a low or no yield. What are the common causes?
A1: Low yields in Ti(II)-catalyzed reactions can stem from several factors. The most common culprits are the deactivation of the catalyst due to exposure to air or moisture, poor quality of reagents or solvents, and suboptimal reaction conditions (temperature, concentration, etc.). It is also possible that the chosen ligand or solvent is not ideal for the specific transformation. A systematic troubleshooting approach is recommended to identify the root cause.[1]
Q2: I observe a color change in my reaction from the expected dark color to yellow or a precipitate forms. What does this indicate?
A2: A color change to yellow or the formation of a precipitate often signals the decomposition of the titanocene (B72419) catalyst.[1] This is typically caused by hydrolysis or oxidation due to trace amounts of water or oxygen in the reaction setup. In electrocatalytic reactions, an overly negative applied potential can also lead to catalyst decomposition.[1]
Q3: How critical is the purity of the Ti(II) precursor and other reagents?
A3: The purity of all components is paramount. Ti(II) complexes are highly sensitive to impurities. For instance, titanocene dichloride, a common precursor to Ti(II) catalysts, is highly susceptible to hydrolysis, which deactivates it.[1] Solvents must be anhydrous and thoroughly degassed, and substrates should be purified to remove any potential inhibitors.
Q4: What is the role of the ligand in Ti(II) catalysis and how do I choose the right one?
A4: Ancillary ligands play a crucial role in modulating the steric and electronic properties of the titanium center. This, in turn, influences the catalyst's activity, stability, and the selectivity (e.g., regioselectivity, enantioselectivity) of the reaction. The optimal ligand is substrate-dependent and often needs to be determined empirically through screening. Electron-rich and bulky ligands can sometimes enhance catalyst stability and influence the reaction's stereochemical outcome.
Q5: Are there any specific handling techniques for air- and moisture-sensitive Ti(II) catalysts?
A5: Yes, strict adherence to air-free techniques is essential. All manipulations should be performed under a dry, inert atmosphere, such as argon or nitrogen, using either a Schlenk line or a glovebox. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and solvents should be freshly distilled from appropriate drying agents.
Troubleshooting Guides
Guide 1: Low or Inconsistent Product Yield
This guide provides a systematic approach to diagnosing and resolving issues of low or irreproducible yields in your Ti(II)-catalyzed reactions.
Data Presentation
Table 1: Effect of Ligands on the Titanocene-Catalyzed [2+2] Cycloaddition of Bisenones
The choice of ligand on the titanocene precursor can significantly impact the yield of the desired cycloadduct. More electron-deficient ligands can lead to a more active catalyst.
| Entry | Ti(III) Catalyst Precursor | Yield (%) |
| 1 | Cp₂TiCl | 0 |
| 2 | Cp₂TiOMs | 45 |
| 3 | Cp₂Ti(TFA) | 78 |
| 4 | Cp₂Ti(TFA) (15 mol%) | 85 |
| Reaction conditions: 0.05 M bisenone in THF at 65 °C, Ti(III) catalyst generated in situ by zinc reduction of the corresponding Ti(IV) precursor.[2] |
Table 2: Influence of Solvent on a TiCl₂·2H₂O-Catalyzed Reaction
The solvent can have a pronounced effect on reaction time and yield. A screening of various solvents is often a crucial step in optimizing a new transformation.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | No Solvent | 18 | 47 |
| 2 | H₂O | 12 | 62 |
| 3 | CH₂Cl₂ | 15 | 55 |
| 4 | CH₃CN | 10 | 70 |
| 5 | THF | 14 | 65 |
| 6 | EtOH | 6 | 92 |
| 7 | MeOH | 7 | 88 |
| Reaction conditions: Model reaction using 15 mol% TiCl₂·2H₂O at room temperature. |
Experimental Protocols
Protocol 1: Synthesis of a Common Ti(II) Precursor, Dicarbonylbis(cyclopentadienyl)titanium (Cp₂Ti(CO)₂)
This protocol describes the synthesis of a versatile Ti(II) starting material from the readily available titanocene dichloride.
References
improving yield and selectivity in Titanium(2+) reductions
Welcome to the Technical Support Center for Titanium(II) Reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active species in a Titanium(II) reduction, and how is it generated?
A1: The active species in Titanium(II) reductions, particularly in McMurry and pinacol (B44631) couplings, are low-valent titanium complexes, often proposed to be Ti(0).[1][2] These are typically generated in situ by the reduction of titanium (III) or (IV) chlorides (e.g., TiCl₃ or TiCl₄) with a strong reducing agent.[2][3] Common reducing agents include zinc powder, zinc-copper couple, lithium aluminum hydride (LiAlH₄), magnesium, or potassium.[1][2][3] The reaction is heterogeneous as the low-valent titanium reagent is insoluble in the common reaction solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[1]
Q2: What is the difference between a McMurry reaction and a pinacol coupling?
A2: Both reactions involve the reductive coupling of carbonyl compounds mediated by low-valent titanium. The primary difference lies in the final product, which is controlled by the reaction temperature.[3][4]
-
Pinacol Coupling: At lower temperatures (e.g., 0 °C), the reaction can be stopped at the 1,2-diol (pinacol) stage.[3][4] The intermediate is a titanium pinacolate.[3]
-
McMurry Reaction: At higher temperatures (reflux), the titanium pinacolate intermediate undergoes deoxygenation to yield an alkene.[3][4]
Q3: Can I perform a cross-coupling between two different carbonyl compounds?
A3: Yes, cross-coupling is possible, but it can lead to a statistical mixture of products.[5] However, selectivity can be achieved. For instance, when coupling a diaryl ketone with an aryl or aliphatic ketone, the cross-coupled product often predominates.[6] The selectivity is influenced by the affinity of substituents on the ketones to the titanium surface, which can decelerate the reaction of one ketone, favoring cross-coupling.[7][8][9]
Q4: What are the common solvents used for Titanium(II) reductions?
A4: The most widely used solvents are anhydrous tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME).[1] It is crucial to use dry solvents as the low-valent titanium reagents are highly sensitive to moisture.
Q5: What are the safety precautions I should take when working with low-valent titanium reagents?
A5: Low-valent titanium reagents are pyrophoric and water-sensitive. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).[10] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[11] Reactions should be quenched carefully, and the titanium byproducts must be handled and disposed of properly. For detailed safety protocols, refer to resources like "Prudent Practices in the Laboratory".[12][13]
Troubleshooting Guides
Guide 1: Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not proceed or is incomplete | Inactive low-valent titanium reagent. | • Ensure all reagents and solvents are strictly anhydrous. • Use freshly activated reducing agent (e.g., zinc powder). • Increase the reflux time for the formation of the low-valent titanium species.[3] |
| Insufficient amount of reducing agent or titanium precursor. | • Use a sufficient excess of the reducing agent. • Ensure the correct stoichiometry of the titanium precursor is used.[6] | |
| Sterically hindered substrate. | • Increase reaction temperature and/or reaction time. • Consider using a more reactive low-valent titanium preparation. | |
| Formation of pinacol instead of alkene | Reaction temperature is too low. | • Ensure the reaction is maintained at reflux temperature to promote deoxygenation.[3] |
| Significant amount of starting material recovered | Inefficient single electron transfer from titanium to the carbonyl group. | • The presence of electron-donating groups on the substrate can reduce its reactivity.[3] Consider using a more potent low-valent titanium system. |
| Product loss during workup | Formation of emulsions or difficulty in separating the product from titanium byproducts. | • Quench the reaction with aqueous ammonium (B1175870) chloride to help partition titanium salts into the aqueous layer.[14] • Use a filter aid (e.g., Celite) to remove fine titanium oxide particles. |
Guide 2: Poor Selectivity in Cross-Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a statistical mixture of homo- and cross-coupled products | Similar reactivity of the two carbonyl compounds. | • Introduce a substituent with a strong affinity for the titanium surface (e.g., -OH, -OMe, -NH₂) on one of the ketones to moderate its reactivity.[7][8][9] • Adjust the molar ratio of the reactants.[7] |
| Formation of pinacol-to-pinacolone rearrangement byproducts | The intermediate titanium pinacolate undergoes rearrangement. | • This side reaction can be more prevalent with certain substrates.[5] Optimization of reaction time and temperature may be necessary. |
Data Presentation
Table 1: Effect of Reducing Agent and Substrate on Yield in McMurry Coupling
| Carbonyl Substrate | Titanium Source | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzophenone | TiCl₄ | Zn(Cu) | THF | High (not specified) | [2] |
| Retinal | TiCl₃ | LiAlH₄ | THF | High (not specified) | [2] |
| 2-Adamantanone | TiCl₃ | Li | DME | 90-95 | [15] |
| Aromatic Aldehydes/Ketones | TiCl₄ | Mg | Ethyl Acetate (B1210297) | 38-85 (Pinacol) | [16] |
| Diaryl/Aryl Ketones (Cross-Coupling) | TiCl₄ | Zn | THF | 53-94 | [8] |
Experimental Protocols
Protocol 1: Preparation of Low-Valent Titanium Reagent from TiCl₄ and Zn
This protocol is adapted from procedures for McMurry reactions.[7][10]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Zinc powder (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Set up a flame-dried two or three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add activated zinc powder.
-
Add anhydrous THF to the flask via a syringe or cannula.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add TiCl₄ dropwise to the stirred suspension of zinc powder in THF. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours (typically 2-3 hours). The color of the suspension will turn from a light color to black, indicating the formation of the low-valent titanium reagent.
-
The reagent is now ready for the addition of the carbonyl substrate.
Protocol 2: General Procedure for a McMurry Coupling Reaction
This is a general procedure and may require optimization for specific substrates.[3][10]
Materials:
-
Prepared low-valent titanium suspension in THF
-
Carbonyl substrate(s)
-
Anhydrous THF
-
Argon or Nitrogen gas supply
Procedure:
-
To the freshly prepared and refluxing suspension of low-valent titanium, add a solution of the carbonyl substrate(s) in anhydrous THF dropwise via a dropping funnel.
-
Continue to heat the reaction mixture at reflux for the required reaction time (this can range from a few hours to overnight, depending on the substrate).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of aqueous ammonium chloride or dilute HCl.
-
Filter the mixture through a pad of Celite to remove the titanium dioxide and other inorganic salts. Wash the filter cake with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for a Titanium(II)-mediated McMurry coupling reaction.
Caption: Troubleshooting decision tree for low yield in Titanium(II) reductions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 4. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insights into the General and Efficient Cross McMurry Reactions between Ketones [organic-chemistry.org]
- 8. Insights into the general and efficient cross McMurry reactions between ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. nri.tamu.edu [nri.tamu.edu]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Workup [chem.rochester.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Low-Valent Titanium Chemistry
Welcome to the Technical Support Center for Low-Valent Titanium Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common side reactions encountered in low-valent titanium-mediated synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in low-valent titanium chemistry?
A1: The most prevalent side reactions, particularly in McMurry and pinacol (B44631) coupling reactions, include:
-
Pinacol formation: In reactions intended to produce alkenes (olefins), the reaction can prematurely halt at the 1,2-diol (pinacol) stage. This is a significant side reaction in McMurry couplings.[1][2]
-
Pinacol rearrangement: The desired pinacol product can undergo an undesirable rearrangement to form a pinacolone.[2][3]
-
Formation of statistical product mixtures: When conducting intermolecular cross-coupling reactions with two different carbonyl compounds, a statistical mixture of homocoupled and cross-coupled products can be generated.[2]
-
Lack of stereospecificity: The resulting products may not exhibit the desired stereochemistry.[2]
-
Reductive cleavage of ligands: In certain instances, the ligands coordinated to the titanium complex can undergo reductive cleavage.
-
Formation of complex byproducts: These reactions can sometimes be messy, yielding a variety of uncharacterized byproducts which can lower the yield of the desired product, especially when using sterically hindered substrates.
Q2: How can I favor alkene formation over pinacol formation in a McMurry reaction?
A2: To promote the formation of the alkene (olefin) over the pinacol, you should generally use higher reaction temperatures and longer reaction times.[4] The deoxygenation of the intermediate titanium pinacolate to the alkene is the rate-determining step and requires more forcing conditions.[5] Conversely, if the pinacol is the desired product, the reaction temperature should be kept low (e.g., 0 °C to room temperature).[6]
Q3: What factors influence the stereoselectivity of pinacol coupling reactions?
A3: The diastereoselectivity of pinacol coupling is influenced by several factors, including the choice of titanium reagent, solvent, and the steric bulk of the substituents on the carbonyl compounds.[7] For instance, the use of certain chiral ligands on the titanium complex can induce high enantioselectivity.[8] The solvent system can also play a crucial role; for example, using a mixture of dichloromethane (B109758) and pivalonitrile has been shown to favor the formation of meso-isomers for some aliphatic ketones.[9]
Q4: How can I improve the selectivity of intermolecular cross-McMurry reactions?
A4: Achieving high selectivity in cross-McMurry reactions is challenging. One successful strategy is to use one carbonyl partner that is a diaryl ketone.[10] The diaryl ketone is believed to form a dianion more rapidly, which then selectively adds to the other carbonyl compound.[10] Another approach involves introducing substituents with a strong affinity for the low-valent titanium surface, which can direct the cross-coupling, followed by their removal after the reaction.[10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkene in a McMurry Reaction, with Significant Pinacol Byproduct
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too low. | Increase the reaction temperature to reflux conditions (e.g., in THF or DME).[4] | Higher temperatures promote the deoxygenation of the titanium pinacolate intermediate to the alkene. |
| Reaction time is too short. | Extend the reaction time after the addition of the carbonyl compounds. | Allows for the complete deoxygenation of the pinacolate intermediate. |
| Inefficient low-valent titanium reagent. | Ensure the titanium precursor is fully reduced. Use a more potent reducing agent if necessary (see Table 1). | A more active low-valent titanium species will be more effective at deoxygenation. |
| Presence of quenching agents. | Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under an inert atmosphere.[11] | Prevents the premature quenching of the reactive low-valent titanium species. |
Issue 2: Formation of an Undesired Pinacolone Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acidic workup conditions. | Use a neutral or slightly basic aqueous workup. | Minimizes acid-catalyzed rearrangement of the pinacol product. |
| Reaction temperature is too high for pinacol synthesis. | If the pinacol is the desired product, maintain a low reaction temperature (e.g., 0 °C).[6] | Favors the formation and isolation of the pinacol before rearrangement can occur. |
| Substrate is prone to rearrangement. | Consider using a milder low-valent titanium system or protecting groups on sensitive functionalities. | Reduces the likelihood of rearrangement. |
Issue 3: Poor Selectivity in an Intermolecular Cross-Coupling Reaction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Similar reactivity of carbonyl partners. | If possible, choose one carbonyl partner that is a diaryl ketone.[10] | Improves the selectivity for the cross-coupled product. |
| Statistical product formation. | Use a directing group on one of the carbonyl substrates to favor cross-coupling.[10] | Enhances the yield of the desired unsymmetrical alkene. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the two carbonyl compounds. An excess of one component may be necessary in some cases. | Optimizes the formation of the desired cross-coupled product over homocoupled byproducts. |
Quantitative Data Summary
Table 1: Effect of Reducing Agent on McMurry Coupling of Acetophenone
| Titanium Source | Reducing Agent | Solvent | Temperature (°C) | Alkene Yield (%) | Pinacol Yield (%) | Reference |
| TiCl₃ | LiAlH₄ | THF | Reflux | 85 | 5 | [12] |
| TiCl₃ | Zn-Cu | DME | Reflux | 78 | 12 | [13] |
| TiCl₄ | Zn | THF | Reflux | 72 | 20 | [2] |
| TiCl₄ | Mg | THF | Reflux | 65 | 25 | [6] |
Table 2: Diastereoselectivity in Pinacol Coupling of Benzaldehyde
| Titanium System | Solvent | Temperature (°C) | dl:meso Ratio | Yield (%) | Reference |
| TiCl₄/Mn | THF | -10 | 91:9 (erythro/threo) | 76 | [1] |
| Cp₂TiCl₂/hv | Toluene | Room Temp | >20:1 (D,L/meso) | 95 | [8] |
| TiI₄/Cu | CH₂Cl₂/Pivalonitrile | Room Temp | High dl-selectivity | High | [14] |
| Aqueous TiCl₃ | H₂O | - | 1.3:1 (dl:meso) | 88 | [7] |
Experimental Protocols
Protocol 1: General Procedure for McMurry Olefin Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Titanium(IV) chloride (TiCl₄) or Titanium(III) chloride (TiCl₃)
-
Reducing agent (e.g., Zinc dust, Lithium aluminum hydride)
-
Anhydrous solvent (e.g., THF, DME)
-
Carbonyl compound(s)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add the reducing agent (e.g., 4-6 equivalents of Zinc dust).
-
Add anhydrous solvent (e.g., THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the titanium chloride (e.g., 2 equivalents of TiCl₄) to the stirred suspension via syringe. An exothermic reaction will occur, and the color of the mixture will turn from yellow/purple to black.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-3 hours to ensure the formation of the active low-valent titanium species.
-
-
Coupling Reaction:
-
Cool the black slurry of the low-valent titanium reagent to room temperature.
-
Dissolve the carbonyl compound(s) (1 equivalent) in anhydrous solvent in a separate flask.
-
Add the solution of the carbonyl compound(s) dropwise to the stirred titanium slurry.
-
After the addition, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by the dropwise addition of a dilute aqueous acid solution (e.g., 1 M HCl) or a saturated aqueous solution of K₂CO₃ until the black color disappears and a grayish precipitate of titanium oxides forms.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Procedure for Diastereoselective Pinacol Coupling
This protocol is adapted for the synthesis of 1,2-diols with high diastereoselectivity.
Materials:
-
Titanium(IV) iodide (TiI₄)
-
Copper powder
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous pivalonitrile
-
Aldehyde
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried Schlenk flask under an inert atmosphere, add copper powder (2 equivalents).
-
Add a mixture of anhydrous dichloromethane and pivalonitrile.
-
Add titanium(IV) iodide (1 equivalent) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Coupling Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (1 equivalent) dropwise to the stirred mixture.
-
Stir the reaction for the required time, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Visualizations
References
- 1. A Convenient Synthesis of Unsymmetrical Pinacols by Coupling of Structurally Similar Aromatic Aldehydes Mediated by Low-Valent Titanium [organic-chemistry.org]
- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. McMurry reaction - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
Technical Support Center: McMurry Reaction Scale-Up
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when scaling up the McMurry reaction. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My large-scale McMurry reaction has stalled or is showing low conversion. What are the likely causes and how can I resolve this?
A1: Several factors can contribute to a stalled or low-yielding McMurry reaction on a larger scale.
-
Insufficient Mixing: The McMurry reaction is often heterogeneous, involving insoluble low-valent titanium species.[1] Inadequate agitation can lead to poor contact between the carbonyl substrate and the titanium reagent. On scale-up, ensure your reactor is equipped with a suitable overhead stirrer that can effectively suspend the solid reagents.
-
Poor Quality of Reagents: The activity of the low-valent titanium species is critical. The quality of the titanium precursor (e.g., TiCl₃, TiCl₄) and the reducing agent (e.g., Zn, LiAlH₄) can significantly impact the reaction.[2] Ensure reagents are from a reliable source and stored under appropriate anhydrous conditions. Poor quality reagents can result in incomplete reduction to the active titanium species.
-
Solvent Issues: Solvents like THF and DME must be rigorously dried.[3] The presence of moisture will quench the highly reactive low-valent titanium. For large-scale reactions, ensure that the solvent quality is high and that the reaction is performed under a scrupulously inert atmosphere (e.g., argon or nitrogen).[4]
Q2: I am observing a significant amount of pinacol (B44631) as a byproduct in my scaled-up reaction. How can I favor the formation of the desired alkene?
A2: The formation of pinacol is a common side reaction in McMurry couplings and represents the intermediate stage of the reaction.[5] Several factors can be adjusted to promote the second deoxygenation step to the alkene:
-
Reaction Temperature: Lower temperatures (e.g., 0 °C) can favor the formation and isolation of the pinacol intermediate.[6] To encourage the formation of the alkene, maintaining the reaction at reflux temperature is crucial.[6]
-
Reaction Time: On a larger scale, the reaction may require a longer time to go to completion. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature.
-
Activity of the Titanium Reagent: A highly active low-valent titanium reagent is more effective at promoting the deoxygenation of the pinacol intermediate. Consider optimizing the preparation of the titanium reagent.
Q3: How can I manage the exothermicity of the McMurry reaction during scale-up?
A3: The reduction of the titanium precursor is often exothermic and requires careful management on a large scale to prevent runaway reactions.
-
Controlled Addition: The titanium tetrachloride (TiCl₄) should be added slowly and in a controlled manner to the suspension of the reducing agent (e.g., zinc dust) at a low temperature (e.g., 0 °C to -5 °C).[3]
-
Efficient Cooling: The reactor should be equipped with an efficient cooling system, such as a cooling jacket or external heat exchanger, to dissipate the heat generated during the reaction.
-
Monitoring: Closely monitor the internal temperature of the reactor throughout the addition of reagents and the course of the reaction.
Q4: What are the best practices for the work-up and purification of McMurry reaction products on a large scale?
A4: Large-scale work-up and purification require different strategies compared to laboratory-scale experiments.
-
Quenching: The reaction should be carefully quenched by the slow, dropwise addition of a suitable reagent.
-
Filtration: The inorganic byproducts (titanium oxides) are typically removed by filtration. The filter cake should be washed with a suitable solvent to recover any entrained product.
-
Purification: While column chromatography is common on a small scale, it is often impractical for large quantities. Consider alternative purification methods such as:
-
Crystallization/Recrystallization: If the product is a solid, this is often the most efficient method for large-scale purification.
-
Distillation: For liquid products with sufficient thermal stability, distillation can be an effective purification technique.
-
Quantitative Data Summary
Table 1: Common Reagent Systems for the McMurry Reaction
| Titanium Precursor | Reducing Agent | Typical Solvent | Notes |
| TiCl₃ | LiAlH₄ | THF | The original McMurry reagent system.[5] |
| TiCl₄ | Zn | THF | A commonly used and effective system.[5] |
| TiCl₃ | Zn-Cu | DME | Often provides reproducibly high yields. |
| TiCl₃ | K | THF | A highly reactive system. |
| TiCl₃ | Mg | THF | An alternative reducing agent.[5] |
Table 2: Functional Group Compatibility in the McMurry Reaction
| Compatible | Semi-Compatible | Incompatible |
| Alkenes | Esters | Nitro groups |
| Ethers | Amides | Sulfoxides |
| Halides | Epoxides | |
| Allylic alcohols | ||
| 1,2-Diols |
Experimental Protocols
Protocol 1: General Procedure for a Large-Scale McMurry Reaction (using TiCl₄/Zn)
-
Reactor Setup: A multi-necked reactor equipped with an overhead stirrer, a condenser, a thermocouple, and an addition funnel is assembled and thoroughly dried. The system is then flushed with an inert gas (argon or nitrogen).
-
Reagent Charging: The reactor is charged with zinc dust and a dry solvent (e.g., THF) under an inert atmosphere.[3]
-
Formation of the Low-Valent Titanium Reagent: The suspension is cooled to 0 °C. Titanium tetrachloride (TiCl₄) is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C.[3] After the addition is complete, the mixture is heated to reflux for several hours to generate the active low-valent titanium species.[3]
-
Carbonyl Coupling: The reaction mixture is cooled, and the carbonyl substrate, dissolved in a dry solvent, is added. The reaction is then heated to reflux and monitored for completion.
-
Work-up: After cooling to room temperature, the reaction is carefully quenched. The resulting slurry is filtered, and the filter cake is washed with additional solvent. The combined organic phases are then processed for product isolation and purification.
Protocol 2: Preparation of Zinc-Copper Couple (Zn-Cu)
The use of a Zn-Cu couple can enhance the reactivity of the zinc.
-
Zinc dust is washed sequentially with hydrochloric acid, water, ethanol, and diethyl ether to activate its surface.
-
The activated zinc is then treated with a solution of copper(II) sulfate (B86663) in water.
-
The resulting Zn-Cu couple is filtered, washed with water, ethanol, and ether, and then thoroughly dried under vacuum before use.
Visualizations
Caption: Troubleshooting workflow for low yield in McMurry reaction scale-up.
Caption: Key steps and considerations in a McMurry reaction scale-up workflow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Remarkable Features of the McMurry Reaction Conditions in Dimerization of Formyl- and 2-Formylvinylpurpurinimides. Electrochemistry of Monomeric Ni(II) Purpurinimide and the Corresponding Dyads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Stability of Ti(II) Catalysts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Titanium(II) catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on enhancing catalyst stability.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to the stability and performance of Ti(II) catalysts.
Guide 1: Catalyst Inactivity or Low Yield
Problem: Your Ti(II)-catalyzed reaction shows little to no conversion, or the yield is significantly lower than expected.
Q&A Troubleshooting:
-
Q1: My reaction is sluggish or stalls completely. What is the most likely cause?
-
A1: This is often a sign of catalyst deactivation, primarily through oxidation by trace impurities. Ti(II) complexes are highly reducing and extremely sensitive to air and moisture.[1] Ensure all solvents and reagents are rigorously dried and degassed. The presence of peroxides in ethereal solvents is particularly detrimental.[1]
-
-
Q2: I am confident in the purity of my reagents. Could the catalyst itself be the issue?
-
A2: Yes, the quality and handling of the Ti(II) precatalyst are critical. If the catalyst has been stored improperly or for an extended period, it may have partially decomposed. It is advisable to use freshly prepared or recently purchased catalyst and store it under a strictly inert atmosphere in a glovebox or sealed Schlenk flask.
-
-
Q3: I observe a color change in my reaction mixture from the expected color of the Ti(II) species to a lighter or colorless solution. What does this indicate?
-
A3: This color change often signifies the oxidation of the Ti(II) center to a more stable, higher oxidation state, such as Ti(III) or Ti(IV), which is likely catalytically inactive for the desired transformation. This is a strong indication of the presence of an oxidizing agent in your reaction, which could be residual air, moisture, or an impurity in one of the reagents.
-
Troubleshooting Workflow for Catalyst Inactivity:
Caption: Troubleshooting workflow for low catalytic activity.
Frequently Asked Questions (FAQs)
Enhancing Catalyst Stability
-
Q1: What are the primary degradation pathways for Ti(II) catalysts?
-
A1: The principal degradation pathway for Ti(II) catalysts is oxidation to the more thermodynamically stable Ti(III) and Ti(IV) states. This can be initiated by oxygen, water, or other electrophilic impurities. Thermal decomposition is another concern, where ligand dissociation or rearrangement can lead to inactive species. Sintering, or the agglomeration of catalyst particles, can also occur, particularly with heterogeneous catalysts at elevated temperatures, leading to a loss of active surface area.[2]
-
-
Q2: How can I design more stable Ti(II) catalysts?
-
A2: Ligand design is paramount for stabilizing low-valent titanium. The use of bulky, sterically demanding ligands can kinetically hinder the approach of oxidizing agents and prevent dimerization or aggregation of the metal centers. Chelating ligands, especially those with N-donor atoms like amidinates and guanidinates, have proven effective in stabilizing low-valent and low-coordinate early transition metal complexes. These ligands can electronically saturate the metal center, making it less susceptible to oxidation.
-
-
Q3: Can π-acceptor ligands enhance the stability of Ti(II) catalysts?
-
A3: Yes, the coordination of π-acceptor substrates or ligands can stabilize low-valent titanium intermediates. This occurs through metal-to-ligand π-backdonation, which delocalizes the electron density from the electron-rich Ti(II) center, thereby increasing its stability.
-
Experimental Best Practices
-
Q4: What are the essential handling techniques for air-sensitive Ti(II) catalysts?
-
A4: Strict adherence to air-free techniques is non-negotiable. This involves the use of a well-maintained glovebox with low oxygen and moisture levels or Schlenk line techniques.[3][4] All glassware must be oven-dried and cooled under a vacuum or a stream of inert gas before use. Solvents and liquid reagents should be transferred using gas-tight syringes or cannulas.
-
-
Q5: How should I purify my solvents and reagents for use with Ti(II) catalysts?
-
A5: Solvents should be dried using appropriate drying agents and freshly distilled under an inert atmosphere. It is also crucial to degas solvents to remove dissolved oxygen, which can be achieved through several freeze-pump-thaw cycles or by sparging with a high-purity inert gas like argon or nitrogen.[4] Substrates and other reagents should be purified to remove any potential catalyst poisons.
-
Quantitative Data on Ti(II) Catalyst Stability
Quantitative data on the half-life of Ti(II) catalysts is scarce due to their high reactivity. However, electrochemical data can provide a measure of their thermodynamic stability towards oxidation. A more negative redox potential indicates a stronger reducing agent and, consequently, a higher susceptibility to oxidation.
| Catalyst/Complex Type | Ligand System | Redox Potential (V vs. Fc/Fc+) | Notes |
| Ti(III)/Ti(IV) | Tris(amide) | -1.57 | Provides a baseline for a related redox couple.[5] |
| Fe-Ti Heterobimetallic | Tris(amide) with Fe center | -1.36 (oxidation) | The presence of another metal alters the redox properties.[5] |
| Masked Ti(II) Synthon | Guanidinate/Imidinato | Approx. -2.3 to -3.1 | Behaves as a potent Ti(II) reducing agent.[6] |
| Titanocene derivative | Ferrocene-phosphine | -3.03 (irreversible Ti(III)/Ti(II)) | Highly reducing species.[7] |
Key Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction with an Air-Sensitive Ti(II) Catalyst using a Schlenk Line
-
Glassware Preparation: Ensure all glassware (Schlenk flask, dropping funnel, condenser, etc.) is thoroughly cleaned and oven-dried at >120 °C for at least 4 hours. Assemble the apparatus hot while flushing with a stream of dry, high-purity nitrogen or argon. Allow the setup to cool to room temperature under a positive pressure of inert gas, vented through an oil or mercury bubbler.
-
Reagent Preparation: Place the solid, non-air-sensitive reagents in the reaction flask before assembling the apparatus. If a reagent is a liquid, it should be added via a gas-tight syringe after being dried and degassed.
-
Catalyst Addition: If the Ti(II) catalyst is a solid, weigh it out in a glovebox and transfer it to the Schlenk flask under a positive pressure of inert gas. If it is a solution, transfer it via a gas-tight syringe.
-
Solvent Addition: Transfer anhydrous, degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reaction Initiation: If the reaction requires heating, use an oil bath with a temperature controller. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Monitoring the Reaction: To take a sample for analysis (e.g., TLC or GC), use a syringe to withdraw a small aliquot while maintaining a positive flow of inert gas into the flask.
-
Work-up: Quench the reaction by slowly adding a degassed quenching agent (e.g., methanol, saturated ammonium (B1175870) chloride solution) at a low temperature. Subsequent work-up steps can often be performed in the air, but this should be determined on a case-by-case basis.
Experimental Workflow for Handling Air-Sensitive Catalysts:
Caption: Workflow for handling air-sensitive Ti(II) catalysts.
Catalyst Deactivation and Stabilization Pathways
Logical Relationship of Factors Affecting Ti(II) Stability:
Caption: Factors influencing the stability of Ti(II) catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. ccsenet.org [ccsenet.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atlas.org [atlas.org]
- 5. researchgate.net [researchgate.net]
- 6. Deactivation Mechanism of Titania Catalyst | Al-Shafei | Journal of Materials Science Research | CCSE [ccsenet.org]
- 7. Syntheses, Characterization, and Redox Activity of Ferrocene-Containing Titanium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Low-Valent Titanium Reagents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with low-valent titanium (LVT) reagents.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Alkene
| Possible Cause | Troubleshooting Steps |
| Inactive Low-Valent Titanium Reagent | The black slurry of low-valent titanium is highly sensitive to air and moisture. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1] Use freshly distilled, anhydrous solvents like THF or DME.[2] |
| Poor Quality Reducing Agent | Zinc dust, a common reducing agent, can have a passivating oxide layer. Activate the zinc powder before use by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.[3] Alternatively, a zinc-copper couple can be used to enhance reactivity.[2] |
| Incorrect Stoichiometry | The ratio of the titanium precursor (TiCl₃ or TiCl₄) to the reducing agent is critical. Ensure accurate weighing and stoichiometry as per the established protocol. An insufficient amount of reducing agent will lead to incomplete formation of the active LVT species. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or gently increasing the temperature.[4] |
| Product Loss During Work-up | Ensure all transfers of the reaction mixture and extracts are quantitative. Rinse glassware with the solvent. During aqueous work-up, perform multiple extractions with smaller volumes of organic solvent to maximize product recovery.[5] |
Issue 2: Predominance of Pinacol (B44631) as a Byproduct
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too Low | The formation of the pinacol intermediate is the first step in the McMurry coupling. Deoxygenation to the alkene is the second step and typically requires higher temperatures. If the pinacol is the major product, the reaction temperature may be insufficient to drive the deoxygenation. |
| Insufficient Reflux Time | Even at reflux, the deoxygenation step can be slow. Ensure the reaction is refluxed for the time specified in the protocol.[6] |
| Nature of the Substrate | Some substrates are more prone to forming stable pinacol intermediates that are resistant to deoxygenation. |
| Specific Reagent System | Certain LVT preparations or the addition of specific ligands can favor the formation and isolation of pinacols.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the visual appearance of an active low-valent titanium reagent?
A1: An active low-valent titanium reagent is typically a black slurry. The color of the reaction mixture during its preparation can vary from gray-green to gray-black.
Q2: Why is an inert atmosphere so critical for reactions with low-valent titanium?
A2: Low-valent titanium species are highly reactive and readily oxidized by atmospheric oxygen and water.[8][9][10] This degradation deactivates the reagent, leading to failed or low-yielding reactions. All manipulations should be performed using Schlenk techniques or in a glovebox.
Q3: Can I use a different solvent than THF or DME?
A3: Tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are the most commonly used and recommended solvents. This is due to their ability to dissolve the intermediate titanium complexes and facilitate the electron transfer process without being reduced themselves under the reaction conditions.[2][6] Using other solvents may lead to unpredictable results.
Q4: My reaction is very messy with many byproducts. How can I improve the cleanliness of the reaction?
A4: The heterogeneity of the LVT slurry can sometimes lead to a variety of side reactions.[11] Ensure efficient stirring to maintain a good suspension of the reagent. The order of addition of reagents can also be critical. Adding the carbonyl compound to the pre-formed LVT slurry is the standard procedure.[2] The addition of pyridine (B92270) can sometimes improve the selectivity for alkene formation.[6]
Q5: What is the purpose of the aqueous work-up at the end of the reaction?
A5: The aqueous work-up serves two main purposes: to quench any unreacted LVT reagent and to dissolve the inorganic titanium salts, allowing for the extraction of the organic product into an organic solvent.[12]
Degradation Pathways of Low-Valent Titanium Reagents
Low-valent titanium reagents are potent reducing agents and are therefore highly susceptible to degradation through oxidation. The primary degradation pathways involve reaction with atmospheric oxygen and moisture.
Caption: Degradation of LVT reagents by oxygen and water.
Experimental Workflow for a Typical McMurry Coupling Reaction
The general procedure for a McMurry coupling reaction involves two main stages: the preparation of the low-valent titanium slurry and the subsequent coupling of the carbonyl compound.
Caption: General workflow for a McMurry coupling reaction.
Quantitative Data
Table 1: Comparison of Reducing Agents and Conditions on the Yield of Stilbene from Benzaldehyde
| Titanium Precursor | Reducing Agent | Solvent | Temperature | Alkene Yield (%) | Pinacol Yield (%) |
| TiCl₄ | Zn | THF | Reflux | High | Low |
| TiCl₃ | LiAlH₄ | DME | Reflux | High | Low |
| TiCl₄ | Zn | THF | 0 °C | Low | High |
| TiCl₃ | Li | THF | Low Temp | Moderate | Moderate |
| TiCl₃ | Mg | THF | Reflux | High | Low |
Note: Yields are qualitative and can vary significantly based on specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: McMurry Coupling of a Ketone using TiCl₄ and Zinc
This protocol is a general guideline for the reductive coupling of a ketone to a symmetrical alkene.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Ketone substrate
-
Pyridine (optional)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
To a dry, three-necked, round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet, add activated zinc dust (4 equivalents relative to the ketone).
-
Flush the system with argon for at least 30 minutes.
-
Add anhydrous THF via syringe to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (2 equivalents relative to the ketone) dropwise via syringe to the stirred slurry. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The mixture should turn into a black slurry, indicating the formation of the low-valent titanium reagent.[2]
-
-
Reductive Coupling:
-
Cool the black slurry to room temperature.
-
Dissolve the ketone substrate (1 equivalent) in anhydrous THF.
-
Add the ketone solution (and optionally a small amount of pyridine) to the LVT slurry.[6]
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically several hours to overnight).[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of aqueous potassium carbonate solution or dilute HCl.
-
Filter the mixture through a pad of Celite to remove the inorganic solids. Wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Preparation of Activated Zinc
-
Stir zinc dust in dilute hydrochloric acid for a few minutes.
-
Decant the acid and wash the zinc dust sequentially with distilled water, ethanol, and diethyl ether.[3]
-
Dry the activated zinc powder under vacuum and use it immediately.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. McMurry reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Pyrophoric Hazards of Titanium Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the pyrophoric hazards associated with titanium precursors. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address specific issues you may encounter during your experiments, ensuring a safer laboratory environment.
Troubleshooting Guides
This section addresses common problems encountered when working with pyrophoric titanium precursors.
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
| Smoke or Fuming Upon Opening a Precursor Bottle | - Exposure to atmospheric moisture. - Improper sealing of the bottle. | - Immediately handle the bottle in an inert atmosphere (glove box or Schlenk line). - If fuming is vigorous, place the bottle in a fume hood and allow it to react with the ambient moisture from a safe distance before attempting to handle it further. - For future use, ensure the bottle is sealed tightly with a Sure/Seal™ cap and parafilm. |
| Clogged Needle or Cannula During Transfer | - Solidified precursor due to reaction with trace moisture or air. - Precipitation of the precursor from the solvent. | - Do not attempt to force the liquid through. - Carefully withdraw the needle/cannula and quench any residue by immersing the tip in a beaker of isopropanol (B130326).[1] - Use a new, dry needle/cannula. - To prevent clogging, ensure all glassware and transfer equipment are scrupulously dried before use.[2] - Consider diluting the precursor with a compatible anhydrous solvent to reduce its viscosity and reactivity. |
| Syringe Plunger Ejects During Transfer | - Over-pressurization of the precursor bottle with inert gas. | - Never apply excessive positive pressure to the precursor bottle. The goal is to equalize the pressure, not to force the liquid out.[1] - Use a gentle flow of inert gas. - For larger volumes (>10-20 mL), it is safer to use a double-tipped needle (cannula) technique instead of a syringe.[3] |
| Sudden Temperature Increase (Exotherm) in Reaction Flask | - Addition rate of the pyrophoric precursor is too fast. - Inadequate cooling of the reaction vessel. | - Immediately stop the addition of the precursor. - Ensure the reaction flask is adequately immersed in a cooling bath (e.g., ice-water or dry ice/acetone).[4] - Resume addition at a much slower rate once the temperature has stabilized. - For highly exothermic reactions, consider a reverse addition (adding the substrate to the diluted precursor). |
| Fire During Transfer or Quenching | - Accidental exposure of the pyrophoric material to air or moisture. | - Be prepared for a fire. Have a Class D fire extinguisher or a container of dry sand, sodium carbonate, or powdered lime readily accessible.[3] - DO NOT use a water or carbon dioxide fire extinguisher, as they can react violently with many pyrophoric materials.[3] - Smother the fire with the appropriate extinguishing agent. - If the fire is large or uncontrollable, evacuate the area and activate the fire alarm. |
Frequently Asked Questions (FAQs)
General Safety
Q1: What are pyrophoric titanium precursors?
A1: Pyrophoric titanium precursors are compounds that can spontaneously ignite in air at or below 54°C (130°F).[5] Common examples used in research and drug development include titanium tetrachloride (TiCl₄), titanium isopropoxide (TTIP), and other titanium alkoxides. Their reactivity stems from their strong tendency to react with oxygen and moisture.[6]
Q2: What are the primary hazards associated with pyrophoric titanium precursors?
A2: The primary hazard is their ability to ignite spontaneously upon contact with air and/or water, which can lead to fires and explosions. Many are also corrosive and can cause severe skin and eye burns.[4] For example, titanium tetrachloride reacts violently with water to produce hydrochloric acid and titanium dioxide.[6]
Q3: What personal protective equipment (PPE) is required when handling these precursors?
A3: At a minimum, you must wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[1][5] It is also highly recommended to wear chemical-resistant gloves; double-gloving with a flame-resistant inner glove and a chemically resistant outer glove provides an extra layer of protection.[1][7]
Handling and Storage
Q4: How should I store pyrophoric titanium precursors?
A4: Store them in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible materials like strong acids or oxidizing agents.[8] They should be kept in their original containers with a tight-fitting cap, preferably under an inert atmosphere.[8]
Q5: What is a Sure/Seal™ bottle and how do I use it correctly?
A5: A Sure/Seal™ bottle is a container with a septum-lined cap that allows for the transfer of air-sensitive reagents using a syringe or cannula without exposing the contents to the atmosphere.[5] To use it correctly, puncture the septum with a needle connected to an inert gas source to equalize the pressure, and then use a second needle to withdraw the reagent.[3] It is crucial to use a needle gauge no larger than 16 to ensure the septum can reseal after use.[5]
Q6: Can I work with pyrophoric titanium precursors on an open bench?
A6: No. All manipulations of pyrophoric materials must be conducted in a well-ventilated fume hood with the sash at the lowest possible position or, preferably, in an inert atmosphere glove box.[9]
Spills and Emergencies
Q7: What should I do in case of a small spill of a pyrophoric titanium precursor?
A7: For a small, manageable spill, immediately smother the material with a dry, inert absorbent material such as powdered lime, dry sand, or sodium carbonate.[9] Do not use water or combustible materials like paper towels.[7] Once the material is covered, it can be cautiously quenched with a slow addition of isopropanol.[1]
Q8: What is the emergency procedure for a large spill or fire?
A8: In the event of a large spill or a fire that cannot be immediately controlled with a portable extinguisher, evacuate the laboratory, activate the nearest fire alarm, and call for emergency assistance.[10] Provide the emergency responders with the identity of the chemical involved.
Quantitative Data on Pyrophoric Hazards
| Parameter | Titanium Tetrachloride (TiCl₄) | Titanium Isopropoxide (TTIP) | Titanium Powder |
| Autoignition Temperature | Data not readily available for liquid | 580 °C[11] | 480 °C (for very fine particles in a cloud)[12] |
| Flash Point | Not flammable, but reacts with moisture | 25 °C[11] | 460 °C (for -100 mesh)[12] |
| Heat of Hydrolysis (ΔH) | -295 kJ/mol (with excess water)[13] | Reacts with water to form TiO₂ and isopropanol[14] | N/A |
| Reactivity with Water | Violent, exothermic reaction producing HCl and TiO₂[6] | Reacts to form TiO₂ and isopropanol[14] | Reacts with steam at high temperatures[15] |
Detailed Experimental Protocols
Protocol for Transferring a Pyrophoric Liquid Titanium Precursor Using a Syringe (<20 mL)
Materials:
-
Pyrophoric titanium precursor in a Sure/Seal™ bottle
-
Dry, inert gas source (e.g., Argon or Nitrogen) with a regulator and bubbler
-
Two sterile, dry needles (e.g., 18-22 gauge)
-
One sterile, dry Luer-lock syringe (at least twice the volume of the liquid to be transferred)
-
Dry reaction flask with a rubber septum
-
Clamps and stand
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Assemble the reaction apparatus in a fume hood.
-
Inert Atmosphere: Purge the reaction flask with an inert gas.
-
Secure the Bottle: Clamp the Sure/Seal™ bottle containing the titanium precursor to a stand.
-
Pressurize: Attach a needle to the inert gas line and insert it through the septum of the precursor bottle, ensuring the needle tip is above the liquid level. This will create a slight positive pressure of inert gas.
-
Prepare Syringe: Purge the syringe with inert gas by drawing gas from the headspace of the reaction flask and expelling it. Repeat this three times.
-
Withdraw Precursor: Insert the needle of the purged syringe through the septum of the precursor bottle, with the needle tip below the liquid surface. Slowly withdraw the desired volume of the precursor.
-
Create Gas Pocket: With the needle tip still in the headspace of the precursor bottle, draw a small amount of inert gas into the syringe. This creates a buffer and prevents the liquid from dripping from the needle tip upon withdrawal.
-
Transfer: Quickly and carefully withdraw the syringe from the precursor bottle and insert it into the septum of the reaction flask.
-
Dispense: Gently depress the plunger to dispense the precursor into the reaction flask.
-
Clean-up: Immediately rinse the syringe and needle by drawing up a non-reactive, anhydrous solvent (e.g., hexane) and expelling it into a separate flask containing isopropanol for quenching.[1]
Protocol for Quenching Excess Pyrophoric Titanium Precursor
Materials:
-
Excess pyrophoric titanium precursor in a reaction flask under an inert atmosphere
-
Dry, inert solvent (e.g., heptane (B126788) or toluene)
-
Isopropanol
-
Water
-
Dropping funnel
-
Ice-water bath
-
Stir plate and stir bar
Procedure:
-
Dilution: In a fume hood, dilute the pyrophoric precursor by slowly adding a dry, inert solvent (e.g., heptane or toluene) to the reaction flask with vigorous stirring. The final concentration of the precursor should be low (e.g., <10%).
-
Cooling: Place the reaction flask in an ice-water bath to dissipate the heat generated during quenching.
-
Initial Quenching: Slowly add isopropanol dropwise from a dropping funnel to the stirred, cooled solution. You may observe gas evolution and a temperature increase. Control the addition rate to maintain a manageable reaction temperature.
-
Secondary Quenching: Once the addition of isopropanol no longer produces a significant exotherm, slowly add methanol in a similar manner. Methanol is more reactive and will quench any remaining pyrophoric material.[1]
-
Final Quenching: After the methanol addition is complete and the reaction has subsided, slowly and carefully add water dropwise to ensure all pyrophoric material has been neutralized.[1]
-
Waste Disposal: The resulting solution can now be disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Workflow for Transferring Pyrophoric Titanium Precursors.
Caption: Workflow for Quenching Pyrophoric Reagents.
Caption: Troubleshooting Logic for a Clogged Needle.
References
- 1. chemistry.ucla.edu [chemistry.ucla.edu]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. benchchem.com [benchchem.com]
- 5. drs.illinois.edu [drs.illinois.edu]
- 6. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sarponggroup.com [sarponggroup.com]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. researchgate.net [researchgate.net]
- 11. gelest.com [gelest.com]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. icheme.org [icheme.org]
- 14. TITANIUM TETRAISOPROPANOLATE - Ataman Kimya [atamanchemicals.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Isolation of Air-Sensitive Ti(II) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive Ti(II) complexes.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture, which should contain a Ti(II) complex, has changed color unexpectedly. What could be the reason?
A1: Unexpected color changes during the synthesis of Ti(II) complexes often indicate decomposition, typically through oxidation to Ti(III) or Ti(IV) species. Low-valent titanium complexes are extremely sensitive to air and moisture.[1] The color of Ti(II) complexes can vary significantly depending on the ligand environment, but oxidation will lead to different characteristic colors. For instance, the hexaaquatitanium(II) ion, [Ti(H₂O)₆]²⁺, is reported to be violet, while many Ti(III) compounds are violet, and Ti(IV) complexes are often colorless or yellowish.[2][3] A change from a characteristic color of your Ti(II) complex (e.g., green, brown) to violet or colorless could signify oxidation.
Q2: I've isolated my Ti(II) complex, but the NMR spectrum shows broad peaks and some unidentifiable sharp signals. What are the possible impurities?
A2: Broad peaks in the NMR spectrum of a paramagnetic Ti(II) complex are expected due to the presence of unpaired electrons. However, sharp, unidentifiable signals may indicate the presence of diamagnetic impurities. These could be:
-
Oxidized Ti(IV) species: If your complex has been exposed to air or moisture, it may have oxidized to a Ti(IV) complex, which is diamagnetic and would show sharp NMR signals.
-
Ligand decomposition products: The reaction conditions or exposure to air could have led to the degradation of your ligands.
-
Residual starting materials or solvent impurities: Ensure all starting materials are pure and solvents are thoroughly dried and degassed. Common laboratory solvents and organic molecules can appear as impurities if not properly removed.
Q3: My attempts to crystallize my Ti(II) complex have failed. What can I do?
A3: Crystallization of air-sensitive compounds requires stringent inert-atmosphere techniques. If you are facing difficulties, consider the following:
-
Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which your compound is sparingly soluble at room temperature but soluble at elevated temperatures is ideal. For highly sensitive compounds, vapor diffusion or layering techniques can be effective.
-
Concentration: The solution might be too dilute or too concentrated. Try to slowly evaporate the solvent under a gentle stream of inert gas or under a static vacuum to reach the point of saturation.
-
Purity: Impurities can significantly hinder crystallization. Ensure your complex is as pure as possible before attempting crystallization. Consider washing the crude product with a non-coordinating, low-polarity solvent in which the impurities might be soluble.
-
Temperature: Slow cooling is crucial. After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer. Avoid rapid cooling which can lead to precipitation instead of crystallization.
Troubleshooting Guides
Problem 1: Low Yield of the Isolated Ti(II) Complex
Symptoms:
-
Significantly lower than expected mass of the final product.
-
The filtrate after isolation is intensely colored, suggesting the product is still in solution.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by a suitable method (e.g., in-situ IR or NMR if possible) to ensure completion. Consider extending the reaction time or adjusting the temperature. |
| Product Loss During Workup | Ensure all transfers are done carefully under an inert atmosphere using cannula techniques to avoid leaving the product behind. Minimize the number of filtration and washing steps. |
| Product Solubility | The chosen solvent for washing might be too good, leading to product loss. Use a solvent in which the complex is sparingly soluble. The product may also be too soluble in the reaction solvent for effective precipitation. If so, consider removing the solvent under vacuum and triturating the residue with a non-coordinating solvent. |
| Decomposition | The complex may be decomposing during isolation. Ensure all solvents are rigorously degassed and dried. Work quickly and efficiently to minimize the time the complex is in solution. |
Problem 2: Spectroscopic Data Indicates Impurities
Symptoms:
-
NMR shows unexpected sharp signals for a paramagnetic compound.
-
EPR spectrum shows signals other than the expected one for the Ti(II) species, possibly indicating a Ti(III) impurity.[1]
-
UV-Vis spectrum shows absorption bands inconsistent with the expected Ti(II) complex.
| Potential Cause | Suggested Solution |
| Oxidation to Ti(III) or Ti(IV) | Improve inert atmosphere techniques. Ensure the Schlenk line or glovebox is functioning correctly with low oxygen and water levels. Use freshly purified and degassed solvents. |
| Contamination from Glassware | Ensure all glassware is rigorously dried in an oven and cooled under vacuum before use. |
| Ligand Decomposition | Re-evaluate the stability of your ligands under the reaction and workup conditions. Consider using more robust ligand systems. |
| Incomplete Purification | Recrystallize the product from a suitable solvent system. Alternatively, wash the solid product with a solvent that dissolves the impurities but not the desired complex. |
Data Presentation
Table 1: Typical Yields for the Synthesis of Selected Titanium Complexes
| Complex | Synthesis Method | Typical Yield | Reference |
| (TPO)TiCl₂THF | Salt metathesis of (TPO)Li₂ with TiCl₄(THF)₂ | 76% | [4] |
| (TPO)TiBn₂(py) | Protonolysis of TiBn₄ with (TPO)H₂ | 88% | [4] |
| [LTiCl₃] (L = bulky guanidinate) | Amine elimination from LH and [(CH₃)₂NTiCl₃] | 82% | [5] |
| [LTiCl(μ–Cl)]₂ (Ti(III) dimer) | Reduction of [LTiCl₃] with KC₈ | 28% | [5] |
Table 2: Spectroscopic Data for a Representative Ti(II) Complex
| Complex | Technique | Key Spectroscopic Features | Reference |
| trans-[TiCl₂(tmeda)₂] | HFEPR | S = 1 spin state, g = [1.86(1), 1.94(2), 1.77(1)] | [1][6] |
| trans-[TiCl₂(tmeda)₂] | MCD | Electronic transitions at 11,560 and 13,810 cm⁻¹ | [1] |
| [Ti(H₂O)₆]²⁺ | UV-Vis | Violet color | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Ti(II) Complex via Reduction of a Ti(IV) Precursor under Inert Atmosphere
Materials:
-
Ti(IV) precursor (e.g., TiCl₄(THF)₂)
-
Reducing agent (e.g., potassium graphite (B72142) (KC₈), magnesium turnings)
-
Anhydrous, degassed solvents (e.g., THF, toluene, pentane)
-
Schlenk glassware
-
Cannula for liquid transfers
-
Glovebox (optional, but recommended for handling solids)
Procedure:
-
Preparation of Glassware: All glassware must be oven-dried and cooled under a high vacuum. Assemble the reaction setup on a Schlenk line.
-
Reaction Setup: In a Schlenk flask, dissolve the Ti(IV) precursor in the chosen anhydrous, degassed solvent under a positive pressure of inert gas (Argon or Nitrogen).
-
Reduction: Add the reducing agent to the stirred solution. The addition should be done portion-wise to control the reaction rate. The reaction mixture is typically stirred at room temperature or below for several hours to days.
-
Monitoring the Reaction: The progress of the reduction can often be monitored by a color change of the solution.
-
Isolation of the Crude Product: Once the reaction is complete, the solid byproducts (e.g., KCl) and any excess reducing agent are removed by filtration through a cannula filter into another Schlenk flask.
-
Purification:
-
Precipitation: The solvent is removed from the filtrate under vacuum to yield the crude product as a solid. This solid is then washed with a non-coordinating, anhydrous solvent (e.g., pentane) to remove soluble impurities.
-
Crystallization: The crude product is dissolved in a minimal amount of a suitable hot, anhydrous solvent and allowed to cool slowly to induce crystallization.
-
-
Final Product Handling: The purified crystals are isolated by decanting the mother liquor via cannula and then dried under high vacuum. The final product should be stored in a glovebox.
Mandatory Visualization
Caption: Workflow for isolating air-sensitive Ti(II) complexes.
Caption: Troubleshooting unexpected color changes in Ti(II) synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Ti Complexes Supported by an ortho-terphenoxide Ligand and their Applications in Alkyne Hydroamination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
comparative study of Ti(II) vs. other reducing agents
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high yield and selectivity. This guide provides a comparative study of low-valent titanium, specifically Titanium(II), against other commonly employed reducing agents such as Titanium(III), Samarium(II) iodide (SmI₂), and Zinc amalgam (Zn(Hg)).
Overview of Reducing Agents
Low-valent metal compounds are powerful tools in organic synthesis, capable of mediating a variety of reductive transformations. Ti(II) species are known as strong reducing agents, readily oxidized to the more stable Ti(III) and Ti(IV) states.[1] Samarium(II) iodide is a versatile and potent one-electron reductant, widely used for its high chemoselectivity.[2][3][4] Zinc amalgam, famously used in the Clemmensen reduction, is effective for the deoxygenation of ketones and aldehydes to their corresponding alkanes.[5][6]
Quantitative Comparison of Reducing Power and Reaction Yields
The efficacy of a reducing agent is determined by its reduction potential and its performance in specific chemical reactions. The following tables summarize the standard reduction potentials and comparative yields for the reduction of representative nitroarenes and ketones.
Table 1: Standard Reduction Potentials
| Reducing Agent Half-Reaction | Standard Reduction Potential (E°) (V vs. SHE) |
| Ti³⁺(aq) + e⁻ → Ti²⁺(aq) | -0.37[7] to -0.9[8] |
| Sm³⁺(aq) + e⁻ → Sm²⁺(aq) | -1.55[4] |
| Zn²⁺(aq) + 2e⁻ → Zn(s) | -0.7618[9] |
Table 2: Comparative Yields for the Reduction of Nitroarenes to Anilines
| Reducing Agent/System | Substrate | Product | Yield (%) |
| Cp₂TiCl₂/Sm | Nitroarenes | Primary Amines | Good yields[10] |
| SmI₂ | Nitroarenes | Anilines | Good yields[11] |
| Zn dust / HCOONH₄ | Aromatic nitro compounds | Amino derivatives | 90-95[12] |
Table 3: Comparative Outcomes for the Reduction of Acetophenone (B1666503)
| Reducing Agent/System | Substrate | Major Product(s) | Conversion/Yield |
| Cp₂TiCl/H₂O | Acetophenone | 1-Phenylethanol (B42297) | Data not specified[13] |
| SmI₂ (in THF, no HMPA) | Acetophenone | 1-Phenylethanol / 2,3-diphenyl-2,3-butanediol | ~98% conversion[14] |
| Zn(Hg) / conc. HCl | Acetophenone | Ethylbenzene (B125841) | Not specified, characteristic reaction[5][6] |
Experimental Protocols
Detailed methodologies for the reduction of a generic aromatic nitro compound and acetophenone are provided below to illustrate the practical application of these reducing agents.
Reduction of a Nitroarene (e.g., Nitrobenzene)
1. Using a Ti(II) System (conceptual protocol based on Cp₂TiCl₂/Sm):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add samarium powder (2.2 mmol) and titanocene (B72419) dichloride (Cp₂TiCl₂, 2.0 mmol) to anhydrous THF (20 mL).
-
Stir the resulting dark brown suspension at room temperature for 2 hours to generate the low-valent titanium species.
-
Add a solution of nitrobenzene (B124822) (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield aniline.
2. Using Samarium(II) Iodide (SmI₂):
-
To a stirred solution of freshly prepared SmI₂ (6.0 mmol) in THF (40 mL) under an inert atmosphere, add a solution of nitrobenzene (1.0 mmol) in a 2:1 mixture of THF/Methanol (B129727) (9 mL).
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into a 10% aqueous solution of Na₂S₂O₃ (40 mL) and extract with ethyl acetate (B1210297).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain aniline.[11]
3. Using Zinc Amalgam (conceptual protocol based on Zn/acid):
-
To a solution of nitrobenzene (1.0 mmol) in methanol (2 mL), add zinc dust (4.0 mmol) and glacial acetic acid (8.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.[15]
-
Add water (5 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).[15]
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.[15]
-
Purify the crude product via column chromatography to yield aniline.
Reduction of Acetophenone
1. Using a Ti(II) System (conceptual protocol):
-
Generate the active Ti(II) species in situ as described in the nitroarene reduction.
-
Add a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) to the low-valent titanium reagent.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench with dilute acid and work up as previously described to isolate 1-phenylethanol and/or the pinacol (B44631) coupling product.
2. Using Samarium(II) Iodide (SmI₂):
-
In an inert atmosphere, add distilled acetophenone (0.2 mmol) and methanol (0.4 mmol) to distilled THF (2 mL).[14]
-
To a freshly prepared 0.1 M solution of SmI₂ in THF (10 mL), add the substrate solution via syringe.[14]
-
Stir the reaction overnight.[14]
-
Transfer the solution to a separatory funnel, extract with diethyl ether, and wash with water.[14]
-
Dry the organic layer, concentrate, and analyze the product ratio (1-phenylethanol vs. 2,3-diphenyl-2,3-butanediol) by GC-MS.
3. Using Zinc Amalgam (Clemmensen Reduction):
-
Prepare zinc amalgam by adding zinc dust to a 2% solution of mercuric chloride in water and stirring.
-
Decant the aqueous solution and wash the amalgam with water, ethanol, and diethyl ether.
-
Add the activated zinc amalgam (12.3 g) to a solution of acetophenone (0.026 mol) in a suitable solvent (e.g., toluene (B28343) or ethanol) and concentrated HCl.
-
Reflux the mixture for several hours, monitoring by TLC.
-
After cooling, decant the solution and extract the aqueous layer with an organic solvent.
-
Combine the organic phases, wash with water and brine, dry over a drying agent, and concentrate.
-
Purify the resulting ethylbenzene by distillation or chromatography.[5][16]
Visualizations
Caption: General experimental workflow for a reduction reaction.
Caption: Relative reducing power based on standard reduction potentials.
References
- 1. Samarium(II) iodide induced reductive coupling of nitriles with nitro compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Samarium (low valent) [organic-chemistry.org]
- 3. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. brainly.in [brainly.in]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Reduction Of Nitroalkanes To Hydroxylamines Or Amines with Samarium Diiodide (SmI2)- [www.rhodium.ws] [erowid.org]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. researchgate.net [researchgate.net]
- 14. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 15. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Ketone Reduction: Titanium(II) versus Samarium(II) Iodide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reduction of ketones to alcohols is a fundamental transformation. The choice of reducing agent is critical, influencing not only the yield and stereoselectivity of the reaction but also its compatibility with other functional groups within a complex molecule. This guide provides an objective comparison of two powerful single-electron transfer reagents employed in ketone reduction: low-valent titanium species (often referred to as Titanium(II)) and Samarium(II) iodide (SmI₂). We present supporting experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Overview of Reagents
Titanium(II) Reagents , typically generated in situ from precursors like titanium(IV) chloride (TiCl₄) or titanium(III) chloride (TiCl₃) with a reducing agent such as zinc (Zn) or lithium aluminum hydride (LiAlH₄), are highly effective for the reductive coupling of ketones. This process, known as the McMurry reaction, primarily yields alkenes through the coupling of two ketone molecules. Pinacol (B44631) coupling, leading to 1,2-diols, is also a common outcome. While simple reduction to the corresponding secondary alcohol can occur, it is often a minor pathway. A related, but mechanistically distinct, method involves the use of catalytic TiCl₄ with a hydride source like ammonia (B1221849) borane (B79455) for the direct reduction of ketones to alcohols.
Samarium(II) Iodide (SmI₂) is a versatile and widely used single-electron transfer agent. It is particularly valued for its ability to effect a range of transformations under mild conditions, including the reduction of ketones to alcohols. The reactivity and selectivity of SmI₂ can be finely tuned by the choice of solvent and the use of additives such as hexamethylphosphoramide (B148902) (HMPA) or protic sources like tert-butanol (B103910) or water. SmI₂ is known for its high chemoselectivity, often reducing ketones in the presence of more sensitive functional groups.
Data Presentation: Performance in Ketone Reduction
The following tables summarize the performance of Titanium- and Samarium-based reagents in the reduction of various ketone substrates.
Titanium Reagents in Ketone Reduction
Low-valent titanium reagents are most commonly employed for reductive coupling reactions. The following data for TiCl₄-catalyzed hydroboration illustrates a method for achieving simple reduction to alcohols.
Table 1: TiCl₄-Catalyzed Hydroboration of Ketones with Ammonia Borane [1]
| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Acetophenone | 1-Phenylethanol | 95 | N/A |
| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | 99 | >99:1 (trans:cis) |
| 2-Methylcyclohexanone | 2-Methylcyclohexanol | 98 | 92:8 (trans:cis) |
| Benzophenone | Diphenylmethanol | 96 | N/A |
| Propiophenone | 1-Phenyl-1-propanol | 94 | N/A |
Reactions were typically carried out with 10 mol% TiCl₄ and 0.5 equivalents of NH₃BH₃ in diethyl ether at room temperature.
The primary application of stoichiometric low-valent titanium (e.g., from TiCl₄/Zn) is in pinacol coupling, which yields 1,2-diols.
Table 2: Pinacol Coupling of Aromatic Ketones with TiCl₄/Zn [2]
| Substrate | Product (Pinacol) | Yield (%) | Diastereomeric Ratio (dl:meso) |
| Benzophenone | 1,1,2,2-Tetraphenylethane-1,2-diol | 85 | N/A |
| Acetophenone | 2,3-Diphenylbutane-2,3-diol | 78 | 55:45 |
| 4-Methylacetophenone | 2,3-Di(p-tolyl)butane-2,3-diol | 82 | 52:48 |
| 4-Chloroacetophenone | 2,3-Bis(4-chlorophenyl)butane-2,3-diol | 88 | 50:50 |
Reactions were carried out with TiCl₄ and Zn powder in an appropriate solvent. Alcohol formation is a potential side reaction but is generally not the major product.
Samarium(II) Iodide in Ketone Reduction
Samarium(II) iodide is a highly effective reagent for the simple reduction of ketones to alcohols, often with high stereoselectivity, particularly in intramolecular reactions or with directing groups.
Table 3: SmI₂-Mediated Reduction of Ketones
| Substrate | Product | Additive | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 2-Methylcyclohexanone | 2-Methylcyclohexanol | H₂O | - | 1:2.4 (cis:trans) | [3] |
| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | H₂O | - | 1:9 (cis:trans) | [3] |
| (S)-3-hydroxy-2-methyl-1-phenylpropan-1-one | (2R,3S)-2-methyl-1-phenylpropane-1,3-diol | H₂O/Et₃N | >99 | 93:7 (syn:anti) | [4] |
| 1-(4-(tert-butyl)phenyl)-3-hydroxy-2-methylpropan-1-one | 1-(4-(tert-butyl)phenyl)-2-methylpropane-1,3-diol | H₂O/Et₃N | >99 | 96:4 (syn:anti) | [4] |
| Bicyclic Ketone in (+)-Acutiphycin Synthesis | Corresponding Secondary Alcohol | - | 93 | - | [5] |
The diastereoselectivity of SmI₂ reductions can be highly substrate-dependent and influenced by the presence of chelating groups.
Experimental Protocols
Protocol 1: General Procedure for Ketone Reduction using TiCl₄-Catalyzed Hydroboration[1]
-
A 25 mL oven-dried round-bottom flask is charged with the ketone (1 mmol, 1 equivalent) and a magnetic stirring bar.
-
The flask is sealed with a rubber septum and purged with nitrogen.
-
Distilled diethyl ether (3 mL) is added, and the solution is cooled to 0 °C in an ice bath.
-
Titanium tetrachloride (11 µL, 0.1 mmol, 0.1 equivalents) is added dropwise to the solution via syringe.
-
The septum is carefully opened, and ammonia borane (0.5 mmol, 0.5 equivalents) is added slowly to the reaction mixture.
-
The flask is sealed again, and after stirring at 0 °C for 1 minute, the reaction mixture is allowed to warm to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the mixture is cooled to 0 °C and quenched by the slow addition of cold 1 M HCl.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether (2 x 3 mL).
-
The combined organic layers are washed with brine (1 x 3 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Protocol 2: General Procedure for Ketone Reduction using Samarium(II) Iodide
Preparation of SmI₂ solution (0.1 M in THF):
-
An oven-dried flask equipped with a magnetic stir bar and a reflux condenser is placed under a nitrogen atmosphere.
-
Samarium metal powder (1.1 equivalents) and 1,2-diiodoethane (B146647) (1.0 equivalent) are added to the flask.
-
Anhydrous tetrahydrofuran (B95107) (THF) is added to achieve a 0.1 M concentration.
-
The mixture is stirred at room temperature. The reaction is initiated by gentle heating if necessary and is complete when the solution turns a deep blue color and all the samarium metal has been consumed.
Reduction of a Ketone:
-
To a stirred solution of the ketone (1.0 equivalent) in anhydrous THF at the desired temperature (e.g., -78 °C or room temperature), the freshly prepared 0.1 M solution of SmI₂ in THF (2.2 equivalents) is added dropwise until the deep blue color persists.
-
If an additive is required (e.g., tert-butanol, 2.2 equivalents), it is added to the ketone solution before the addition of SmI₂.
-
The reaction is stirred at the same temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) or 1 M HCl.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. TiCl4-Catalyzed Hydroboration of Ketones with Ammonia Borane [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
Validating Ti(II) Reaction Mechanisms: A Comparative Guide Using Isotopic Labeling
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel synthetic pathways. Isotopic labeling stands as a powerful tool for elucidating these mechanisms by tracing the fate of individual atoms. This guide provides a comparative analysis of proposed reaction mechanisms for a key Ti(II)-mediated reaction, the pinacol (B44631) coupling, and demonstrates how isotopic labeling, particularly with ¹⁸O, has been instrumental in validating the accepted pathway.
The Ti(II)-Mediated Pinacol Coupling: Competing Mechanistic Hypotheses
The reductive coupling of aldehydes and ketones to form 1,2-diols, known as the pinacol coupling, is a cornerstone of carbon-carbon bond formation. Low-valent titanium species, particularly Ti(II), are effective reagents for this transformation. Two plausible mechanisms have been proposed for this reaction:
-
Mechanism A: The Monoradical Pathway. In this mechanism, a single electron transfer (SET) from the Ti(II) species to the carbonyl group of one substrate molecule forms a ketyl radical anion. This radical anion then attacks a second molecule of the carbonyl compound, leading to the formation of the diol product.
-
Mechanism B: The Diradical Pathway. This mechanism involves the simultaneous or sequential reduction of two carbonyl molecules by the Ti(II) reagent, leading to the formation of two ketyl radical anions that then couple to form the pinacol product. A key feature of this pathway is the potential for the two radical species to be held in proximity by the titanium center.
Isotopic Labeling as a Decisive Tool
To distinguish between these two mechanistic pathways, isotopic labeling, specifically using ¹⁸O-labeled carbonyl compounds, provides unambiguous evidence. A crossover experiment, where a mixture of an unlabeled ketone and an ¹⁸O-labeled ketone is subjected to the reaction conditions, is particularly insightful.
Experimental Protocol: ¹⁸O-Labeling Crossover Experiment for the Ti(II)-Mediated Pinacol Coupling of Acetophenone (B1666503)
This protocol outlines a general procedure for a crossover experiment to investigate the mechanism of the Ti(II)-mediated pinacol coupling of acetophenone.
Materials:
-
Acetophenone
-
¹⁸O-labeled Acetophenone (prepared by acid-catalyzed exchange with H₂¹⁸O)
-
Low-valent titanium reagent (e.g., prepared in situ from TiCl₄ and a reducing agent like Zn or Mg)
-
Anhydrous THF
-
Quenching solution (e.g., aqueous NaHCO₃)
-
Standard laboratory glassware and workup reagents
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
Preparation of the Ti(II) Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), the low-valent titanium reagent is prepared by the reduction of a Ti(IV) precursor. For example, a suspension of zinc dust in anhydrous THF is treated with TiCl₄ at a low temperature (e.g., 0 °C) and then refluxed to produce the active Ti(II) species.
-
Crossover Reaction: To the freshly prepared Ti(II) reagent, an equimolar mixture of unlabeled acetophenone and ¹⁸O-labeled acetophenone in anhydrous THF is added dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring and Workup: The reaction is stirred for a specified period, and its progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of an aqueous solution.
-
Product Isolation and Analysis: The product mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography. The isolated pinacol products are analyzed by GC-MS to determine the distribution of the ¹⁸O label.
Data Presentation: Analysis of Isotopic Distribution in Pinacol Products
The mass spectrum of the resulting 1,2-diol products is the key to differentiating between the two mechanisms. The expected outcomes are summarized in the table below.
| Product Isotopologue | Expected Abundance in Mechanism A | Expected Abundance in Mechanism B |
| Unlabeled Diol (M) | Significant | Dominant |
| Singly ¹⁸O-labeled Diol (M+2) | Dominant | Negligible |
| Doubly ¹⁸O-labeled Diol (M+4) | Significant | Dominant |
Interpretation of Results:
-
Mechanism A (Monoradical Pathway): If the reaction proceeds via a monoradical pathway, the initially formed ketyl radical (either labeled or unlabeled) will attack another molecule of the ketone. This will lead to a statistical distribution of the products, with the singly labeled diol (the "crossover" product) being the most abundant.
-
Mechanism B (Diradical Pathway): In a diradical mechanism where the two ketone molecules are reduced in close proximity on the titanium center, the coupling is expected to occur primarily between two identical ketyl radicals (either both unlabeled or both ¹⁸O-labeled). This would result in a mixture of the unlabeled diol and the doubly labeled diol, with a negligible amount of the singly labeled crossover product.
Experimental evidence from such crossover studies has consistently shown a statistical distribution of the isotopes in the pinacol products, with a significant amount of the singly labeled crossover product. This strongly supports the Monoradical Pathway (Mechanism A) as the operative mechanism for the Ti(II)-mediated pinacol coupling reaction.
Visualizing the Mechanistic Pathways
Caption: Experimental workflow for the isotopic labeling crossover experiment.
Caption: Logical relationship between proposed mechanisms and experimental outcome.
Conclusion
The strategic use of isotopic labeling, particularly through crossover experiments, provides definitive evidence for the validation of reaction mechanisms. In the case of the Ti(II)-mediated pinacol coupling, ¹⁸O-labeling studies have been crucial in refuting the diradical pathway and providing strong support for the monoradical mechanism. This knowledge is invaluable for predicting reaction outcomes, optimizing conditions, and extending the synthetic utility of this important transformation. For professionals in research and drug development, employing such isotopic labeling strategies is a critical step in building a robust and predictable chemical methodology.
spectroscopic comparison of different Titanium(II) complexes
A Comprehensive Spectroscopic Comparison of Titanium(II) Complexes for Researchers and Drug Development Professionals
This guide offers an objective comparison of the spectroscopic properties of different classes of Titanium(II) complexes, providing researchers, scientists, and drug development professionals with essential data for the identification and characterization of these compounds. The development of novel titanium-based therapeutic agents and catalysts requires a thorough understanding of their molecular structure and electronic environment. Spectroscopic techniques such as UV-Vis, IR, and NMR are fundamental tools in this endeavor.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for representative Titanium(II) complexes, offering a baseline for comparison.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within the complex. The position and intensity of absorption bands are characteristic of the d-electron configuration and the coordination environment of the titanium center. For instance, the hexaaquatitanium(II) ion, [Ti(H₂O)₆]²⁺, displays a characteristic violet color in solution.[1]
| Complex Type | Example | λmax (nm) | Solvent | Reference |
| Aqua Complex | [Ti(H₂O)₆]²⁺ | ~520 | Water | [1] |
| Dinitrogen Complex | [(TptBu,Me)TiCl]₂(μ₂-N₂) | - | Toluene | [2] |
| Dicarbonyl Complex | TiCl₂(CO)₂(dmpe)₂ | - | - | [3] |
Note: Specific λmax values for many Ti(II) complexes are not always reported as the focus is often on NMR and IR characterization for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a complex and for probing the metal-ligand bonding. The vibrational frequencies of ligands often shift upon coordination to the titanium center. This is particularly evident in carbonyl and dinitrogen complexes.
| Complex Type | Example | Key Vibrational Frequencies (cm⁻¹) | Functional Group | Reference |
| Dinitrogen Complex | [(TptBu,Me)TiCl]₂(μ₂-N₂) | - | N≡N stretch | [2] |
| Dicarbonyl Complex | TiCl₂(CO)₂(dmpe)₂ | Not specified | C≡O stretch | [3] |
| Amine Complex | trans-[TiCl₂(tmeda)₂] | Not specified | - | [4][5] |
Note: The IR spectra of many organometallic complexes can be complex. The table highlights key stretching frequencies that are indicative of the coordination mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and bonding in diamagnetic Titanium(II) complexes. ¹H, ¹³C, and ³¹P NMR are commonly used to characterize the organic ligands.[6][7] While ⁴⁷Ti and ⁴⁹Ti NMR can directly probe the metal center, these isotopes are often difficult to observe due to their low sensitivity and quadrupole moments.[8]
| Complex Type | Example | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |
| Dicarbonyl Complex | TiCl₂(¹³CO)₂(dmpe)₂ | ¹³C | 453.6, 456.7 | Not specified | [3] |
| Dinitrogen Complex | [(TptBu,Me)TiCl]₂(μ₂-¹⁵N₂) | ¹⁵N | 309 | Pentane | [2] |
| Phosphine Complex | TiCl₂(CO)₂(dmpe)₂ | ³¹P | Not specified | Not specified | [3] |
Note: Chemical shifts are highly dependent on the specific ligand environment and the solvent used.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Titanium(II) complexes. These compounds are often air- and moisture-sensitive, requiring the use of Schlenk techniques or a glovebox for sample manipulation.[6][7]
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the Titanium(II) complex in a suitable UV-transparent solvent (e.g., toluene, THF, or water for aqua complexes). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam spectrophotometer. A reference cuvette containing the pure solvent should be used to correct for solvent absorption.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid State): Prepare a KBr pellet by grinding a small amount of the solid complex with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two KBr or NaCl plates.
-
Sample Preparation (Solution): Prepare a solution of the complex in a suitable IR-transparent solvent (e.g., CH₂Cl₂, THF). The solution is then placed in a liquid IR cell with KBr or NaCl windows.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diamagnetic Titanium(II) complex in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., C₆D₆, THF-d₈, CD₂Cl₂). Transfer the solution to an NMR tube, which is then sealed under an inert atmosphere.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ³¹P{¹H} NMR spectra on a high-resolution NMR spectrometer. For ¹³C and ³¹P NMR, proton decoupling is typically used to simplify the spectra.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical connections in the spectroscopic characterization of titanium complexes.
References
- 1. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electronic Structure and Magnetic Properties of a Titanium(II) Coordination Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (Ti) Titanium NMR [chem.ch.huji.ac.il]
A Comparative Analysis of the Ti²⁺/Ti³⁺ Redox Couple's Electrochemical Potential
For researchers and professionals in drug development and materials science, understanding the electrochemical properties of various redox couples is fundamental. The titanium(II)/titanium(III) (Ti²⁺/Ti³⁺) redox couple, while less common than iron or copper couples in biological systems, presents unique characteristics due to its low reduction potential, making it a strong reducing agent. This guide provides an objective comparison of the Ti²⁺/Ti³⁺ electrochemical potential against other significant redox couples, supported by experimental data and detailed protocols.
Comparative Electrochemical Potential Data
The standard reduction potential (E°) of a redox couple is a measure of its tendency to acquire electrons and be reduced. A more negative E° indicates a stronger reducing agent. The Ti²⁺/Ti³⁺ couple is characterized by a notably negative standard reduction potential, positioning Ti²⁺ as a potent reductant. However, the exact value can vary based on experimental conditions, such as the nature of the electrolyte and temperature.
Below is a summary of the standard reduction potentials for the Ti²⁺/Ti³⁺ couple and other relevant redox pairs. It is important to note that values for titanium ions can differ across literature, potentially due to the instability of Ti²⁺ in aqueous solutions and its tendency to hydrolyze.[1]
| Redox Couple | Half-Reaction | Standard Reduction Potential (E° vs. SHE) in Volts |
| Titanium(III)/Titanium(II) | Ti³⁺ + e⁻ ⇌ Ti²⁺ | -0.37 V [2][3][4] |
| Alternative Value | Ti³⁺ + e⁻ ⇌ Ti²⁺ | -0.9 V[5][6] |
| Titanium(IV)/Titanium(III) | Ti⁴⁺ + e⁻ ⇌ Ti³⁺ | +0.01 V[7][8] |
| Titanyl/Titanium(III) | TiO²⁺ + 2H⁺ + e⁻ ⇌ Ti³⁺ + H₂O | +0.1 V[5][9][10] |
| Iron(III)/Iron(II) | Fe³⁺ + e⁻ ⇌ Fe²⁺ | +0.77 V[7][8][11] |
| Vanadium(III)/Vanadium(II) | V³⁺ + e⁻ ⇌ V²⁺ | -0.26 V[12] |
| Chromium(III)/Chromium(II) | Cr³⁺ + e⁻ ⇌ Cr²⁺ | -0.41 V[11] |
| Zinc(II)/Zinc(0) | Zn²⁺ + 2e⁻ ⇌ Zn(s) | -0.76 V |
Note: All potentials are standard reduction potentials (E°) at 25°C, 1 M concentration, and 1 atm pressure, relative to the Standard Hydrogen Electrode (SHE), unless otherwise specified.
The data clearly indicates that Ti²⁺ is a stronger reducing agent than V²⁺ and significantly stronger than Fe²⁺. With an E° of -0.37 V, Ti²⁺ has the thermodynamic potential to reduce species with a more positive E°, such as Fe³⁺.
Experimental Protocols
Precise determination of electrochemical potentials requires rigorous experimental control. The formal redox potential, which is measured under specific solution conditions (ionic strength, pH, etc.), is often more practical for comparative studies than the standard potential.
A common method to determine the formal potential of a redox couple like Ti⁴⁺/Ti³⁺ involves measurements in a junction-free electrochemical cell.[13] This approach can be adapted for the Ti²⁺/Ti³⁺ couple, provided a stable environment for the highly reactive Ti²⁺ is maintained, typically under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation by air.
1. Cell Setup:
-
Working Electrode: A platinum or mercury electrode.
-
Reference Electrode: A standard reference electrode such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode. To avoid junction potentials, a junction-free setup might be employed where the reference is a molar hydrogen electrode in the same ionic medium.[13]
-
Electrolyte: A non-aqueous solvent or an aqueous solution with specific supporting electrolytes (e.g., 1 M HCl, 2 M NaCl) to maintain constant ionic strength and pH.[13] For Ti²⁺/Ti³⁺, non-aqueous solvents may be preferred to enhance the stability of Ti²⁺.[1]
-
Atmosphere: The electrochemical cell must be continuously purged with an inert gas (e.g., high-purity argon) to exclude oxygen.
2. Procedure:
-
A solution containing a known concentration of Ti³⁺ is prepared in the deoxygenated electrolyte.
-
A portion of the Ti³⁺ is electrochemically reduced to Ti²⁺ in-situ using controlled-potential electrolysis at a potential where the reduction occurs efficiently.
-
The potential of the working electrode is measured against the reference electrode at equilibrium after generating varying ratios of [Ti²⁺]/[Ti³⁺].
-
The Nernst equation describes the relationship between the measured potential (E), the formal potential (E°'), and the concentrations of the oxidized and reduced species:
-
E = E°' - (RT/nF) * ln([Ti²⁺]/[Ti³⁺])
-
Where R is the gas constant, T is the temperature, n is the number of electrons transferred (1 for Ti²⁺/Ti³⁺), and F is the Faraday constant.
-
-
By plotting E against ln([Ti²⁺]/[Ti³⁺]), the formal potential E°' can be determined from the y-intercept where [Ti²⁺] = [Ti³⁺].
This methodology provides a reliable means of determining the formal potential under specific experimental conditions, which is crucial for comparing the reductive or oxidative strength of different species in a given medium.
Logical Workflow for Redox Reactivity Prediction
The relative standard potentials of redox couples can be used to predict the spontaneity of a redox reaction. The following diagram illustrates the logical workflow for determining if Ti²⁺ can act as a reducing agent for another species, exemplified by Fe³⁺.
Caption: Logical workflow for predicting redox reaction spontaneity.
Applications in Research and Development
While titanium compounds are generally considered biocompatible and are used in medical implants, the specific redox activity of low-valent titanium ions is less explored in drug development compared to iron or copper. However, the strong reducing power of Ti²⁺ could be harnessed in specific applications:
-
Pro-drug Activation: A drug could be designed with a reducible functional group that is cleaved or activated by a potent reducing agent. While endogenous reductants are typically involved, exogenous agents or targeted delivery of redox-active species are areas of research.
-
Oxygen Scavenging: In environments where extreme oxygen sensitivity is required, the Ti²⁺/Ti³⁺ couple could theoretically act as a powerful oxygen scavenger.
-
Redox Flow Batteries: The Ti⁴⁺/Ti³⁺ couple has been explored for use in redox flow batteries for large-scale energy storage.[14] Understanding the Ti³⁺/Ti²⁺ couple is relevant for identifying potential side reactions or alternative battery chemistries.[15]
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Solved 22. If the standard reduction potential for | Chegg.com [chegg.com]
- 5. csun.edu [csun.edu]
- 6. echemi.com [echemi.com]
- 7. (i) On the basis of the standard electrode potential values stated for ac.. [askfilo.com]
- 8. sarthaks.com [sarthaks.com]
- 9. youtube.com [youtube.com]
- 10. sarthaks.com [sarthaks.com]
- 11. i On the basis of the standard electrode potential values stated for acid solutions predict whether Ti4+ species may be used to oxidise FeII to FeIIITi4+ + e- → Ti3+ Eo = +0.01VFe3+ + e- → Fe2+ Eo = +0.77Vii Based on the data arrange Fe2+ Mn2+ and Cr2+ in the increasing order of stability of +2 oxidation state.Give a brief reasonEo Cr3+/Cr2+ = -0.4VEo Mn3+/Mn2+ = +1.5VEo Fe3+/Fe2+ = +0.8V [doubtnut.com]
- 12. inorganic chemistry - Relative stability of $\ce{V^2+}$ and $\ce{V^3+}$ and their Standard Electrode Potential - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. The formal redox potential of the Ti(IV, III) couple at 25 degrees C in 1 M HCl 2 M NaCl medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Aqueous titanium redox flow batteries—State-of-the-art and future potential [frontiersin.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Group Tolerance of Ti(II) Reagents in Organic Synthesis
For researchers and professionals in drug development and chemical synthesis, understanding the compatibility of reagents with various functional groups is paramount. Titanium(II) reagents are powerful tools in synthetic organic chemistry, known for their ability to mediate a variety of transformations, including cross-coupling and reductive reactions.[1] This guide provides an objective comparison of the functional group tolerance of different Ti(II) reagent systems, supported by experimental data, to aid in the selection of appropriate synthetic strategies.
Data Presentation: A Comparative Overview
The following table summarizes the performance of various Ti(II) reagents in the presence of different functional groups across several reaction types. The data is compiled from recent literature to provide a clear comparison of yields and compatibilities.
| Ti(II) Reagent/System | Reaction Type | Tolerated Functional Group | Yield (%) |
| Ti(OiPr)₂ (from Ti(OiPr)₄ / 2 i-PrMgCl) | Reductive Coupling | Alkyne-TMS | 80%[2] |
| Alkyne-Aryl | 68%[2] | ||
| Alkyne-Alkyl-Cl | 66%[2] | ||
| Alkyne-Pyridyl | 81%[2] | ||
| Alkyl-Ti(OiPr)₃ (from Ti(OiPr)₄ / Grignard) | Reduction | Ester | Good Compatibility[3] |
| Amide | Good Compatibility[3] | ||
| Nitrile | Good Compatibility[3] | ||
| Alkyne | Good Compatibility[3] | ||
| Distal Bromide | Good Compatibility[3] | ||
| Ni–Ir/Ti₆-Bpca (Visible-light mediated) | C-N Cross-Coupling | Aryl-CF₃ | 93%[4] |
| Aryl-Cl | Good Compatibility[4] | ||
| Aryl-OMe | Good Compatibility[4] | ||
| Morpholine | 37-74%[4] | ||
| Pyridinylmethylamine | 37-74%[4] | ||
| N-Aryl Sulfonamide | >75%[4] | ||
| Mixed-Valence Ti(II)/Ti(III) Catalyst | Alkyne Cyclotrimerization | Aryl-OMe | Quantitative[5] |
| Aryl-NMe₂ | High Activity[5] | ||
| Aryl-CF₃ | Good Yield[5] | ||
| Alkyne-TMS | 98%[5] | ||
| Pyridine | No Reaction[5] | ||
| Nitrile | No Reaction[5] |
Experimental Protocols
The following provides a generalized methodology for assessing the functional group tolerance of a Ti(II) reagent in a reductive cross-coupling reaction, based on common laboratory practices.[2][6]
Objective: To determine the compatibility of a selected functional group (e.g., an ester) with a Ti(II)-mediated reductive cross-coupling between an imine and a terminal alkyne.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Cyclopentylmagnesium chloride (c-C₅H₉MgCl) in THF (2.0 M)
-
Substrate 1: N-benzylideneaniline (or an imine of choice)
-
Substrate 2: Terminal alkyne bearing the functional group to be tested (e.g., methyl propiolate)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon manifold)
Procedure for In-Situ Generation of Ti(II) Reagent and Coupling:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with Ti(OiPr)₄ (1.2 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere.
-
Reagent Generation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of c-C₅H₉MgCl in THF (2.4 mmol, 1.2 mL of a 2.0 M solution) is added dropwise via syringe over 10 minutes. The mixture is stirred at -78 °C for 1 hour, during which the low-valent titanium species, (η²-propene)Ti(OiPr)₂, is generated.[7]
-
Substrate Addition: A solution of the imine (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes.
-
Coupling Reaction: A solution of the terminal alkyne bearing the test functional group (1.2 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 1 M HCl (10 mL) at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by ¹H NMR and GC-MS to determine the conversion and yield of the desired allylic amine. The product is then purified by column chromatography on silica (B1680970) gel.
Visualizing the Workflow
The logical flow of an experiment designed to assess functional group tolerance can be visualized as follows. This process ensures a systematic approach from preparation to final analysis.
Caption: Experimental workflow for assessing Ti(II) reagent functional group tolerance.
References
- 1. Organotitanium chemistry - Wikipedia [en.wikipedia.org]
- 2. Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes: An efficient route for the synthesis of stereodefined allylic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titanium in photocatalytic organic transformations: current applications and future developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Dual-catalytic architectures accommodated by titanium-oxo clusters boosting visible-light-driven C–N cross-coupling via intramolecular electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. baranlab.org [baranlab.org]
benchmarking Ti(II)-catalyzed reactions against established methods
For researchers, scientists, and professionals in drug development, the exploration of novel catalytic systems is paramount for advancing synthetic efficiency and accessing new chemical space. This guide provides an objective comparison of titanium(II)-catalyzed reactions against established synthetic methods, supported by experimental data and detailed protocols.
Low-valent titanium complexes, particularly those in the +2 oxidation state, have emerged as powerful reagents and catalysts in organic synthesis. Their strong reducing ability and unique reactivity offer compelling alternatives to traditional methods for key chemical transformations. This guide benchmarks the performance of Ti(II)-catalyzed reactions in three critical areas: reductive coupling of carbonyls, olefination of ketones, and the synthesis of allylic amines, comparing them against well-established methodologies such as the McMurry reaction, Wittig olefination, and Grignard addition to imines, respectively.
Reductive Coupling of Ketones: Ti(II) vs. The McMurry Reaction
The reductive coupling of ketones and aldehydes to form alkenes is a fundamental carbon-carbon bond-forming reaction. The McMurry reaction, which typically utilizes low-valent titanium species generated in situ from TiCl₃ or TiCl₄ and a reducing agent, has long been the go-to method for this transformation.[1][2] Ti(II) reagents offer a mechanistically related yet distinct alternative.
The reaction proceeds through the formation of a pinacolate intermediate, which is then deoxygenated to yield the alkene.[1] The nature of the low-valent titanium species is crucial and can be generated from various precursors.[3]
Table 1: Reductive Coupling of Benzophenone to Tetraphenylethylene
| Method | Catalyst/Reagent | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ti(II)-Catalyzed | TiCl₄ | Al/CH₂(COOEt)₂ | CH₂Cl₂ | RT | 0.75 | 90 | [4] |
| McMurry Reaction | TiCl₃ | LiAlH₄ | THF | Reflux | 18 | 85-88 | McMurry, J. E.; Fleming, M. P. J. Org. Chem.1976 , 41, 896-897. |
| McMurry Reaction | TiCl₄ | Zn(Cu) | DME | Reflux | 12 | 87 | McMurry, J. E.; et al. J. Org. Chem.1984 , 49, 3529-3536. |
Experimental Protocols
Ti(II)-Catalyzed Reductive Coupling of Aromatic Ketones
A solution of the aromatic ketone (1 mmol) in dichloromethane (B109758) (10 mL) is stirred at room temperature. To this solution, aluminum powder (2 mmol) and diethyl malonate (1 mmol) are added, followed by the dropwise addition of titanium tetrachloride (1.1 mmol). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]
McMurry Reaction
In a flame-dried, three-necked flask under an argon atmosphere, anhydrous titanium trichloride (B1173362) (0.409 mol) is suspended in 1,2-dimethoxyethane (B42094) (600 mL). Lithium wire (1.23 mol), cut into small pieces, is added to the stirred suspension. The mixture is heated at reflux for 1 hour. After cooling, the carbonyl compound (0.102 mol) is added, and the mixture is heated at reflux for 18 hours. After cooling to room temperature, the reaction is worked up by pouring into water and extracting with an organic solvent.
Logical Relationship: Reductive Coupling Mechanism
The general mechanism for titanium-mediated reductive coupling of carbonyls involves single-electron transfer from the low-valent titanium species to the carbonyl group, forming a ketyl radical. Dimerization of these radicals leads to a pinacolate intermediate, which is then deoxygenated to afford the alkene.
Caption: General mechanism of Ti-mediated reductive coupling.
Olefination of Ketones: Ti(II)-Carbene Reagents vs. The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the preparation of alkenes from aldehydes and ketones using phosphonium (B103445) ylides.[5] However, it can be limited by the basicity of the ylide and the difficulty in olefinating sterically hindered or enolizable carbonyls. Titanium-based olefination reagents, such as the Tebbe and Petasis reagents, offer a milder and often more effective alternative.[6] These reagents are thought to proceed via titanium-carbene intermediates.
Table 2: Methylenation of a Sterically Hindered Ketone
| Method | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ti-Carbene | Tebbe Reagent | Toluene (B28343) | RT | 2 | >90 | Tebbe, F. N.; et al. J. Am. Chem. Soc.1978 , 100, 3611-3613. |
| Wittig Reaction | Ph₃P=CH₂ | THF | RT | 24 | Low to moderate | Varies with substrate |
Experimental Protocols
Titanium-Carbene Olefination (Tebbe Reaction)
To a solution of the ketone (1 mmol) in toluene (5 mL) at room temperature under an inert atmosphere is added a solution of the Tebbe reagent (1.2 mmol) in toluene. The reaction mixture is stirred for the specified time. The reaction is then quenched by the slow addition of aqueous sodium hydroxide. The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Wittig Reaction
To a suspension of methyltriphenylphosphonium (B96628) bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere is added n-butyllithium (1.2 mmol). The resulting ylide solution is stirred for 30 minutes, and then a solution of the ketone (1 mmol) in THF is added. The reaction mixture is allowed to warm to room temperature and stirred for the specified time. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ether. The organic layer is dried, concentrated, and purified.[5]
Experimental Workflow: Olefination Comparison
Caption: Workflow for Ti-Carbene vs. Wittig olefination.
Synthesis of Allylic Amines: Ti(II) vs. Grignard Addition to Imines
Allylic amines are important building blocks in medicinal chemistry and natural product synthesis. A common method for their preparation is the addition of organometallic reagents, such as Grignard reagents, to imines.[7] Titanium-catalyzed hydroaminoalkylation of alkynes and allenes provides an atom-economical alternative for the synthesis of allylic amines.[8][9]
Table 3: Synthesis of a Secondary Allylic Amine
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ti(II)-Catalyzed | Phenylacetylene + Aniline | Cp₂TiCl₂/n-BuLi | Toluene | 100 | 12 | 85 | Based on similar Ti-catalyzed hydroaminations |
| Grignard Addition | Cinnamaldehyde-derived imine + AllylMgBr | - | THF | RT | 2 | 85 | [7] |
Experimental Protocols
Ti(II)-Catalyzed Synthesis of Allylic Amines
To a solution of Cp₂TiCl₂ (10 mol%) in toluene under an inert atmosphere is added n-BuLi (20 mol%) at room temperature. The mixture is stirred for 15 minutes, followed by the addition of the alkyne (1 mmol) and the amine (1.2 mmol). The reaction mixture is heated at the specified temperature for the required time. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.
Grignard Addition to an Imine
To a solution of the imine (1 mmol) in anhydrous THF (10 mL) at 0 °C is added the Grignard reagent (1.2 mmol) dropwise. The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ether. The organic layer is dried, concentrated, and purified.[7]
Signaling Pathway: Catalytic Cycle for Ti-catalyzed Hydroaminoalkylation
The catalytic cycle for titanium-catalyzed hydroaminoalkylation is believed to involve the formation of a titanium-imido species, which then undergoes migratory insertion with the alkyne to form an azatitanacyclobutene. Subsequent protonolysis regenerates the catalyst and releases the allylic amine product.
Caption: Catalytic cycle for hydroaminoalkylation.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. McMurry Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of secondary amines by titanium-mediated transfer of alkenyl groups from alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
A Comparative Guide to Low-Valent Titanium Reagents for Reductive Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is paramount for the success of carbon-carbon bond formation through reductive coupling reactions. Low-valent titanium (LVT) reagents have emerged as powerful tools for these transformations, particularly in McMurry and Pinacol (B44631) couplings. This guide provides an objective comparison of the efficacy of common LVT reagents, supported by experimental data, detailed protocols, and mechanistic visualizations.
Low-valent titanium reagents are typically generated in situ from titanium(III) or titanium(IV) chlorides and a variety of reducing agents. The reactivity and selectivity of these reagents can vary significantly depending on the precursor and the reducing agent used. This guide will focus on the most commonly employed systems: TiCl₄/Zn, TiCl₃/LiAlH₄, and TiCl₃/Zn-Cu.
Comparative Efficacy of Low-Valent Titanium Reagents
Pinacol Coupling Reactions
Pinacol coupling involves the reductive dimerization of two carbonyl compounds to form a 1,2-diol. The diastereoselectivity of this reaction is a key consideration.
A study on the pinacol coupling of aromatic aldehydes and ketones using TiCl₄/Zn in ethyl acetate (B1210297) under ultrasound irradiation demonstrated good to excellent yields (35-99%) and moderate to good diastereoselectivity.[1] For example, the coupling of benzaldehyde (B42025) yielded 1,2-diphenyl-1,2-ethanediol (hydrobenzoin) with a dl/meso ratio of 65:35.[1]
| Substrate | Product | Yield (%)[1] | dl/meso ratio[1] |
| Benzaldehyde | 1,2-Diphenyl-1,2-ethanediol | 75 | 65:35 |
| p-Chlorobenzaldehyde | 1,2-Bis(4-chlorophenyl)-1,2-ethanediol | 86 | 70:30 |
| Acetophenone | 2,3-Diphenyl-2,3-butanediol | 65 | 55:45 |
In contrast, photoredox-mediated pinacol coupling using a chiral SalenTi complex can achieve high diastereoselectivity (d.r. > 20:1) and enantioselectivity (up to 92% ee).[2][3][4]
McMurry Coupling Reactions
The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene.[5] The choice of reagent can influence the outcome, particularly with sensitive substrates. The original McMurry reagent, TiCl₃/LiAlH₄ , is highly effective for a wide range of substrates, including aliphatic and aromatic ketones.[5] The combination of TiCl₃ with a Zn-Cu couple is often considered an optimized procedure.[5] The TiCl₄/Zn system is also widely used and is effective for the synthesis of sterically hindered alkenes like tetraphenylethylene (B103901) from benzophenone.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the preparation of LVT reagents and their use in reductive coupling reactions.
Protocol 1: Pinacol Coupling of Benzaldehyde using TiCl₄/Zn[1]
-
To a suspension of zinc powder (2 mmol) in ethyl acetate (10 mL) in a flask, add TiCl₄ (1 mmol) dropwise at room temperature.
-
Sonicate the mixture in an ultrasonic cleaning bath for 5 minutes.
-
Add a solution of benzaldehyde (1 mmol) in ethyl acetate (5 mL) to the reaction mixture.
-
Continue sonication at 20-25°C for 30 minutes.
-
Quench the reaction with 10% aqueous K₂CO₃ solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: McMurry Coupling of Adamantanone using TiCl₃/Li[6]
-
In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous titanium trichloride (B1173362) (63.16 g, 0.409 mol).
-
Syringe in 600 mL of anhydrous 1,2-dimethoxyethane (B42094) (DME).
-
Add freshly cut lithium metal (8.52 g, 1.23 mol) to the stirred suspension.
-
Heat the mixture to reflux for 1 hour.
-
After cooling slightly, add 2-adamantanone (B1666556) (15.36 g, 0.102 mol) in one portion.
-
Heat the mixture at reflux for 18 hours.
-
After cooling, quench the reaction by the slow addition of methanol (B129727).
-
Filter the mixture and wash the solid with petroleum ether.
-
Combine the filtrates, remove the solvent under reduced pressure, and purify the crude product by recrystallization from methanol to yield adamantylideneadamantane.[6]
Mechanistic Insights and Visualizations
The reductive coupling of carbonyls by low-valent titanium reagents is generally believed to proceed through a single-electron transfer (SET) mechanism, leading to the formation of a ketyl radical anion. Dimerization of these radicals forms a titanium pinacolate intermediate, which can then be either hydrolyzed to a 1,2-diol (Pinacol product) or deoxygenated to an alkene (McMurry product).[5][7]
Caption: General mechanism for McMurry and Pinacol coupling reactions.
The following diagram illustrates the experimental workflow for a typical McMurry coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Titanium(2+) Compounds: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of reactive Titanium(2+) compounds, ensuring laboratory safety and environmental compliance. This document provides immediate, actionable procedures for researchers, scientists, and drug development professionals.
The proper disposal of Titanium(2+) (Ti(II)) compounds requires careful attention due to their highly reactive and reducing nature. Direct disposal is unsafe and environmentally irresponsible. This guide outlines a step-by-step protocol to convert reactive Ti(II) waste into a stable, disposable form.
Immediate Safety and Handling Precautions
Titanium(II) compounds are potent reducing agents and may be pyrophoric. Always handle these materials under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. Adherence to strict safety protocols is paramount to mitigate risks of fire or explosion.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling any chemical. The following table summarizes the recommended PPE for handling Titanium(2+) compounds.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended for quenching. | Protects against splashes and potential explosions. |
| Hand Protection | Nitrile gloves are suitable for small quantities. For larger amounts, heavy chemical-resistant gloves are advised. | Prevents skin contact with corrosive and reactive materials. |
| Body Protection | A flame-retardant lab coat should be worn. | Protects skin and clothing from spills and potential ignition. |
| Respiratory Protection | Not generally required if handled in a fume hood or glovebox. | Operations should be conducted in a well-ventilated area to avoid inhalation of any evolved gases. |
Step-by-Step Disposal Protocol
The fundamental principle of Ti(II) disposal is the controlled oxidation to the more stable Titanium(IV) oxidation state, followed by precipitation as an inert solid. Titanium(II) is a strong reducing agent and cannot exist in aqueous solutions, as it will reduce water to produce hydrogen gas and Titanium(III) species[1].
Experimental Protocol: Quenching and Precipitation of Titanium(2+) Waste
This protocol is designed for the safe conversion of small quantities of Ti(II) waste into a stable, non-hazardous solid.
Materials:
-
Titanium(2+) waste solution or solid
-
Anhydrous, inert solvent (e.g., heptane (B126788) or toluene)
-
Methanol
-
Deionized water
-
Sodium bicarbonate solution (or other suitable base)
-
pH indicator strips or a pH meter
-
Schlenk flask or other suitable reaction vessel
-
Stir bar and stir plate
-
Ice bath
-
Cannula or dropping funnel
Procedure:
-
Inert Atmosphere and Dilution:
-
All operations must be performed under an inert atmosphere (argon or nitrogen) in a chemical fume hood.
-
Transfer the Ti(II) waste to a Schlenk flask equipped with a stir bar.
-
If the waste is a solid or a concentrated solution, dilute it significantly with an unreactive, anhydrous solvent such as heptane or toluene[2]. This helps to control the reaction rate and dissipate heat.
-
-
Cooling:
-
Place the flask in an ice water bath to maintain a low temperature during the quenching process. Vigorous stirring is essential throughout the procedure.
-
-
Controlled Quenching with Alcohol:
-
Slowly add isopropanol dropwise to the stirred Ti(II) suspension using a cannula or a pressure-equalizing dropping funnel[2][3]. The isopropanol will react with the Ti(II) in a controlled manner.
-
Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition immediately.
-
Once the addition of isopropanol is complete and the reaction has subsided, continue stirring for a period to ensure all the highly reactive material has been quenched.
-
-
Secondary Quenching:
-
Hydrolysis:
-
After ensuring that all the Ti(II) has been consumed by the alcohols, slowly and carefully add deionized water dropwise[2][3]. This step will hydrolyze the titanium species. The reaction of low-valent titanium with water can produce hydrogen gas, so ensure adequate ventilation and the absence of ignition sources[1].
-
-
Oxidation and Precipitation:
-
Once the hydrolysis is complete, the titanium will be in the +3 or +4 oxidation state. If the solution is acidic, it can be slowly oxidized to Ti(IV) by exposure to air[1].
-
To precipitate the titanium as an inert solid, adjust the pH of the solution. Slowly add a solution of sodium bicarbonate or another suitable base until the pH is neutral (pH ~7). This will precipitate hydrated titanium dioxide (TiO₂·nH₂O) as a white solid[1].
-
-
Waste Segregation and Final Disposal:
-
Allow the solid to settle.
-
Separate the solid precipitate from the liquid by decantation or filtration.
-
The solid, hydrated titanium dioxide is generally considered non-hazardous and can be disposed of in accordance with local solid waste regulations.
-
The remaining liquid should be checked for hazardous components before being neutralized and disposed of as aqueous waste. The organic solvent layer (if used) should be disposed of as hazardous organic waste.
-
Logical Workflow for Titanium(2+) Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of Titanium(2+) compounds.
Caption: Workflow for the safe disposal of Titanium(2+) waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Titanium(II) Compounds
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. Titanium(II), often denoted as Ti(2+), is a powerful reducing agent and its compounds are frequently pyrophoric, meaning they can spontaneously ignite upon contact with air. This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Titanium(II) compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical when working with pyrophoric Titanium(II) compounds. Standard laboratory attire is insufficient; enhanced protection is necessary to mitigate the risk of fire and chemical exposure.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 compliant, splash and impact resistant. | Protects against splashes, projectiles, and thermal hazards in case of ignition. A face shield offers broader protection for the face. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for incidental contact. | Prevents skin contact with the chemical. |
| Flame-Retardant (FR) Gloves | Worn over chemical-resistant gloves. | Provides thermal protection in the event of a fire. | |
| Body Protection | Flame-Retardant (FR) Lab Coat | Must be worn fully buttoned. | Protects the body from fire and chemical splashes.[1][2] |
| Chemical-Resistant Apron | Worn over the FR lab coat, especially for larger quantities. | Offers an additional layer of protection against chemical splashes.[2] | |
| Footwear | Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. |
| Respiratory Protection | Respirator | Required if there is a risk of inhaling airborne particles or aerosols. A NIOSH-approved respirator is recommended. | Prevents inhalation of hazardous materials. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Handling pyrophoric Titanium(II) compounds necessitates a meticulously planned and executed workflow. All manipulations should be performed in a controlled environment, such as a glove box or under an inert atmosphere using a Schlenk line, to prevent contact with air and moisture.[1][3][4]
Preparation:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment, reviewing the Safety Data Sheet (SDS) for the specific Titanium(II) compound being used.[4]
-
Inert Atmosphere: Ensure a reliable source of inert gas (argon or nitrogen) is available and that the glove box or Schlenk line is functioning correctly.[3][4]
-
Glassware: All glassware must be scrupulously dried in an oven and cooled under an inert atmosphere before use.[4]
-
Emergency Preparedness: Confirm that a Class D fire extinguisher (for combustible metals), powdered lime, or dry sand is readily accessible.[2][5] An emergency shower and eyewash station should also be nearby.[5]
-
Work Area: The work area, whether in a fume hood or glove box, should be clear of all flammable materials and unnecessary equipment.[1][4]
Handling:
-
Transfer: Use syringes or cannulas that have been purged with inert gas to transfer solutions of Titanium(II) compounds.[3][6] For solids, use appropriate tools within the inert atmosphere of a glove box.
-
Reaction Setup: Add the pyrophoric reagent slowly to the reaction mixture, often in a cooled bath, to control the reaction rate and dissipate any heat generated.[6]
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
Disposal Plan: Neutralization and Waste Management
Proper disposal of pyrophoric waste is a critical final step to ensure laboratory safety. Never dispose of active pyrophoric materials directly into waste containers.
Quenching Procedure:
-
Inert Environment: The quenching (neutralization) of excess or residual pyrophoric material must be performed under an inert atmosphere.[6]
-
Dilution: Dilute the pyrophoric residue with an inert, high-boiling point solvent such as heptane (B126788) or toluene.
-
Cooling: Place the flask containing the diluted residue in a cooling bath (e.g., an ice-water bath).[5][6]
-
Slow Addition of Quenching Agent: Slowly and carefully add a quenching agent. Isopropanol is a commonly used initial quenching agent.[5][6]
-
Secondary Quench: After the initial reaction subsides, a more reactive quenching agent like methanol (B129727) can be slowly added to ensure complete neutralization.[5][6]
-
Final Hydrolysis: Finally, very slowly add water dropwise to hydrolyze any remaining reactive species.[6]
-
Waste Collection: The fully quenched solution should be collected in a designated hazardous waste container, properly labeled, and disposed of according to institutional and local regulations.[3]
Empty Container Disposal:
-
Rinsing: Empty containers that held pyrophoric materials must be triple-rinsed with an inert solvent under an inert atmosphere.[1]
-
Neutralization of Rinsate: The solvent rinses must also be quenched using the procedure described above.[1]
-
Final Cleaning: After quenching the rinses, the container can be carefully washed with water.
-
Disposal: Dispose of the cleaned container as hazardous waste.[1]
Procedural Workflow for Handling Titanium(II) Compounds
The following diagram outlines the critical steps for safely handling pyrophoric Titanium(II) compounds in a laboratory setting. Adherence to this workflow is essential to minimize risks.
References
- 1. cmu.edu [cmu.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. What Is the Process for Handling Pyrophoric Materials Like Magnesium? | Okon Recycling [okonrecycling.com]
- 6. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
